Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJGBDFOUJLYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to tert-Butyl 2-Azaspiro[3.3]heptan-5-ylcarbamate: A Key Building Block for Modern Drug Discovery
In the landscape of modern drug discovery, there is a continuous drive to move beyond flat, aromatic structures and explore three-dimensional chemical space. This "escape from flatland" is motivated by the need to improve physicochemical properties, enhance target selectivity, and increase the novelty of new chemical entities.[1][2] Spirocyclic systems, which feature two rings connected by a single quaternary carbon atom, have emerged as privileged scaffolds in this pursuit. Among these, the azaspiro[3.3]heptane core has garnered significant attention.
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is a versatile building block, offering medicinal chemists a rigid, non-planar scaffold with two distinct points for chemical modification. Its structure incorporates a Boc-protected secondary amine within an azetidine ring and a primary amine (protected as a tert-butyl carbamate) on the cyclobutane ring. This dual functionality allows for controlled, sequential elaboration, making it an invaluable tool for constructing complex molecular architectures.
The azaspiro[3.3]heptane framework serves as a conformationally restricted bioisostere for more common saturated heterocycles like piperidine and morpholine.[1][3][4] A key advantage of this scaffold is its often counterintuitive effect on lipophilicity. The introduction of the spirocyclic center, despite adding a carbon atom, can lead to a decrease in the distribution coefficient (logD), which can be attributed to an increase in the basicity of the nitrogen atom.[3] This property is highly desirable in drug development, as lower lipophilicity can lead to improved solubility and better pharmacokinetic profiles.
This document provides a technical overview of the synthesis, properties, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis and Chemical Logic
The synthesis of this compound is not widely detailed in publicly accessible literature, underscoring its status as a specialized building block. However, a logical and scalable synthetic strategy can be devised based on established routes to related 2-azaspiro[3.3]heptane cores, particularly the corresponding ketone, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5][6][7]
The key strategic element is the reductive amination of the ketone precursor. This approach provides a direct and efficient pathway to introduce the C5-amino functionality.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust, field-proven method for synthesizing the target compound from its ketone precursor. The causality behind the choice of reagents is critical for success.
-
Reaction Setup:
-
To a solution of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M), add ammonium acetate (NH₄OAc, 10.0 eq). The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) portion-wise over 15 minutes. NaBH₃CN is the reductant of choice because it is mild and selectively reduces the imine in the presence of the ketone, minimizing side reactions. Its reactivity is attenuated at neutral to slightly acidic pH, which is maintained by the ammonium acetate buffer.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M aqueous NaOH to a pH of >10.
-
Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM/MeOH to afford the pure this compound.
-
Physicochemical and Spectroscopic Properties
The properties of this building block are crucial for its application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source/Comment |
| CAS Number | 1581684-04-9 ((S)-enantiomer) | BLDpharm[8] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | ChemBK[9][10] |
| Molecular Weight | 212.29 g/mol | ChemBK[10] |
| Appearance | Colorless liquid or crystalline solid | ChemBK[9][10] |
| Boiling Point | ~329 °C (Predicted) | ChemBK[10] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | ChemBK[9][10] |
| pKa (Predicted) | ~10.5 (for the 2-aza nitrogen after Boc deprotection) | Inferred from increased basicity of azaspirocycles.[3] |
| logP (Predicted) | ~1.2-1.6 | Calculated based on structure. |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. Key signals would include: a singlet around 1.45 ppm integrating to 9H for the tert-butyl group of the Boc protector. A broad signal for the NH of the carbamate. A multiplet for the CH group at the C5 position. A series of multiplets in the 2.0-4.0 ppm range corresponding to the methylene protons of the two four-membered rings.
-
¹³C NMR: The carbon NMR would show a characteristic signal for the quaternary spiro-carbon. Other key signals would include the carbonyl carbons of the Boc and carbamate groups (~155 ppm), the C(CH₃)₃ carbon (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
Applications in Drug Development
The true value of this compound lies in its role as a bifunctional, conformationally restricted building block. Its rigid three-dimensional structure is a powerful tool for optimizing ligand-target interactions and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A Bifunctional Linker for Controlled Elaboration
The molecule possesses two orthogonal protecting groups, allowing for selective deprotection and functionalization.
-
Boc Group Removal: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is acid-labile. Treatment with acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane cleanly removes the Boc group, revealing a secondary amine. This amine can then be functionalized through acylation, alkylation, reductive amination, or arylation reactions.
-
Primary Amine Generation: While the tert-butyl carbamate is also acid-sensitive, it is generally more stable than the N-Boc group on the azetidine. Stronger acidic conditions or specific reagents would be required for its removal to reveal the primary amine at the C5 position. This allows for a second vector of diversification.
Caption: Diversification strategy using orthogonal protecting groups.
Improving Drug-like Properties
-
Increased sp³ Fraction: Incorporating this scaffold increases the fraction of sp³-hybridized carbons, a property correlated with higher clinical success rates.[1] This moves molecules away from the "flatland" of aromatic systems, which can sometimes suffer from poor solubility and promiscuous binding.
-
Reduced Lipophilicity: As previously noted, the azaspiro[3.3]heptane core can lower the logD of a molecule compared to traditional piperidine or piperazine rings.[3] This is a significant advantage in optimizing a compound's ADME profile, as high lipophilicity is often associated with toxicity and poor metabolic stability.
-
Conformational Rigidity: The rigid nature of the spirocycle reduces the entropic penalty of binding to a biological target. It presents substituents in well-defined vectors, which can lead to higher potency and selectivity. This structural pre-organization is a key principle in rational drug design.[11][12]
Conclusion
This compound is a prime example of a next-generation building block designed to meet the challenges of modern medicinal chemistry. While specific literature on this exact isomer is sparse, its synthesis is logically achievable from known precursors, and its value is evident from the well-documented advantages of the azaspiro[3.3]heptane scaffold. Its rigid, three-dimensional structure, coupled with its bifunctional nature and beneficial impact on physicochemical properties, makes it a powerful asset for drug discovery programs aiming to create novel, potent, and selective therapeutics with improved drug-like characteristics. The continued development and application of such building blocks are expected to be of significant importance in the design of future clinical candidates.[11][13][14]
References
-
Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
-
Stepan, A. F., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(10), 2538-2541. [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
ChemBK. tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate. [Link]
-
ChemBK. tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. [Link]
-
ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
PubChem. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
Sources
- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1581684-04-9|tert-Butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate: A Pivotal Building Block in Modern Drug Discovery
Forward: This document provides a comprehensive technical overview of Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate, a key building block for researchers, medicinal chemists, and drug development professionals. Initial searches for "Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" did not yield a specific, well-documented chemical entity. However, the closely related isomer, Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS No. 1118786-85-8) , is a compound of significant interest and commercial availability. This guide will focus on this specific, scientifically relevant molecule.
Executive Summary: The Rise of a Rigid Scaffold
The landscape of medicinal chemistry is in a constant search for novel molecular scaffolds that can impart improved physicochemical properties, selectivity, and patentability to drug candidates. Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate has emerged as a molecule of significant interest due to its rigid, three-dimensional spirocyclic core. This structure serves as a superior bioisostere for the ubiquitous piperidine ring, offering a fixed conformation that can enhance binding affinity and reduce off-target effects.[1] Furthermore, its bifunctional nature—possessing a protected secondary amine and a carbamate-protected primary amine—makes it an exceptionally versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide will delve into the fundamental properties, synthesis, and strategic applications of this valuable synthetic intermediate.
Physicochemical and Structural Properties
Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a bifunctional organic compound featuring a central 2,6-diazaspiro[3.3]heptane core.[4][5] One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is part of a carbamate linkage. This differential protection allows for selective chemical manipulation at either nitrogen center, a crucial feature for multi-step synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 1118786-85-8 | [6][7] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [7][8] |
| Molecular Weight | 212.29 g/mol | [7][8] |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | [6] |
| Predicted Boiling Point | 329.0 ± 42.0 °C | [8] |
| Predicted Density | 1.09 g/cm³ | [8] |
| SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CNC2 | [6] |
| InChI Key | CBYPCXLWNJUVLF-UHFFFAOYSA-N | [6] |
Note: Analytical data including NMR, HPLC, and LC-MS for this compound are often available from commercial suppliers.[9]
Synthesis Strategy: Building the Spirocyclic Core
The synthesis of Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a multi-step process, with the central challenge lying in the construction of the strained 2,6-diazaspiro[3.3]heptane framework.[8] While various proprietary methods exist, a common academic and industrial approach involves the reductive amination of a key aldehyde intermediate followed by a cyclization step.[4] This process is designed to be scalable and adaptable for library synthesis.[10]
Representative Synthetic Protocol for the Core Scaffold
The following protocol outlines a general, high-yielding pathway to a differentially protected 2,6-diazaspiro[3.3]heptane scaffold, which is the immediate precursor to the title compound.
Step 1: Reductive Amination A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde is treated with a primary amine (which will become the eventual site of the carbamate) in the presence of a mild acid catalyst like acetic acid in a solvent such as dichloroethane. This forms an intermediate iminium ion. Subsequent reduction with a selective reducing agent, typically sodium triacetoxyborohydride, yields the secondary amine product. The choice of a benzyl protecting group for one of the azetidine nitrogens allows for its later removal via hydrogenolysis.
Step 2: Intramolecular Cyclization The secondary amine from Step 1 is then induced to cyclize. This is typically achieved by treating the compound with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (THF). The base promotes an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride, forming the second azetidine ring and completing the spirocyclic core.
Step 3: Deprotection and Final Functionalization Following the formation of the N-benzyl protected spirocycle, the benzyl group is removed. This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst). The resulting free secondary amine can then be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The other nitrogen, originating from the primary amine in Step 1, can then be functionalized as required, such as conversion to the tert-butyl carbamate.
Synthesis Workflow Diagram
Caption: General synthetic workflow for Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate.
Core Applications in Drug Discovery and Development
The utility of Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate stems from the unique structural and chemical properties of its core. Its applications are primarily centered on its role as a rigid scaffold and as a bifunctional linker.
Azaspiro[3.3]heptane as a Piperidine Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The piperidine ring is one of the most common heterocycles found in approved drugs.[1] However, its conformational flexibility can be a liability, leading to entropic penalties upon binding to a target.
The 2-azaspiro[3.3]heptane moiety is considered a "next-generation" bioisostere of piperidine.[11][12] Its rigid, spirocyclic nature offers several distinct advantages:
-
Reduced Conformational Entropy: The locked structure minimizes the entropic cost of binding, potentially leading to higher affinity for the target protein.
-
Precise Vectorial Display: Substituents are held in well-defined three-dimensional orientations, allowing for more precise and optimized interactions within a binding pocket.
-
Improved Physicochemical Properties: The introduction of a sp³-rich, rigid core can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more flexible or aromatic counterparts.[13]
-
Novel Chemical Space: It provides a route to novel, patentable chemical matter distinct from traditional piperidine-containing compounds.[14]
A Versatile Linker for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[15] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.
Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate and its deprotected derivatives are highly valued as components of these linkers.[2][16][17] The spirocyclic core provides a rigid, defined exit vector for connecting the two ligands, which can be critical for achieving the correct ternary complex geometry for effective degradation. The two distinct amine functionalities allow for orthogonal chemistry, enabling the sequential attachment of the target- and E3-binding moieties.
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. CAS 1118786-85-8 | 4H56-1-117 | MDL MFCD11858159 | tert-Butyl 2-azaspiro[3.3]hept-6-ylcarbamate | SynQuest Laboratories [synquestlabs.com]
- 8. chembk.com [chembk.com]
- 9. 1118786-85-8|tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | PROTAC连接子 | MCE [medchemexpress.cn]
"Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" molecular weight
An In-Depth Technical Guide to Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and explores the rationale behind its synthesis and application in drug discovery. Experimental protocols for its characterization are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize novel molecular scaffolds to access new chemical space.
Introduction and Strategic Importance
This compound is a bifunctional synthetic intermediate characterized by a spirocyclic core. This structural motif, which consists of two rings joined by a single common atom, imparts significant three-dimensionality to molecules. In an era of drug discovery moving beyond flat, aromatic systems, such scaffolds are increasingly valuable for their ability to explore complex biological targets with high specificity. The presence of a Boc-protected amine and a carbamate functional group provides orthogonal handles for sequential chemical modifications, making it a versatile component in the synthesis of complex pharmaceutical agents.[1][2]
The azaspiro[3.3]heptane core is particularly noted for its rigidity and defined spatial orientation of substituents, which can lead to improved binding affinity, enhanced metabolic stability, and favorable pharmacokinetic profiles in drug candidates.
Caption: Chemical structure of this compound.
Physicochemical Properties and Molecular Weight Determination
The precise molecular weight is a critical parameter for any chemical compound, serving as a fundamental identifier and a prerequisite for stoichiometric calculations in synthesis and quantitative analysis. This compound is commonly available as a free base or as a hydrochloride salt, which alters its molecular weight and solubility profile.
Core Data Summary
The essential physicochemical data are summarized in the table below. It is crucial to distinguish between the free base and its hydrochloride salt, as using the incorrect molecular weight will lead to significant errors in experimental design.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Molecular Formula | C₁₁H₂₀N₂O₂[1][3] | C₁₁H₂₁ClN₂O₂[4] |
| Molecular Weight | 212.29 g/mol [1][3] | 248.75 g/mol [5] |
| CAS Number | 1352546-72-5[1][6] | 1801767-45-2[4][5] |
| Typical Form | Solid | Solid |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry, dark place.[1] | Room temperature, in a dry, well-ventilated place. |
Calculation of Molecular Weight
The molecular weight is derived from its chemical formula by summing the atomic weights of its constituent atoms.
-
For the Free Base (C₁₁H₂₀N₂O₂):
-
Carbon (C): 11 * 12.011 = 132.121 u
-
Hydrogen (H): 20 * 1.008 = 20.160 u
-
Nitrogen (N): 2 * 14.007 = 28.014 u
-
Oxygen (O): 2 * 15.999 = 31.998 u
-
Total Molecular Weight = 212.293 g/mol
-
-
For the Hydrochloride Salt (C₁₁H₂₁ClN₂O₂):
-
This is the sum of the free base weight and the molecular weight of hydrogen chloride (HCl).
-
Free Base: 212.293 g/mol
-
HCl: 1.008 (H) + 35.453 (Cl) = 36.461 g/mol
-
Total Molecular Weight = 248.754 g/mol
-
Role in Synthesis and Mechanistic Rationale
This compound is not typically the final product but rather a strategic intermediate. Its utility stems from the Boc-protected amine, which can be deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be functionalized through amide bond formation, reductive amination, or other nitrogen-based chemistries.
A practical application is demonstrated in a patent for the synthesis of SHP2 inhibitors, where the hydrochloride salt of this compound is reacted with a substituted pyrazine derivative.[7] The reaction is carried out at an elevated temperature with a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the nucleophilic substitution, followed by deprotection of the Boc group.[7]
Caption: General synthetic workflow utilizing the subject compound.
Experimental Protocols for Molecular Weight and Structure Validation
To ensure the identity and purity of this compound, a combination of mass spectrometry and NMR spectroscopy is essential. These techniques provide a self-validating system, confirming both molecular weight and structural integrity.
Protocol 1: Molecular Weight Confirmation via Mass Spectrometry
Objective: To verify the molecular weight of the compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Expected Result: For the free base (MW = 212.29), a prominent peak should be observed at m/z 213.30, corresponding to the [M+H]⁺ ion. The high-resolution mass should match the calculated exact mass of C₁₁H₂₁N₂O₂⁺.
Protocol 2: Structural Confirmation via NMR Spectroscopy
Objective: To confirm the chemical structure and ensure the absence of significant impurities using ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:
-
A singlet at ~1.4 ppm integrating to 9 protons (tert-butyl group).
-
A series of multiplets in the aliphatic region corresponding to the protons on the spirocyclic core.
-
A signal corresponding to the N-H proton of the carbamate.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals include:
-
A signal for the carbonyl carbon of the carbamate (~155 ppm).
-
Signals for the quaternary carbon and methyl carbons of the tert-butyl group.
-
Signals corresponding to the distinct carbons of the azaspiro[3.3]heptane ring system.
-
Caption: Workflow for the analytical validation of the compound.
Conclusion
This compound is a high-value chemical tool for the modern medicinal chemist. Its well-defined molecular weight of 212.29 g/mol (free base) or 248.75 g/mol (HCl salt) and its unique spirocyclic structure provide a solid foundation for the synthesis of novel therapeutics. The strategic incorporation of this scaffold can significantly enhance the three-dimensional character of drug candidates, potentially improving their pharmacological properties. Rigorous analytical validation via mass spectrometry and NMR is paramount to ensure the quality and identity of this starting material, thereby guaranteeing the integrity of subsequent synthetic steps and the final drug compound.
References
- Title: TERT-BUTYL 2-AZASPIRO[3.
- Title: tert-Butyl 2-azaspiro[3.
- Title: tert-Butyl 2-azaspiro[3.
- Title: tert-Butyl 2-azaspiro[3.
- Title: tert-Butyl 2-azaspiro[3.
- Source: Autech Industry Co., Ltd.
- Title: AUSTRALIAN PATENT OFFICE - STANDARD PATENT (Application No. AU 2015207757 B8)
- Title: Hydrochloric acid Suppliers Source: Echemi URL
- Title: Product List 2025 Source: Longwei International URL
Sources
- 1. 1352546-72-5|this compound|BLD Pharm [bldpharm.com]
- 2. Azaspiro Compounds - Pharmaceutical Building Blocks (2) [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. AB449183 | CAS 1801767-45-2 – abcr Gute Chemie [abcr.com]
- 6. lotatrade.com [lotatrade.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to tert-Butyl 2-Azaspiro[3.3]heptan-5-ylcarbamate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a valuable building block in modern medicinal chemistry. We will delve into its unique structural features, propose a detailed synthetic pathway, and explore its current and potential applications in the development of novel therapeutics.
The Azaspiro[3.3]heptane Scaffold: A Rising Star in Medicinal Chemistry
The 2-azaspiro[3.3]heptane core is a rigid, three-dimensional scaffold that has garnered significant interest in drug discovery as a bioisosteric replacement for more traditional saturated heterocycles like piperidine.[1] Its compact and spirocyclic nature offers a distinct vectoral projection of substituents, enabling novel interactions with biological targets. The structural rigidity of this framework can lead to improved metabolic stability and a more defined conformational presentation, which are highly desirable attributes in drug candidates.[2]
The introduction of functional groups onto the azaspiro[3.3]heptane core, such as the carbamate moiety in our topic molecule, provides a versatile handle for further chemical elaboration, making it a key component in the construction of diverse chemical libraries for high-throughput screening.
Structural Elucidation and Physicochemical Properties
This compound possesses a unique spirocyclic architecture where two four-membered rings, an azetidine and a cyclobutane, are joined by a single carbon atom. The chemical structure is as follows:
Caption: Chemical structure of this compound.
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic transformations.[3] This protecting group can be readily removed under acidic conditions to reveal the free amine for further functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 329.0 ± 42.0 °C (Predicted) | [4] |
| Density | 1.09 g/cm³ (Predicted) | [4] |
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate: A Rigid Scaffold for Advanced Drug Discovery
Introduction: Navigating Chemical Space with Rigid Scaffolds
In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The "escape from flatland"—a strategic shift away from predominantly planar aromatic structures—has led to a surge of interest in rigid, saturated scaffolds. Among these, the 2-azaspiro[3.3]heptane core has emerged as a particularly valuable motif. Its inherent rigidity and well-defined three-dimensional geometry make it an attractive bioisostere for commonly used saturated heterocycles like piperidine, offering a unique vectoral projection of substituents.
This guide provides a comprehensive technical overview of a key derivative of this scaffold: tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate . We will delve into its precise chemical identity, synthesis, and critical applications, particularly its role as a sophisticated building block in the design of Proteolysis Targeting Chimeras (PROTACs).
Resolving the IUPAC Nomenclature: A Matter of Locants
The nomenclature of spirocyclic systems can be complex. For the 2-azaspiro[3.3]heptane ring system, IUPAC rules dictate that numbering begins in the smaller ring, adjacent to the spiro atom. As both rings in this system are of equal size (cyclobutane and azetidine), the heteroatom is given the lowest possible number. Thus, the nitrogen atom is designated as position 2. The spiro carbon is position 4. This leads to the cyclobutane ring atoms being numbered 5, 6, and 7.
The initial query for "tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" highlights a common point of ambiguity. While the 5-ylcarbamate is a valid chemical entity, the more frequently cited isomer in chemical literature and supplier catalogs is the 6-ylcarbamate , with the CAS number 1118786-85-8 . This guide will focus on this more prevalent isomer, formally named tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate .
Physicochemical and Structural Properties
The properties of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate make it a versatile building block in synthetic and medicinal chemistry. Its Boc-protected amine offers a stable yet readily deprotectable handle for further functionalization, while the secondary amine within the azetidine ring provides another point for chemical modification.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | [1] |
| CAS Number | 1118786-85-8 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 329.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.09 g/cm³ | [2] |
| pKa (Predicted) | 12.38 ± 0.20 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is a multi-step process that typically starts from a more readily available precursor. A common and scalable approach involves the synthesis of the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , followed by conversion of the ketone to the desired Boc-protected amine.[4][5]
Synthetic Workflow Overview
Caption: Synthetic pathway from cyclobutane precursors to the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established chemical transformations for reductive amination and Boc protection.
Step 1: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Rationale: This step converts the ketone functionality into a primary amine. A common method is direct reductive amination using ammonia or an ammonia source, with a reducing agent that is selective for the imine intermediate over the ketone starting material. Sodium cyanoborohydride or sodium triacetoxyborohydride are often employed under mildly acidic conditions which favor iminium ion formation.[6]
-
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the careful addition of aqueous HCl (1M) until the solution is acidic.
-
Wash the aqueous phase with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.
-
Basify the aqueous layer with aqueous NaOH (e.g., 2M) to a pH > 10.
-
Extract the product, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
-
Step 2: Boc Protection of the Cyclobutylamine
-
Rationale: The introduction of a tert-butoxycarbonyl (Boc) group onto the newly formed primary amine is a standard protecting group strategy. It renders the amine nucleophilicity inert to many reaction conditions while allowing for easy removal under acidic conditions. The reaction is typically carried out with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8]
-
Procedure:
-
Dissolve the crude tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate.
-
Analytical Characterization
While specific, publicly available spectra for tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate are not readily found, the expected analytical data can be inferred from its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the spirocyclic core would appear as complex multiplets in the aliphatic region. The NH proton of the carbamate may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be expected in the 155-156 ppm region. The spiro carbon would likely appear as a quaternary signal, and the remaining methylene and methine carbons of the spiro-system would be in the aliphatic region.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Fragmentation may involve the loss of the Boc group or cleavage of the spirocyclic rings.
Applications in Drug Discovery: A Rigid Linker for PROTACs
A significant application of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate is in the construction of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[11][12]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[13]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl2-azaspiro[3.3]heptan-6-ylcarbamate , 97% , 1118786-85-8 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate: A Key Building Block in Modern Drug Discovery
Introduction
Tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate, a chiral bifunctional molecule, has emerged as a critical building block in contemporary medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that serves as a valuable piperidine bioisostere, enabling the exploration of novel chemical space in drug design. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and its applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Properties
SMILES String: C(C)OC(=O)N[C@H]1CC2(C1)CNC2
Chemical Formula: C₁₁H₂₀N₂O₂
Molecular Weight: 212.29 g/mol
CAS Number: 1581684-04-9[1]
The structure of tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate features a spirocyclic system composed of two four-membered rings, an azetidine and a cyclobutane, fused at a single carbon atom. The amine on the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The stereochemistry at the C-5 position is defined as (S), which is crucial for its specific interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | ChemBK |
| Molecular Weight | 212.29 | ChemBK |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | Generic Material Safety Data Sheet |
Synthesis of Tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate: A Step-by-Step Protocol
The synthesis of this key intermediate can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a robust and scalable route.
Overall Synthetic Workflow
Caption: Synthetic workflow for Tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate.
Part 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
The synthesis of the ketone intermediate is a critical first step. Several methods have been reported for the construction of the 2-azaspiro[3.3]heptane core. One common approach involves a [2+2] cycloaddition reaction.
Experimental Protocol:
-
Step 1a: Synthesis of a suitable precursor. A common starting material is 1-benzyl-3-methyleneazetidine.
-
Step 1b: [2+2] Cycloaddition. The azetidine derivative is reacted with a suitable ketene equivalent, such as dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine. This reaction forms a dichlorinated cyclobutanone intermediate.
-
Step 1c: Dechlorination. The dichloro-cyclobutanone is then subjected to reductive dechlorination using a reagent like zinc dust in acetic acid to yield the desired cyclobutanone.
-
Step 1d: Deprotection and Boc Protection. The benzyl protecting group is removed via hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), followed by protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to afford N-Boc-2-azaspiro[3.3]heptan-5-one.
Part 2: Stereoselective Reductive Amination
This step is crucial for establishing the desired (S)-stereochemistry at the C-5 position.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-2-azaspiro[3.3]heptan-5-one in a suitable solvent such as methanol or dichloromethane, add a chiral amine source, for instance, (S)-1-phenylethylamine, and an acid catalyst like acetic acid.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding chiral imine intermediate.
-
Reduction: After imine formation is complete (monitored by TLC or LC-MS), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
-
Work-up and Purification: Once the reduction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of amines can be separated by column chromatography on silica gel.
-
Deprotection: The chiral auxiliary (e.g., the phenylethyl group) is removed by hydrogenolysis to yield (S)-N-Boc-2-azaspiro[3.3]heptan-5-amine.
Part 3: Boc Protection of the C-5 Amine
The final step involves the protection of the newly formed primary amine at the C-5 position.
Experimental Protocol:
-
Reaction Setup: Dissolve (S)-N-Boc-2-azaspiro[3.3]heptan-5-amine in a suitable solvent like dichloromethane. Add a base such as triethylamine or diisopropylethylamine.
-
Boc₂O Addition: To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the final product, tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate, as a white to off-white solid.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.8-5.0 (br s, 1H, NH), ~4.0-4.2 (m, 1H, CH-NHBoc), ~3.6-3.8 (m, 4H, CH₂-N-CH₂), ~2.2-2.5 (m, 4H, CH₂-C-CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155.5, ~80.0, ~55.0, ~50.0, ~40.0, ~35.0, 28.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₂₁N₂O₂ [M+H]⁺: 213.16; found: 213.2.
Applications in Drug Discovery
The unique structural features of tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate make it a highly sought-after building block in drug discovery.
Piperidine Bioisostere
The rigid spiro[3.3]heptane core serves as an excellent bioisosteric replacement for the more flexible piperidine ring, which is a common motif in many bioactive molecules. This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic properties.
PROTAC Linker
A significant application of this molecule is in the construction of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 2-azaspiro[3.3]heptane moiety can be incorporated into the linker region of a PROTAC, providing a rigid and defined spatial orientation between the target-binding and E3 ligase-binding moieties. This can be critical for optimizing the ternary complex formation and achieving efficient protein degradation.
Caption: General structure of a PROTAC incorporating the 2-azaspiro[3.3]heptane linker.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl (S)-2-azaspiro[3.3]heptan-5-ylcarbamate is a valuable and versatile building block for medicinal chemists. Its unique three-dimensional structure and its utility as a piperidine bioisostere and a rigid PROTAC linker make it an important tool for the design and synthesis of next-generation therapeutics. The synthetic protocols outlined in this guide provide a reliable pathway for accessing this key intermediate, empowering researchers to explore new frontiers in drug discovery.
References
Sources
A Senior Application Scientist's In-Depth Guide to the Chemical Safety of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Spirocyclic Building Block
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate (CAS No. 1352546-72-5) is a key intermediate in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional spirocyclic core is a highly sought-after motif for developing novel therapeutics, offering a pathway to explore new chemical space and enhance the biological activity of compounds.[2] As with any novel chemical entity, a comprehensive understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible research and development. The absence of extensive, long-term toxicological data necessitates a cautious and proactive approach to safety.
This guide provides an in-depth analysis of the known hazards and delineates field-proven protocols for the safe handling, storage, and disposal of this compound. The methodologies described herein are designed as self-validating systems, grounded in the fundamental principles of chemical safety and risk mitigation.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding the potential hazards of this compound. Based on available data, the compound is classified as hazardous.[1][3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple supplier safety data sheets.[1][3][4]
The primary routes of occupational exposure are inhalation of the solid as a dust or aerosol, direct contact with the skin and eyes, and accidental ingestion.[5] The causality is direct: the compound's chemical properties make it irritating to mucosal tissues and skin upon contact, and it possesses sufficient oral toxicity to be classified as harmful if ingested.
Section 2: Physicochemical Properties and Reactivity
Understanding the compound's physical state and chemical stability is foundational to its safe handling.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1352546-72-5 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1][4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | ~329.0 °C (Predicted) | [2][4] |
| Storage Temperature | 2-8°C or Freezer (-20°C) |[1][4][6] |
Reactivity Profile
The compound is stable under recommended storage conditions.[3] However, its structure contains functional groups that dictate its reactivity and incompatibilities:
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously acid-labile. Therefore, contact with strong acids must be avoided as it will cleave the protecting group, potentially in an uncontrolled manner.
-
Secondary Amine: The azaspiro-heptane core contains a secondary amine, which is basic. Contact with strong oxidizing agents should be avoided, as they can lead to vigorous and potentially hazardous reactions.
-
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Mitigating exposure relies on a multi-layered approach known as the "Hierarchy of Controls." The most effective measures involve eliminating the hazard or substituting it, which is not feasible in this context. Therefore, we rely on engineering controls, administrative controls, and robust PPE protocols.
Caption: The Hierarchy of Controls for mitigating chemical exposure.
Protocol: Standard Operating Procedure for Personal Protective Equipment
-
Engineering Controls (Primary Barrier):
-
Rationale: To contain the chemical at the source, preventing inhalation of dust and aerosols.[5]
-
Action: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[7] Ensure the sash is positioned as low as possible.
-
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Hand Protection:
-
Rationale: Provides a direct barrier against skin contact during handling.
-
Action: Wear nitrile gloves. Disposable gloves provide splash protection and should be removed and discarded immediately upon known or suspected contamination.[5] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8][11]
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining researcher safety and compound integrity.
Protocol: Weighing and Handling the Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is decontaminated and clear of clutter. Assemble all necessary equipment (spatulas, weigh boats, vials).
-
Don PPE: Don all required PPE as outlined in Section 3.
-
Transfer: Perform all transfers within the fume hood. Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount of solid to a weigh boat.
-
Minimize Dust: Avoid pouring the solid, as this can generate dust. If the material is a fine powder, handle it with extreme care. Techniques like gently tapping the spatula are preferable to shaking.
-
Dissolution: If preparing a solution, add the solvent to the solid in the flask or vial. Cap the container before agitating or sonicating to ensure full dissolution.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., gloves, wipes) in the designated solid chemical waste container.
-
Secure Storage: Tightly reseal the main container and return it to its designated storage location.
Storage Conditions
-
Temperature: Store in a tightly sealed container in a dry, well-ventilated place.[3][8] Recommended storage is refrigerated at 2-8°C or frozen at -20°C for long-term stability.[1][4][6]
-
Rationale: Cold and dry storage minimizes the potential for chemical degradation over time. A tightly sealed container prevents the absorption of atmospheric moisture.
-
Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[3]
Section 5: Emergency Procedures and First-Aid
Immediate and appropriate action is vital in the event of an exposure or spill.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[3][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading. For solid spills, avoid creating dust.
-
Small Spill (Solid):
-
Large Spill:
-
Evacuate the laboratory and close the doors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Section 6: Toxicological Profile and Data Gaps
The known toxicological information for this compound is limited to the acute hazards identified by the GHS classification.
-
Acute Effects: Harmful if swallowed, causes skin and severe eye irritation, and may cause respiratory irritation.[1][3]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available from standard sources (IARC, NTP, ACGIH) regarding the carcinogenic, mutagenic, or reproductive effects of this compound.[3][11]
-
General Carbamate Class Toxicity: While the broader class of carbamate compounds can be associated with the inhibition of acetylcholinesterase, this specific hazard is not listed for this compound.[12][13][14] The primary documented risks are acute toxicity and irritation.
The lack of comprehensive toxicological data is a critical finding. This necessitates treating the substance with a high degree of caution, assuming it could have unknown chronic effects. The following workflow should be applied when handling such compounds.
Caption: Decision workflow for handling compounds with limited toxicological data.
Section 7: Disposal Considerations
Chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound with other waste streams.
-
Containerization: Dispose of waste in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, and wipes, must be disposed of as hazardous chemical waste.
-
Disposal Vendor: The final disposal should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
References
-
The Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Introduction. [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3... - Introduction. [Link]
-
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. [Link]
-
Lifshitz, M., et al. (2025). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Archives of Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. [Link]
-
Strange, G. R., & Schafermeyer, R. W. (Eds.). (n.d.). Organophosphates and Carbamates. In Strange and Schafermeyer's Pediatric Emergency Medicine, 5e. McGraw-Hill. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. [Link]
-
Capot Chemical. (2025). MSDS of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate. [Link]
-
J&K Scientific. (n.d.). tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | 1118786-85-8. [Link]
-
University of Cyprus, Department of Chemistry. (2024). Laboratory Health & Safety Rules. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]s.unc.edu/manuals/laboratory-safety-manual/chapter-06/)
Sources
- 1. 1352546-72-5|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl2-azaspiro[3.3]heptan-6-ylcarbamate , 97% , 1118786-85-8 - CookeChem [cookechem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. arctomsci.com [arctomsci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ucy.ac.cy [ucy.ac.cy]
- 11. capotchem.com [capotchem.com]
- 12. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 13. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 14. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
Whitepaper: The Ascendancy of Spirocycles in Modern Drug Design
A Senior Application Scientist's Guide to Leveraging Three-Dimensionality for Superior Pharmacological Outcomes
Executive Summary
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar, aromatic-rich structures of the 20th century—often termed "flatland"—towards molecules with greater three-dimensionality.[1][2] At the forefront of this evolution are spirocycles: bicyclic systems where two rings are connected by a single, shared quaternary carbon atom.[3] This unique structural feature imparts a rigid, well-defined, and inherently three-dimensional geometry, offering a powerful toolkit to address long-standing challenges in drug discovery. This guide provides an in-depth analysis of the strategic role of spirocycles, elucidating the causal mechanisms by which they improve physicochemical properties, enhance pharmacological profiles, and unlock novel chemical space. We will explore the foundational principles, practical applications, synthetic considerations, and successful case studies that underscore the growing importance of spirocyclic scaffolds in developing the next generation of therapeutics.
The Foundational Advantage: Why Spirocycles?
The decision to incorporate a spirocyclic moiety is a strategic choice driven by the need to optimize multiple molecular parameters simultaneously. The core advantages stem directly from the unique conformational and electronic nature of the spirocyclic core.
Escaping "Flatland": Enhanced Three-Dimensionality and Fsp3 Character
A predominant trend in modern drug discovery is the move towards molecules with a higher fraction of sp³-hybridized carbons (Fsp3).[4] An increased Fsp3 count generally correlates with improved clinical success, attributed to better physicochemical properties.[4] Spirocycles are sp3-rich scaffolds by definition. The central quaternary spiroatom forces the two rings into orthogonal planes, creating a rigid, three-dimensional arrangement.[5] This is a stark contrast to flat aromatic systems.
This inherent three-dimensionality is not merely an aesthetic quality; it has profound functional consequences:
-
Improved Solubility: The non-planar structure disrupts the efficient crystal lattice packing that often plagues flat, aromatic compounds, which can lead to enhanced aqueous solubility.[3]
-
Enhanced Target Engagement: Biological targets, such as enzyme active sites and receptor binding pockets, are complex three-dimensional environments. Spirocycles can project substituents into space with precise vectors, allowing for more specific and optimal interactions with these pockets, a feat that is more challenging with conformationally flexible or planar molecules.[3][6]
Caption: Bioisosteric replacement of piperazine with a spirocyclic analogue.
Quantitative Impact on Properties
The theoretical benefits of spirocycles are borne out by experimental data. Studies systematically comparing parent heterocycles to their spirocyclic analogs reveal clear trends.
| Property | Parent Compound (e.g., Piperazine/Morpholine) | Spirocyclic Analog (e.g., Azaspirocycle) | Causality & Advantage |
| Aqueous Solubility | Lower | Higher [1] | The non-planar 3D structure disrupts crystal packing, leading to better solvation. |
| Lipophilicity (logD) | Higher | Lower [4] | Increased sp3 character and polarity from heteroatoms reduce lipophilicity. |
| Metabolic Stability | Often labile to oxidation | Higher [1] | The quaternary spirocenter is sterically shielded and electronically deactivated towards metabolic enzymes like CYP450s. |
| hERG Inhibition | Potential liability | Often Reduced [7][8] | Altered basicity and a more defined 3D shape can prevent binding to the hERG channel, reducing cardiotoxicity risk. [1] |
Strategic Application and Synthetic Protocols
The true value of spirocycles is realized in their practical application to solve complex medicinal chemistry problems.
Case Study: Optimization of PARP Inhibitors
A compelling example is the evolution of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Olaparib, an FDA-approved drug, contains a piperazine ring. While effective, medicinal chemists sought to improve its selectivity over other PARP family members to reduce cytotoxicity. By replacing Olaparib's piperazine ring with a spirocyclic diazaspiro[3.3]heptane analogue, researchers achieved a compound with significantly higher specificity for PARP-1. [1][9][8]This modification, while slightly reducing absolute potency, led to reduced DNA damage and lower cytotoxicity, demonstrating how a spirocyclic scaffold can be used to refine a drug's selectivity profile. [9][8]
Case Study: Revumenib, a Menin-MLL Inhibitor
The recently approved drug Revumenib, used to treat acute leukemias, features a central 2,7-diazaspiro[3.5]nonane scaffold. [10]This spirocycle is not merely a placeholder; it is essential for optimal binding. The rigid structure perfectly orients the piperidine nitrogen for a critical cation-π interaction with two tyrosine residues in the binding pocket, while the attached azetidine ring positions a pyrimidine nitrogen for another key hydrogen bond. [10]This case highlights the power of spirocycles in structure-based drug design to achieve high-affinity interactions. [10]
General Synthetic Workflow and Protocol
While historically considered synthetically challenging due to the creation of a quaternary center, advances in synthetic methodology have made spirocycles more accessible. [3][11][12]
Caption: A generalized workflow for the synthesis of spirocyclic drug candidates.
Protocol: Representative Synthesis of a Spiro-oxindole via [3+2] Cycloaddition
Spiro-oxindoles are a privileged scaffold in medicinal chemistry. [5][13]A common method for their stereoselective synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a methyleneindolinone.
-
Preparation of Methyleneindolinone (Acceptor):
-
To a solution of isatin (1.0 eq) in ethanol, add a secondary amine (e.g., pyrrolidine, 0.1 eq).
-
Add an active methylene compound (e.g., malononitrile, 1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates consumption of the starting material.
-
Filter the resulting precipitate and wash with cold ethanol to yield the pure methyleneindolinone.
-
-
In Situ Generation of Azomethine Ylide (Dipole):
-
In a separate flask, dissolve an amino acid (e.g., sarcosine, 1.5 eq) and an aldehyde (e.g., paraformaldehyde, 1.5 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water, generating the azomethine ylide in situ.
-
-
[3+2] Cycloaddition Reaction:
-
To the refluxing solution containing the azomethine ylide, add the prepared methyleneindolinone (1.0 eq) portion-wise over 10 minutes.
-
Continue refluxing for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Challenges and Future Outlook
Despite their numerous advantages, spirocycles are not a universal solution. The primary challenge remains their synthetic complexity compared to simpler monocyclic or aromatic systems, which can increase the cost and time of drug development programs. [14][15]Furthermore, highly strained spirocycles (e.g., containing three or four-membered rings) can sometimes introduce new chemical liabilities or unexpected metabolic pathways. [1] However, the future for spirocyclic chemistry is bright. The increasing availability of commercial spirocyclic building blocks is democratizing their use. [10]Advances in computational chemistry are allowing for more accurate prediction of the properties of novel spirocyclic systems, and high-throughput synthesis techniques are accelerating their exploration. [14][15]We can expect to see spirocycles being incorporated not just into traditional small molecule inhibitors, but also into more complex modalities like PROTACs and covalent drugs, where their ability to control geometry is paramount. [10]
Conclusion
Spirocycles represent a powerful and proven strategy for overcoming key obstacles in drug discovery. By providing a rigid, three-dimensional framework, they enable medicinal chemists to escape the limitations of "flatland" chemistry. Their demonstrated ability to enhance potency, improve selectivity, and optimize ADME properties—including solubility, lipophilicity, and metabolic stability—justifies their increased prevalence in clinical candidates and approved drugs. [11][7]While synthetic hurdles remain, the continued innovation in chemical synthesis and the clear pharmacological benefits ensure that the spirocycle surge is not a fleeting trend, but a fundamental and enduring pillar of modern drug design.
References
-
Dounay, A. B., & Varela, M. T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-8. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Carneiro, V. M., & da Silva, A. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-652. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Carneiro, V. M., & da Silva, A. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]
-
Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(24), 7580. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]
- Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry.
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Singh, O. V., & Han, H. (Eds.). (2018). Selected Applications of Spirocycles in Medicinal Chemistry. In Lead Compounds from Medicinal Plants for the Treatment of Cancer (pp. 1-20). [Link]
-
Sabater, S., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1118-1181. [Link]
-
Bull, J. A., & Croft, R. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 554-580. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]
-
Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
SpiroChem. (n.d.). Properties Optimization. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]
-
Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3053. [Link]
-
Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[1][11]xazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11476-11495. [Link]
-
Dounay, A. B., & Varela, M. T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Tehrani, M. H. K., & Notash, M. (2016). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 18(34), 23996-24006. [Link]
-
Carneiro, V. M., & da Silva, A. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(24), 7580. [Link]
-
Baklanov, M. A., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Sabater, S., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1118-1181. [Link]
-
Perlovich, G. L., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(10), 2419. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 6. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. drughunter.com [drughunter.com]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC Linkers: From Inert Spacers to Active Modulators of Degradation
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][][6] Initially perceived as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[6][7][8] This guide provides a comprehensive technical overview of the PROTAC linker, moving beyond foundational concepts to explore the nuanced interplay between its chemical composition, length, rigidity, and its ultimate impact on ternary complex formation and protein degradation. We will dissect the causality behind linker design choices, provide field-proven insights into optimization strategies, and furnish actionable protocols for researchers in the field.
The PROTAC Mechanism: The Centrality of the Ternary Complex
PROTACs function by acting as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[1][9] This induced proximity facilitates the formation of a key trimeric assembly, the POI-PROTAC-E3 ligase "ternary complex".[][9] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[1][] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[][10][11] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][2][11]
The stability and geometry of the ternary complex are paramount for efficient ubiquitination. It is here that the linker's role transcends that of a mere spacer. The linker actively modulates the relative orientation and distance between the POI and the E3 ligase, directly influencing the protein-protein interactions that stabilize the complex and position the target's lysine residues for optimal ubiquitin transfer.[7][]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Deconstructing the Linker: Core Properties and Their Impact
The empirical optimization of a PROTAC often requires the synthesis of extensive compound libraries to fine-tune the linker's properties.[] The chemical nature, length, rigidity, and attachment points of the linker must be co-optimized to achieve desired biological activity and drug-like properties.[8][13]
Linker Composition and Classification
PROTAC linkers are broadly classified into two main categories: flexible and rigid.[10][14] The most common chemical motifs are polyethylene glycol (PEG) and alkyl chains.[4][][15]
| Linker Type | Common Motifs | Key Properties | Advantages | Disadvantages |
| Flexible | Alkyl Chains, Polyethylene Glycol (PEG) | High conformational freedom, variable polarity | Synthetically accessible; can adapt to various protein topologies; PEG improves solubility.[4][][14][16] | High entropic penalty upon binding; potential for hydrophobic collapse (alkyl); may have lower metabolic stability.[7][] |
| Rigid | Piperazine/Piperidine, Alkynes, Triazoles, Bicyclic Lactams | Conformationally restricted | Pre-organizes the PROTAC for binding, reducing entropic cost; can improve selectivity and metabolic stability.[10][][14] | Synthetically more challenging; less adaptable to protein conformational changes.[10][] |
-
Alkyl Chains: These simple hydrocarbon chains are a common starting point, offering significant flexibility.[10][14] However, their hydrophobicity can limit the aqueous solubility of the final PROTAC.[7][14]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance solubility and cell permeability.[10][14][16][17] The ether oxygens can act as hydrogen bond acceptors, improving the molecule's physicochemical properties.[7][18] Approximately 55% of reported PROTAC linkers contain PEG motifs.[4][15]
-
Rigid Linkers: Incorporating rigid structures like piperazine rings or alkynes minimizes the number of rotatable bonds.[][14] This can be advantageous by "pre-organizing" the PROTAC into a bioactive conformation, which reduces the entropic cost of forming the ternary complex and can enhance binding affinity and selectivity.[10][]
The "Goldilocks" Dilemma: Linker Length
Linker length is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[][13]
-
Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[][13][]
-
Too Long: An excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer.[13] It can also allow for excessive movement or "breathing" within the complex, leading to instability.[]
Studies have shown that there is often an optimal linker length for maximal degradation efficacy. For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker chain was found to be optimal.[20][21][22] Similarly, for TBK1 degraders, linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[4][15] This highlights the necessity of synthesizing a range of linker lengths during the optimization process.
The Vector is Vital: Linker Attachment Points
The position where the linker is attached to both the POI ligand and the E3 ligase ligand is crucial.[4][13] The "exit vector" must orient the linker away from the core binding interactions of the ligands, typically at a solvent-exposed position.[13] An improper attachment point can disrupt ligand binding or fail to productively orient the recruited protein for ternary complex formation.[4][13] This choice is often guided by co-crystal structures or computational modeling to identify suitable solvent-exposed areas on the ligands when bound to their respective proteins.[][13]
Strategies for Linker Synthesis and Optimization
The empirical nature of linker design necessitates efficient synthetic strategies to rapidly generate and test diverse libraries of PROTACs.[][23]
Click Chemistry: An Enabling Technology
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in PROTAC synthesis.[4][][24][] This reaction is highly efficient, selective, and compatible with a wide range of functional groups, making it ideal for the final conjugation step.[4][24]
Causality: By preparing a set of alkyne-functionalized linkers of varying lengths and an azide-functionalized ligand (or vice versa), researchers can rapidly assemble a library of PROTACs.[4][] This modular approach significantly accelerates the exploration of linker structure-activity relationships (SAR) compared to linear synthesis.[23] The resulting triazole ring is also metabolically stable and can act as a rigid, planar component within the linker.[][14]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. precisepeg.com [precisepeg.com]
- 15. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 18. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate: An Application Note
Introduction
The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine and other cyclic amines commonly found in bioactive molecules. Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling novel interactions with biological targets and potentially improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3][4] Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is a key building block in medicinal chemistry, serving as a precursor for the synthesis of diverse compound libraries for drug discovery. The Boc-protected amine at the 5-position allows for subsequent functionalization, making it a versatile intermediate for introducing substituents onto the cyclobutane ring of the spirocyclic system.
This application note provides a detailed, scientifically grounded protocol for the synthesis of this compound. The described multi-step synthesis is based on established methodologies for the construction of the 2-azaspiro[3.3]heptane core, followed by functional group manipulations to introduce the desired carbamate at the C-5 position.
Synthetic Strategy Overview
The synthesis of this compound commences with the construction of a suitable precursor, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone intermediate is a critical juncture, allowing for the introduction of the amine functionality at the 5-position via reductive amination. The final step involves the protection of the newly installed amino group with a tert-butyloxycarbonyl (Boc) group. The rationale for this strategy lies in the availability of scalable methods to produce the oxo-intermediate, providing a robust foundation for the subsequent transformations.[1][5][6]
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol
This protocol details a plausible synthetic route adapted from established procedures for analogous compounds.[1][5][6] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.
Part 1: Synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of the key ketone intermediate has been reported through various routes. One efficient method starts from N-Boc-azetidin-3-one.[5]
Reaction Scheme:
Caption: Generalized reaction scheme for the formation of the key oxo-intermediate.
A detailed, step-by-step procedure for this transformation is beyond the scope of this note but is well-documented in the literature.[1][5]
Part 2: Reductive Amination to form tert-Butyl 2-azaspiro[3.3]heptan-5-amine
This step introduces the crucial amine functionality at the 5-position.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1118786-86-9 | Various |
| Ammonium Acetate | 631-61-8 | Sigma-Aldrich |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | Sigma-Aldrich |
| Methanol (anhydrous) | 67-56-1 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | Sigma-Aldrich |
Protocol:
-
To a solution of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The acidic conditions generated by ammonium acetate favor iminium ion formation.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine. This product is often used in the next step without further purification.
Part 3: Boc-Protection to yield this compound
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| Crude tert-Butyl 2-azaspiro[3.3]heptan-5-amine | N/A | From Part 2 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared |
Protocol:
-
Dissolve the crude amine from the previous step in dichloromethane.
-
Add triethylamine (2.0 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at 0 °C.
-
Causality: Triethylamine acts as a base to neutralize the acid generated during the reaction, driving the protection to completion. The Boc₂O is the standard reagent for introducing the acid-labile Boc protecting group.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data (Exemplary)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (~1.45 ppm, 9H), the spirocyclic protons, and the NH proton of the carbamate. The specific shifts will depend on the solvent. |
| ¹³C NMR | Resonances for the quaternary spiro-carbon, the carbons of the two rings, the carbonyl of the carbamate, and the carbons of the tert-butyl group. |
| MS (ESI) | Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₂H₂₂N₂O₂). |
| Purity (HPLC) | >95% purity is typically desired for use in subsequent synthetic steps. |
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful formation of a key oxo-intermediate, followed by reductive amination and Boc-protection. The protocol provided herein is a robust and logical pathway for obtaining this valuable building block. The strategic use of a mild reducing agent in the reductive amination step is crucial for the selective formation of the desired amine. This intermediate is poised for a wide range of derivatization reactions, making it a powerful tool for medicinal chemists and drug development professionals exploring novel chemical space.
References
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.Amino Acids, 2010. [URL: https://link.springer.com/article/10.1007/s00726-009-0467-9]
- 2-azaspiro[3.3]heptane synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/Product सिंथेसिस/2-azaspiro[3.3]heptane.htm]
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op900111q]
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol048950c]
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids.Ovid. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=medl&NEWS=N&AN=20101185]
- tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Introduction.ChemBK. [URL: https://www.chembk.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.ResearchGate. [URL: https://www.researchgate.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol202863z]
-
Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Google Patents. [URL: https://patents.google.com/patent/CN102442934A/en]
- Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-n-boc-n-aryl-2-6-diazaspiro-3-3-heptanes]
- CAS 1118786-86-9 (6-Oxospiro[3.3]hept-2-yl)carbamic acid tert-butyl ester.Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1118786-86-9.htm]
- tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | PROTAC Linker.MedchemExpress.com. [URL: https://www.medchemexpress.com/tert-butyl-2-azaspiro-3.
- 1118786-85-8 | TERT-BUTYL 2-AZASPIRO[3.3]HEPT-6-YLCARBAMATE.Tetrahedron. [URL: https://www.tetrahedron.com/chemicals/1118786-85-8]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.Google Patents. [URL: https://patents.google.
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22050488/]
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/232770267_Synthesis_of_Novel_26-Diazaspiro33heptanes]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
The Azaspiro[3.3]heptane Scaffold: A Rigid Linker for Potent and Selective Protein Degradation
Application Note & Protocol Guide for Researchers in Drug Discovery
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]
The Rise of Rigid Linkers: Introducing the Azaspiro[3.3]heptane Moiety
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used in initial PROTAC development due to their synthetic accessibility, there is a growing interest in more rigid linker architectures.[1] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] This can lead to improved potency and selectivity. The azaspiro[3.3]heptane scaffold is an exemplary rigid linker that has shown significant promise in the development of potent and selective PROTACs. Its compact, three-dimensional structure can impart favorable physicochemical properties and provide precise spatial orientation of the two ligands.
This application note will provide a detailed overview of the use of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate and its derivatives as a rigid linker in PROTAC design, with a specific focus on its successful application in the development of selective SMARCA2 degraders.
Case Study: A947, a Potent and Selective SMARCA2 Degrader Featuring a Spiro[3.3]heptane Linker
A prime example of the successful implementation of a spiro[3.3]heptane-based linker is the PROTAC degrader A947 . A947 was developed to selectively target SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations.[5] A947 is composed of a ligand for the SMARCA2/4 bromodomains, a VHL E3 ligase ligand, and a rigid linker incorporating a spiro[3.3]heptane moiety.[4]
Key Performance Data for A947
The use of the rigid spiro[3.3]heptane linker in A947 contributes to its remarkable potency and selectivity for SMARCA2 degradation.
| Parameter | Value | Cell Line | Reference |
| SMARCA2 DC50 | 39 pM | SW1573 | [2][6] |
| SMARCA4 DC50 | 1.1 nM | SW1573 | [5] |
| SMARCA2 Dmax | >95% | SW1573 | [6] |
| SMARCA2 Kd | 93 nM | N/A | [2] |
| SMARCA4 Kd | 65 nM | N/A | [2] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
-
Kd : The dissociation constant, indicating the binding affinity of the PROTAC to the target protein.
The impressive sub-nanomolar DC50 value for SMARCA2 and the approximately 28-fold selectivity over the closely related paralog SMARCA4 highlight the advantages of the rigid linker architecture in achieving highly efficacious and selective protein degradation.[5]
PROTAC Synthesis and Evaluation Protocols
The following section provides a generalized protocol for the synthesis of a PROTAC incorporating an azaspiro[3.3]heptane linker, followed by standard protocols for its biological evaluation.
Protocol 1: Synthesis of an Azaspiro[3.3]heptane-Containing PROTAC
This protocol outlines a convergent synthetic approach where the pre-functionalized linker is coupled to the E3 ligase and POI ligands.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the convergent synthesis of a PROTAC molecule.
Materials:
-
tert-butyl 2-azaspiro[3.3]heptan-5-amine (or a suitable derivative)
-
POI ligand with a suitable reactive handle
-
E3 ligase ligand with a suitable reactive handle (e.g., VHL or Cereblon ligand)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for deprotection if necessary (e.g., TFA)
-
Purification equipment (preparative HPLC)
-
Analytical equipment (NMR, LC-MS, HPLC)
Procedure:
-
Boc Deprotection (if applicable): If starting with a Boc-protected amine on the linker, dissolve the compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS. Remove the solvent and excess TFA under reduced pressure.
-
First Amide Coupling (Linker to Ligand 1):
-
Dissolve the deprotected linker-amine (1.0 eq) and the first ligand (e.g., E3 ligase ligand with a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.
-
-
Second Coupling (Linker-Ligand 1 to Ligand 2):
-
Take the purified Linker-Ligand 1 conjugate (1.0 eq) and the second ligand (e.g., POI ligand with a suitable reactive handle, 1.2 eq).
-
Perform the appropriate coupling reaction based on the reactive handles. For another amide bond, repeat step 2. For other linkages, use established protocols (e.g., SNAr or click chemistry).
-
Stir the reaction under the appropriate conditions (temperature and time) and monitor by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC to achieve >95% purity.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and structure.
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol is a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Mechanism of PROTAC-induced Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the target protein (e.g., SW1573 for SMARCA2)
-
Cell culture medium and supplements
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and is used to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Cell culture medium
-
PROTAC stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Perspectives
The use of rigid linkers, such as the azaspiro[3.3]heptane scaffold, represents a significant advancement in PROTAC design. The case of the SMARCA2 degrader A947 demonstrates that this linker architecture can lead to PROTACs with exceptional potency and selectivity. The protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs utilizing this promising linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone for developing the next generation of highly effective and specific protein-degrading therapeutics.
References
-
Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. Engl.55 , 1966-1973 (2016).
-
Sakamoto, K. M. et al. Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proc. Natl. Acad. Sci. U.S.A.98 , 8554-8559 (2001).
-
ProbeChem. A947 (A-947) - SMARCA2 PROTAC.
-
Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol.13 , 514-521 (2017).
-
Cantley, J.L., et al. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nat Commun13 , 6814 (2022).
-
Harling, J. D. & Tinworth, C. P. A two-faced selectivity solution to target SMARCA2 for cancer therapy. Nat. Commun.14 , 525 (2023).
-
Zhang, X., et al. A review on the role of PROTAC linkers in inducing protein degradation. Molecules26 , 1231 (2021).
-
MedChemExpress. A947 | SMARCA2 Degrader.
-
Cantley, J. L. et al. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nature Communications13 , 6814 (2022).
Sources
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes & Protocols: Leveraging tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate for the Rational Design of PROTAC Degraders
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as molecular bridges, recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the POI.[3][]
A PROTAC molecule is composed of three distinct elements: a "warhead" that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5][6] While significant effort is often focused on the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[7][8]
In the modern drive to "Escape from Flatland," medicinal chemistry is increasingly embracing scaffolds rich in sp³-hybridized carbons to achieve superior physicochemical and pharmacological properties.[9] The 2-azaspiro[3.3]heptane motif is an exemplary 3D building block, valued as a bioisostere for common saturated heterocycles like piperidine.[9][10][11] Its rigid, spirocyclic structure offers predictable exit vectors, improved metabolic stability, and a fascinating ability to lower lipophilicity (logD) despite the addition of carbon atoms.[10][12][13]
This guide details the application of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate , a key bifunctional synthetic intermediate, for the construction of sophisticated, rigid linkers in next-generation PROTACs. We will provide a mechanistic rationale for its use, detailed protocols for its incorporation into a PROTAC, and a complete workflow for the biological evaluation of the resulting degrader.
Part 1: The Azaspiro[3.3]heptane Scaffold in PROTAC Design - A Mechanistic Overview
Why Choose a Spirocyclic Linker?
The linker is not merely a passive spacer; it is an active contributor to the PROTAC's mechanism of action. Its length, composition, and rigidity dictate the relative orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[6] While flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are common, they can adopt numerous conformations, some of which may be non-productive.
The 2-azaspiro[3.3]heptane scaffold offers distinct advantages:
-
Structural Rigidity: The spirocyclic core constrains the linker's conformational freedom, reducing the entropic penalty of forming the ternary complex and presenting the warhead and E3 ligase ligand with well-defined spatial orientations.[10][14]
-
Physicochemical Properties: The introduction of the azaspiro[3.3]heptane motif has been shown to decrease lipophilicity (logD), which can improve solubility and other drug-like properties.[12] This counterintuitive effect is rationalized by the increased basicity of the scaffold.[12]
-
Metabolic Stability: As a non-classical bioisostere, the spirocyclic core can enhance metabolic stability compared to more common heterocycles that are susceptible to oxidative metabolism.[9]
The Role of this compound
This compound is a versatile building block for PROTAC synthesis. Its structure contains two key reactive points: the secondary amine of the azetidine ring and the primary amine at the 5-position, which is temporarily protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for sequential, controlled functionalization, making it an ideal starting point for linker synthesis.
Part 2: Synthesis Protocols
Safety & Handling
This compound and its derivatives are research chemicals. Based on safety data for related compounds, they may cause skin, eye, and respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[18]
Protocol: Boc Deprotection & Linker Functionalization
This protocol describes the removal of the Boc protecting group, followed by a representative reaction to install a "clickable" azide handle, preparing the linker for PROTAC assembly.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Triethylamine (TEA)
-
2-Azidoacetyl chloride
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Boc Deprotection: a. Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Argon). b. Cool the solution to 0 °C in an ice bath. c. Add TFA (5.0-10.0 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. e. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. f. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution. g. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected diamine, which should be used immediately in the next step.
-
Selective N-Acylation: a. Dissolve the crude diamine from the previous step (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere. b. Add TEA (2.2 eq) to the solution and cool to 0 °C. c. Slowly add a solution of 2-azidoacetyl chloride (1.05 eq) in DCM. Causality: Adding the acylating agent slowly at low temperature helps to favor mono-acylation and control the exothermic reaction. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by LC-MS. e. Upon completion, quench the reaction with water and extract with DCM. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized 2-azaspiro[3.3]heptane linker.
Protocol: PROTAC Assembly via Click Chemistry
This protocol uses the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the azide-functionalized linker with an alkyne-modified warhead.[][6][7]
Materials:
-
Azide-functionalized azaspiro[3.3]heptane linker (from 2.2)
-
Alkyne-modified warhead (e.g., JQ1-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., tert-Butanol/water 1:1 or DMF)
Step-by-Step Procedure:
-
In a reaction vial, dissolve the azide-functionalized linker (1.0 eq) and the alkyne-modified warhead (1.05 eq) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 200 mM in water).
-
Add the CuSO₄·5H₂O solution (0.1 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.2 eq). Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the final PROTAC. The remaining secondary amine on the linker is then available for conjugation to an E3 ligase ligand via standard amide coupling or other suitable chemistry.
Part 3: Characterization and Evaluation Protocols
Workflow for PROTAC Evaluation
A systematic, multi-assay approach is required to validate a novel PROTAC.[19] The workflow ensures that the molecule engages its targets, forms the ternary complex, induces degradation, and produces the desired biological outcome.
Biophysical Characterization of Ternary Complex Formation
Before testing in cells, it is crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase.[20][21] Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI) are powerful techniques for this purpose.[20][21][22]
| Technique | Information Provided | Key Strengths |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D), ternary complex cooperativity.[22] | Real-time, label-free, provides detailed kinetic data.[22] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), thermodynamics (ΔH, ΔS).[22] | Gold standard for thermodynamic characterization; label-free.[1] |
| Bio-layer Interferometry (BLI) | Binding kinetics and affinity.[20] | Higher throughput than SPR, suitable for screening.[22] |
| FRET / BRET Assays | Proximity-based measure of ternary complex formation in vitro or in cells.[22][23] | Can be adapted for live-cell measurements.[23] |
Protocol: Western Blot for Protein Degradation (DC₅₀ & Dₘₐₓ Determination)
This is the cornerstone assay to quantify PROTAC-induced protein degradation.[19]
Materials:
-
Target cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 1 pM). Treat the cells for a defined period (e.g., 18-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4 °C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[8] f. Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Example Data Presentation:
| PROTAC Conc. (nM) | POI Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.60 | 40% |
| 10 | 0.15 | 85% |
| 100 | 0.08 | 92% |
| 1000 | 0.10 | 90% |
Assessing Downstream Cellular Effects
Degrading a target protein should lead to a measurable biological response. Cell viability assays are critical for assessing the functional consequences, such as anti-proliferative effects in cancer cells.[19][24]
Protocol: Cell Viability Assay
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Add a viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Degradation | 1. Poor cell permeability.[8]2. Unstable or non-productive ternary complex.3. Target E3 ligase not expressed in the cell line.[8]4. PROTAC degradation or metabolism. | 1. Modify linker or warhead to improve physicochemical properties.2. Redesign the linker (vary length, rigidity, attachment points). Test different E3 ligase ligands.3. Confirm E3 ligase expression via Western Blot or qPCR.[8]4. Conduct metabolic stability assays. |
| "Hook Effect" | At high concentrations, the PROTAC forms binary complexes (PROTAC-POI, PROTAC-E3) instead of the productive ternary complex.[8][21] | This is characteristic of PROTACs. The optimal effect is seen at an intermediate concentration. Confirm the full dose-response curve. |
| Off-Target Effects | The warhead or the entire PROTAC affects other proteins. | Perform proteome-wide analysis (e.g., using TMT mass spectrometry) to assess selectivity.[24] |
Conclusion
This compound is a powerful and versatile chemical tool for the modern drug discoverer working in targeted protein degradation. Its inherent rigidity, predictable geometry, and favorable physicochemical properties make it an ideal scaffold for constructing sophisticated linkers that can overcome the limitations of simple, flexible chains. By enabling the rational design of PROTACs with improved ternary complex formation, this building block facilitates the development of more potent and selective protein degraders. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and validate novel degraders built upon this advanced spirocyclic core.
References
-
Assays for Targeted Protein Degradation. Bio-Techne. [Link]
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. ChemBK. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]
-
Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Development of biophysical assays for studies of PROTACs. DiVA portal. [Link]
-
Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Development of biophysical methods for characterization of PROTACs. DiVA portal. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. diva-portal.org [diva-portal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. canbipharm.com [canbipharm.com]
- 17. chembk.com [chembk.com]
- 18. aksci.com [aksci.com]
- 19. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 22. oxfordglobal.com [oxfordglobal.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate in Drug Discovery
Introduction: Embracing the Third Dimension with Azaspiro[3.3]heptanes
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a cornerstone of innovative drug design. This paradigm shift emphasizes the move away from planar, aromatic structures towards more three-dimensional (3D) molecular scaffolds. These 3D architectures offer a wealth of advantages, including access to novel chemical space, improved physicochemical properties, and the potential for enhanced target engagement through precise spatial orientation of pharmacophoric elements.
Among the rising stars in the medicinal chemist's toolkit is the azaspiro[3.3]heptane scaffold. This rigid, bicyclic system, featuring two four-membered rings fused at a central carbon atom, serves as a superior bioisosteric replacement for more traditional saturated heterocycles like piperidine and piperazine. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the spirocyclic nature of this scaffold has been shown to improve aqueous solubility and metabolic stability while decreasing lipophilicity—key attributes for developing successful drug candidates.
This guide focuses on a particularly valuable derivative: tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate . With its orthogonally protected amines, this building block is a versatile synthon for seamlessly incorporating the azaspiro[3.3]heptane motif into a diverse array of molecular frameworks. The following sections will provide an in-depth look at its properties, detailed protocols for its use in key synthetic transformations, and an overview of its application in real-world drug discovery programs.
Physicochemical Properties and Safe Handling
A thorough understanding of a building block's fundamental characteristics is paramount for its effective deployment in a synthetic workflow and for predicting its influence on the properties of the final compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 329.0±42.0 °C (Predicted) | [1] |
| Density | 1.09 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and toluene. | Inferred from reaction conditions |
| Storage | Store at 2-8 °C under an inert atmosphere. | N/A |
Safe Handling and Storage:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthetic Utility and Key Transformations
The synthetic power of this compound stems from the differential reactivity of its two nitrogen atoms. The secondary amine at the 2-position is readily available for nucleophilic attack or cross-coupling reactions, while the amine at the 5-position is masked by a robust tert-butoxycarbonyl (Boc) protecting group. This Boc group is stable to a wide range of reaction conditions, including many catalytic cross-coupling and reductive amination protocols. It can then be selectively removed under acidic conditions to reveal the primary amine for subsequent functionalization.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the efficient coupling of amines with aryl halides. This protocol details a typical procedure for the N-arylation of this compound, a common strategy for synthesizing inhibitors of kinases, GPCRs, and other target classes where an aryl amine moiety is a key pharmacophoric feature.
Experimental Workflow for N-Arylation:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl halide (e.g., 4-bromobenzonitrile, 1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. This can also be achieved by evacuating and backfilling the flask three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the starting carbamate.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carbamate is fully consumed (typically 4-16 hours).
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale and Expertise-Based Insights:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for C-N cross-coupling.[3] The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, which is the product-forming step.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Cesium carbonate is an excellent choice due to its high basicity and solubility in organic solvents.
-
Inert Conditions: The Pd(0) active catalyst is susceptible to oxidation. Therefore, the rigorous exclusion of oxygen through the use of an inert atmosphere and degassed solvents is critical for achieving high yields and preventing catalyst decomposition.
Protocol 2: Boc Group Deprotection
The removal of the Boc protecting group is a facile and high-yielding transformation that unmasks the primary amine at the 5-position, preparing the molecule for further diversification, such as amide bond formation or reductive amination.
General Reaction Scheme for Boc Deprotection:
Caption: Acid-mediated cleavage of the Boc protecting group.
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10-20 eq). A common alternative is to use a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The evolution of isobutylene gas is typically observed.
-
Reaction Monitoring: Monitor the deprotection by LC-MS. The reaction is generally complete within 1-3 hours.
-
Isolation:
-
TFA Protocol: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The resulting TFA salt is often an oil or amorphous solid and can sometimes be carried forward without further purification. To remove residual TFA, the residue can be co-evaporated with toluene.
-
HCl/Dioxane Protocol: The hydrochloride salt of the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Trustworthiness and Self-Validation:
-
Mechanism: The Boc group is designed to be labile under acidic conditions.[5] The acid protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which spontaneously decarboxylates to the free amine.[5]
-
Monitoring: The completion of the reaction is easily verified by LC-MS, where a clear shift in mass corresponding to the loss of the Boc group (100.12 Da) will be observed. The disappearance of the starting material peak provides a definitive endpoint for the reaction.
Applications in Drug Discovery: Case Studies
The unique structural and physicochemical properties conferred by the azaspiro[3.3]heptane scaffold have led to its incorporation into numerous patented compounds and clinical candidates across a range of therapeutic areas.
Table of Representative Compounds Incorporating the Azaspiro[3.3]heptane Motif:
| Compound/Patent | Target/Indication | Role of Azaspiro[3.3]heptane Scaffold | Reference(s) |
| PF-06823859 (analogs) | C-C chemokine receptor type 2 (CCR2) Antagonist / Inflammatory Diseases | Serves as a rigid core to orient substituents for optimal receptor binding. The scaffold is a key component in a series of potent CCR2 antagonists. | [6][7] |
| BMS-986120 | Protease-Activated Receptor 4 (PAR4) Antagonist / Thrombosis | Acts as a conformationally restricted piperidine bioisostere, contributing to the molecule's high affinity and selectivity for the PAR4 receptor. | [3][8] |
| Novartis AG Patent (WO2015107228A1) | Kinase Inhibitors | The patent describes the use of this compound in the synthesis of kinase inhibitors, highlighting its utility as a versatile building block. | [9] |
Authoritative Grounding in Mechanism:
The incorporation of the azaspiro[3.3]heptane scaffold is a deliberate strategy to enhance "drug-like" properties. Its rigidity reduces the number of accessible conformations, which can lead to a more favorable binding entropy and increased selectivity for the intended biological target. For example, in the case of CCR2 antagonists, the defined exit vectors from the spirocyclic core allow for precise positioning of functional groups within the receptor's binding pocket, a task that is more challenging with flexible scaffolds like piperazine. This structural constraint is a powerful tool for medicinal chemists to fine-tune ligand-receptor interactions and optimize the pharmacological profile of a lead compound.
Conclusion
This compound is more than just another building block; it is an enabling tool for the design and synthesis of next-generation therapeutics. Its inherent three-dimensionality, coupled with its synthetic versatility, provides a reliable and effective means to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The detailed protocols and field-proven insights provided herein are designed to empower researchers to confidently and successfully integrate this valuable scaffold into their drug discovery programs, accelerating the journey from concept to clinic.
References
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BMS-986120. [Link]
-
Zheng, Y. et al. (2017). Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature, 545(7654), 296-301. [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
- Novartis AG. (2015). Pyrazine derivatives for use as kinase inhibitors.
-
Capot Chemical. (2025). MSDS of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate. [Link]
-
ResearchGate. (2018). Structural basis of CCR2 antagonists. [Link]
-
ResearchGate. (2012). CCR2 antagonists. [Link]
-
PubMed. (2012). CCR2 antagonists. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of PF-06823859, an Anti-Interferon β Monoclonal Antibody: A Randomized, Phase I, Single- and Multiple-Ascending-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-986120 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Efficient N-Boc Protection of 2-Azaspiro[3.3]heptan-5-amine for Advanced Drug Discovery
Abstract
The 2-azaspiro[3.3]heptane moiety is a highly valued scaffold in modern medicinal chemistry, serving as a rigid and three-dimensional bioisostere for more flexible structures like piperazine.[1] Its incorporation into drug candidates can significantly enhance metabolic stability, aqueous solubility, and target engagement.[2] A critical step in leveraging this scaffold is the strategic protection of its amine functionalities to allow for selective chemical modifications elsewhere on the molecule. The tert-butoxycarbonyl (Boc) group is an exemplary protecting group for this purpose, prized for its stability under a wide array of synthetic conditions and its facile, clean removal under mild acidic treatment.[3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the N-Boc protection of 2-azaspiro[3.3]heptan-5-amine, detailing the underlying chemical principles, a robust experimental protocol, and critical data for successful synthesis.
Foundational Principles: The Chemistry of Boc Protection
The N-Boc protection of a primary amine, such as 2-azaspiro[3.3]heptan-5-amine, is a cornerstone reaction in organic synthesis.[3] The transformation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4][5]
This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol (or tert-butoxide if a base is used).[6][7] The evolution of CO₂ gas serves as a thermodynamic driving force, pushing the reaction to completion.[4]
While the reaction can proceed without a base, the inclusion of a mild base like triethylamine (TEA) is often advantageous, particularly when the starting amine is supplied as a hydrochloride salt.[8][9] The base neutralizes the amine salt, liberating the free amine for reaction, and also quenches the proton generated on the nitrogen atom during the reaction, which can accelerate the process.[7]
Caption: General mechanism of amine Boc protection.
Experimental Protocol: Synthesis of tert-butyl (2-azaspiro[3.3]heptan-5-yl)carbamate
This protocol describes a general, reliable procedure for the N-Boc protection of 2-azaspiro[3.3]heptan-5-amine on a 5 mmol scale. Adjustments may be necessary based on the specific form of the starting material (free base vs. salt).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Azaspiro[3.3]heptan-5-amine (or its HCl salt) | ≥95% | Various | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Sigma-Aldrich, etc. | Acylating agent. |
| Triethylamine (TEA) | ≥99% | Various | Base; required if starting from HCl salt. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | In-house prep. | For aqueous work-up. |
| Brine (Saturated NaCl) | Aqueous | In-house prep. | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Various | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
| Round-bottom flask (100 mL) | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Ice bath | - | - | For temperature control. |
| Separatory funnel (250 mL) | - | - | For extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[3.3]heptan-5-amine hydrochloride (5.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 25 mL) to the flask. Stir the resulting suspension at room temperature.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (TEA, 12.5 mmol, 2.5 equiv) dropwise. The addition of TEA is crucial to neutralize the hydrochloride salt and liberate the free amine.[8] Stir the mixture at 0 °C for 15 minutes.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 5.5 mmol, 1.1 equiv) in 5 mL of DCM. Add this solution dropwise to the stirred amine suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 10% Methanol in DCM. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, quench by adding 20 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).[8] This removes any unreacted acidic species and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.
Workflow Visualization
Caption: Step-by-step workflow for Boc protection.
Expected Results and Troubleshooting
Following this protocol, high yields of the desired N-Boc protected product are typically achieved.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Azaspiro[3.3]heptan-5-amine HCl | Common salt form. |
| (Boc)₂O | 1.1 equivalents | A slight excess ensures complete conversion. |
| Base (TEA) | 2.5 equivalents | Neutralizes HCl salt and reaction byproduct. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and product. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows steady reaction. |
| Reaction Time | 12-16 hours | Typically sufficient for full conversion. |
| Typical Yield | >90% | The reaction is generally efficient. |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC indicates significant remaining starting material after 16 hours, consider adding another portion of (Boc)₂O (0.2 equiv) and stirring for an additional 4-6 hours. Ensure the TEA used was fresh and the DCM was anhydrous.
-
Di-Boc Protected Side Product: While less common for this substrate, over-protection can occur. Using the specified stoichiometry (1.1 equiv of (Boc)₂O) minimizes this risk. If observed, purification by column chromatography is required.
-
Difficult Purification: If the crude product is an oil that is difficult to handle, try co-evaporation with a solvent like toluene to remove residual volatile impurities.[3]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Reagent Specifics:
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. Handle with care.
-
(Boc)₂O: Can cause irritation. Avoid inhalation of dust or contact with skin.
-
-
Reaction Hazard: The Boc protection reaction generates carbon dioxide gas. Never perform this reaction in a sealed vessel to avoid pressure buildup.[6]
References
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions that Work: Boc Protection. (2012). Chemtips. Retrieved from [Link]
- Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Facile Deprotection of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold and the Critical Role of Deprotection
The 2-azaspiro[3.3]heptane motif is a key structural element in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a compelling alternative to more traditional, flexible aliphatic amines or flat aromatic systems. This unique topology allows for precise vectoral projection of substituents into three-dimensional space, enabling enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of this spirocycle can significantly improve pharmacokinetic properties such as metabolic stability and aqueous solubility, making it a highly sought-after building block in drug discovery programs.[1][2]
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate serves as a crucial intermediate, wherein the amine functionality is masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is favored for its stability under a wide range of synthetic conditions, including basic and nucleophilic environments.[3][4] However, the successful progression of a synthetic route invariably hinges on the efficient and clean removal of this protecting group to unmask the primary amine, 2-azaspiro[3.3]heptan-5-amine, for subsequent functionalization.
This guide provides a comprehensive overview of the deprotection of this compound, detailing two robust, acid-mediated protocols. We will delve into the mechanistic underpinnings of these reactions, providing not just a set of instructions, but a framework for understanding and troubleshooting this critical synthetic transformation.
Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[5] The reaction proceeds through a well-understood mechanism initiated by the protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).[6][7] This initial protonation is followed by the fragmentation of the protonated intermediate, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[8] The carbamic acid intermediate readily undergoes decarboxylation to yield the desired free amine, with the concurrent evolution of carbon dioxide gas.[7][8] The liberated tert-butyl cation can be quenched by a suitable nucleophile or deprotonate to form isobutylene gas.[8]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
Two primary methods for the acidic deprotection of this compound are presented below. The choice between them often depends on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method, particularly for small to medium-scale reactions. The use of a volatile acid and solvent system simplifies product isolation.[9]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add an excess of Trifluoroacetic acid (TFA). A common practice is to use a 1:1 mixture of DCM and TFA by volume.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[6][9] Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the resulting residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6] Caution: Carbon dioxide evolution will occur during neutralization.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected 2-azaspiro[3.3]heptan-5-amine.[6]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous when the hydrochloride salt of the product is desired, which is often a stable, crystalline solid that is easy to handle and purify.[11]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane. The substrate can be added directly to the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Product Isolation:
-
Upon completion, the product will often precipitate from the reaction mixture as the hydrochloride salt.
-
The solid can be collected by filtration, washed with a solvent in which the salt is insoluble, such as diethyl ether, and then dried under vacuum to afford 2-azaspiro[3.3]heptan-5-amine hydrochloride.[6]
-
If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification.
-
Data Presentation: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Reaction Time | 30 minutes - 2 hours[6][9] | 1 - 4 hours[6] |
| Product Form | Free amine (after basic work-up) | Hydrochloride salt |
| Work-up Complexity | Higher (requires neutralization)[6] | Lower (often simple filtration)[6] |
| Advantages | Volatile reagents, easy removal | Direct isolation of stable salt |
| Considerations | TFA is corrosive and requires careful handling. | Dioxane is a potential peroxide former. |
Experimental Workflow Visualization
Caption: Comparative workflow for Boc deprotection methods.
Trustworthiness and Self-Validation
To ensure the success and reproducibility of these protocols, the following self-validating measures should be implemented:
-
Reaction Monitoring: Do not rely solely on reaction time. Always monitor the reaction to completion using an appropriate analytical method (TLC, LC-MS) to account for any substrate-dependent variations in reactivity.
-
Confirmation of Product Identity: The identity and purity of the final product, whether it be the free amine or the hydrochloride salt, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Complete Removal of Acid: When isolating the free amine, ensure complete neutralization of the acid during the work-up. This can be verified by checking the pH of the aqueous layer. Residual acid can lead to product instability or interfere with subsequent reactions.
By adhering to these principles, researchers can confidently and reliably perform the deprotection of this compound, generating high-quality material for downstream applications in drug discovery and development.
References
-
Amine Protection / Deprotection. Fisher Scientific.
-
Experimental procedure for deprotection of Boc-protected amines. Benchchem.
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010 Jul;39(2):515-21.
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
TFA Deprotection. Scribd.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. 2020.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate.
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. 2001(12):1812-1814.
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate.
-
Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... ResearchGate.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Removal of Boc protecting group as workup? Reddit.
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health.
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Aapptec Peptides.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" reaction conditions
An Application Guide to the Synthesis and Reaction Conditions of a Key Spirocyclic Building Block: Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate
Authored by: Gemini, Senior Application Scientist
Abstract
The azaspiro[3.3]heptane scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional topologies to drug candidates.[1][2] As a rigid, sp³-rich bioisostere for common heterocycles like piperidine and piperazine, it offers a predictable geometric arrangement of substituents, aiding in the meticulous design of molecules with enhanced target affinity and improved pharmacokinetic profiles.[3][4][5] Specifically, tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a versatile bifunctional building block, featuring a nucleophilic secondary amine at the N-2 position and a protected primary amine at the C-6 position. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, explaining the chemical principles behind the chosen reaction conditions to empower researchers in drug discovery and development.
The Strategic Advantage of the Azaspiro[3.3]heptane Core
The "escape from flatland" is a prevailing theme in contemporary drug design, encouraging the move away from planar, aromatic systems towards more complex, three-dimensional structures.[5] Azaspiro[3.3]heptanes are exemplary of this philosophy.
-
Physicochemical Enhancement: The incorporation of a spirocyclic center can, counterintuitively, lower the lipophilicity (logD) of a molecule despite adding carbon atoms. This effect is often attributed to an increase in the basicity of the scaffold's nitrogen atoms, which enhances aqueous solubility.[1][3]
-
Metabolic Stability: The quaternary spirocyclic carbon atom and the strained four-membered rings contribute to increased metabolic stability compared to more flexible aliphatic rings.[5]
-
Structural Rigidity and Vector Control: The rigid framework provides well-defined exit vectors, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[4][6]
The title compound, with its orthogonally protected amines, is an ideal starting point for constructing libraries of compounds by systematically exploring chemical space at two distinct points on the scaffold.
Synthesis of the Core Intermediate: A Multi-step Approach
The synthesis of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a multi-step process that hinges on the initial construction of a ketone precursor, which is then converted to the desired protected amine. Two efficient, scalable synthetic routes to the key ketone intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been well-documented.[7] The subsequent transformation to the amine is achieved through reductive amination.
Caption: General synthetic pathway to the target compound.
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (1)
This protocol is adapted from established literature procedures involving a [2+2] cycloaddition.[7]
-
Olefin Synthesis: Prepare N-Boc-3-methyleneazetidine from N-Boc-azetidin-3-one via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium in THF.
-
Dichloroketene Generation: In a separate flask, generate dichloroketene in situ. To a solution of trichloroacetyl chloride in anhydrous diethyl ether or THF at 0 °C, add activated zinc dust portion-wise with vigorous stirring.
-
Cycloaddition: Slowly add the solution of N-Boc-3-methyleneazetidine to the dichloroketene suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup & Dechlorination: Filter the reaction mixture to remove zinc salts. Concentrate the filtrate. The crude dichlorocyclobutanone adduct is then dissolved in acetic acid and treated with zinc dust at room temperature to effect reductive dechlorination.
-
Purification: After a standard aqueous workup and extraction with ethyl acetate, the crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure ketone 1 .
Protocol 2: Reductive Amination to Form the Target Compound (2)
This procedure converts the ketone into the orthogonally protected diamine, which is then selectively deprotected and re-protected to yield the title compound. A more direct method involves forming an oxime followed by reduction.[1]
-
Oxime Formation: Dissolve ketone 1 (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a mixture of ethanol and pyridine. Heat the mixture to reflux for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure. Add water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate.
-
Oxime Reduction: Dissolve the crude oxime in ethanol or methanol. Add a catalytic amount of Raney Nickel (as a slurry in water). Pressurize the reaction vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.
-
Selective Deprotection/Protection:
-
Treat the resulting compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove both Boc groups, yielding 2-azaspiro[3.3]heptan-6-amine as a salt.
-
Carefully neutralize the salt and perform a controlled reaction with di-tert-butyl dicarbonate ((Boc)₂O) under specific pH and temperature conditions to favor protection at the more sterically accessible and typically more nucleophilic primary amine at C-6, yielding the final target compound 2 .
-
Reaction Conditions for Derivatization
As a bifunctional linker, tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate offers a reactive secondary amine at the N-2 position for a variety of coupling reactions, while the C-6 amine remains protected.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the attachment of various aryl or heteroaryl moieties to the N-2 position.[8]
Caption: Experimental workflow for N-arylation.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial or flask, add the aryl halide (1.0 equiv), tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath or heating block and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Track the reaction's progress by periodically analyzing small aliquots by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Component | Example | Molar Ratio | Rationale |
| Aryl Halide | 4-Bromotoluene | 1.0 equiv | The electrophilic partner. Bromides and iodides are most common. |
| Catalyst | Pd₂(dba)₃ | 1-5 mol% | The source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos | 2-10 mol% | A bulky electron-rich phosphine that stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | NaOtBu, K₃PO₄ | 2.0-3.0 equiv | Deprotonates the amine, making it a more potent nucleophile, and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane | - | Anhydrous, high-boiling point aprotic solvent. |
| Temperature | 80-110 °C | - | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Protocol 4: N-Acylation via Amide Coupling
This protocol describes the formation of an amide bond at the N-2 position by coupling with a carboxylic acid, a fundamental transformation in peptide synthesis and linker chemistry.
Detailed Steps:
-
Acid Activation: Dissolve the carboxylic acid (1.0 equiv), a coupling agent like HATU (1.1 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv) in an anhydrous solvent like DMF or DCM. Stir at room temperature for 15 minutes to generate the activated ester.
-
Amine Addition: Add a solution of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (1.2 equiv) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and perform an aqueous workup, washing sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Component | Example | Molar Ratio | Rationale |
| Carboxylic Acid | Benzoic Acid | 1.0 equiv | The acyl source. |
| Coupling Agent | HATU, EDC/HOBt | 1.1 equiv | Activates the carboxylic acid to form a highly reactive species susceptible to nucleophilic attack. |
| Base | DIPEA, Et₃N | 3.0 equiv | Neutralizes acidic byproducts and maintains a basic environment for the coupling reaction. |
| Solvent | DMF, DCM | - | Anhydrous, polar aprotic solvent to dissolve all reactants. |
| Temperature | 0 °C to RT | - | Mild conditions to prevent side reactions and racemization if chiral centers are present. |
Protocol 5: Deprotection of the C-6 Carbamate
Once the N-2 position has been functionalized, the Boc protecting group at C-6 can be removed to reveal a primary amine, which can then be used for further elaboration.
-
Reaction Setup: Dissolve the N-2 functionalized, C-6 Boc-protected spirocycle in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.
-
Deprotection: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is typically an ammonium trifluoroacetate salt. It can be used as is or neutralized by dissolving in DCM and washing with a saturated aqueous solution of sodium bicarbonate, followed by drying and concentration.
Conclusion
Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a high-value building block for medicinal chemistry programs seeking to leverage the benefits of sp³-rich, rigid scaffolds. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent functionalization. By understanding the rationale behind the selection of reagents and conditions for key transformations such as Buchwald-Hartwig amination and amide coupling, researchers can confidently and efficiently incorporate this versatile spirocycle into their drug discovery pipelines, paving the way for the development of novel therapeutics with superior properties.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6664–6667. [Link]
-
Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 929-934. [Link]
-
Ivanova, M., et al. (2021). Application of spiro[3.3]heptane and spiro[2.3]hexane motifs in medicinal chemistry. ResearchGate. [Link]
-
Mikhailiuk, P. K. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. ChemBK.com. [Link]
-
Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
-
Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
-
Scott, J. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(5), 923-929. [Link]
-
Tetrahedron. (n.d.). TERT-BUTYL 2-AZASPIRO[3.3]HEPT-6-YLCARBAMATE. Tetrahedronchem.com. [Link]
-
Scott, J. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]
-
Yegorova, T., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of Azaspiro[3.3]heptanes in Drug Discovery
An Application Note on the Scalable Synthesis of tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, driving the demand for novel, three-dimensional molecular scaffolds.[1] Within this context, the 2-azaspiro[3.3]heptane framework has emerged as a scaffold of high strategic importance. It serves as a rigid and sterically constrained bioisostere of the ubiquitous piperidine ring, a substitution that can significantly enhance metabolic stability and fine-tune physicochemical properties.[1][2] The inherent rigidity of the spirocyclic system reduces conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets.
This compound is a versatile bifunctional building block. It features a secondary amine within the azetidine ring and a Boc-protected primary amine on the cyclobutane ring, providing two orthogonal points for diversification. This application note provides a comprehensive guide to a robust and scalable multi-step synthesis of this key intermediate, designed for researchers in process development and medicinal chemistry. The presented route prioritizes commercially available starting materials, high-yielding transformations, and methods amenable to scale-up.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process commencing from the commercially available N-Boc-2-azaspiro[3.3]heptan-5-one. The strategy involves a reductive amination to install the C5-amine, followed by a protecting group swap on the ring nitrogen to allow for final Boc-protection of the exocyclic amine. This ensures chemical orthogonality for subsequent derivatization.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of N-Boc-5-amino-2-azaspiro[3.3]heptane via Reductive Amination
Principle and Rationale
The initial step transforms the key intermediate, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, into the corresponding primary amine.[3] Direct reductive amination is the method of choice for its efficiency and operational simplicity. This one-pot procedure utilizes an ammonium salt as the nitrogen source to form an intermediate imine in situ, which is then immediately reduced by a mild hydride agent.
For this transformation, sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. Its key advantage is its selectivity; it readily reduces protonated imines at a much faster rate than ketones, minimizing side reactions such as alcohol formation. This is particularly crucial in a large-scale setting to maximize yield and purity, thereby simplifying downstream processing.
Experimental Protocol
-
Vessel Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (211.26 g, 1.00 mol, 1.0 equiv).
-
Reagent Addition: Add methanol (2.0 L) and stir until all solids are dissolved. To this solution, add ammonium acetate (385.4 g, 5.00 mol, 5.0 equiv).
-
Reaction Initiation: Cool the mixture to 15-20 °C using a circulating chiller. In a separate flask, dissolve sodium cyanoborohydride (75.4 g, 1.20 mol, 1.2 equiv) in methanol (500 mL) and add it slowly to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quench and Solvent Removal: Carefully quench the reaction by the slow addition of 2 M HCl (aq) until the pH is ~2 to decompose excess hydride. Concentrate the reaction mixture in vacuo to remove the bulk of the methanol.
-
Work-up: Dilute the remaining aqueous residue with water (1 L) and perform a wash with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove any unreacted starting material or non-polar impurities.
-
Product Isolation: Adjust the aqueous layer to pH >12 with 50% NaOH (aq) solution, ensuring the temperature is maintained below 25 °C with an ice bath. Extract the basic aqueous phase with dichloromethane (DCM) (4 x 750 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title compound as a viscous oil.
Data Summary
| Parameter | Result |
| Typical Yield | 80-90% |
| Purity (by ¹H NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
Part 2: Deprotection to 5-Amino-2-azaspiro[3.3]heptane Dihydrochloride
Principle and Rationale
To enable selective protection of the C5-amine in the final step, the Boc group at the N2 position must first be removed. Acid-mediated cleavage is the standard and most scalable method for Boc deprotection. A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or isopropanol is ideal. This method ensures rapid and clean removal of the Boc group, precipitating the product as a dihydrochloride salt. This salt is often a crystalline, easily handled solid, which facilitates isolation and purification by simple filtration, a significant advantage in scale-up operations over chromatographic methods.
Experimental Protocol
-
Vessel Setup: In a 3 L reactor, dissolve the crude N-Boc-5-amino-2-azaspiro[3.3]heptane (169.8 g, 0.80 mol, 1.0 equiv) from the previous step in methanol (400 mL).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (800 mL, 3.20 mol, 4.0 equiv) over 1 hour. A thick white precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 4-6 hours.
-
Product Isolation: Isolate the solid product by filtration through a Büchner funnel. Wash the filter cake with cold MTBE (2 x 500 mL) to remove residual dioxane and impurities.
-
Drying: Dry the solid in a vacuum oven at 40-45 °C to a constant weight to yield the dihydrochloride salt.
Data Summary
| Parameter | Result |
| Typical Yield | 95-99% |
| Purity (by ¹H NMR) | >98% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₄Cl₂N₂ |
| Molecular Weight | 185.09 g/mol |
Part 3: Final Selective Boc-Protection
Principle and Rationale
This final stage involves the selective acylation of the more nucleophilic primary amine at the C5 position in the presence of the less reactive secondary ring amine. The reaction is performed under basic conditions to free the diamine from its HCl salt. The choice of base and solvent is critical for selectivity. A biphasic system (e.g., DCM and water) with an inorganic base like sodium carbonate allows for the mono-acylation to occur preferentially. Di-(tert-butyl) dicarbonate (Boc₂O) is the reagent of choice for its high reactivity and the benign nature of its byproducts (t-butanol and CO₂). Careful control of stoichiometry (using slightly more than 1.0 equivalent of Boc₂O) is key to maximizing the yield of the desired mono-protected product while minimizing the formation of the di-protected species.
Caption: A generalized workflow for a single synthetic step.
Experimental Protocol
-
Vessel Setup: Charge a 5 L reactor with 5-amino-2-azaspiro[3.3]heptane dihydrochloride (148.1 g, 0.80 mol, 1.0 equiv), DCM (1.5 L), and water (1.5 L).
-
Basification: Cool the biphasic mixture to 10-15 °C and add sodium carbonate (254.4 g, 2.40 mol, 3.0 equiv) portion-wise. Stir vigorously for 30 minutes.
-
Boc-Protection: In a separate flask, dissolve Boc-anhydride (183.8 g, 0.84 mol, 1.05 equiv) in DCM (500 mL). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 20 °C.
-
Reaction Completion: Stir the mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Phase Separation: Once complete, stop the stirring and allow the layers to separate. Remove the lower organic layer.
-
Extraction and Drying: Extract the aqueous layer with additional DCM (2 x 500 mL). Combine all organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by crystallization. Triturate the crude oil with a mixture of hexane and MTBE (e.g., 5:1 ratio) to induce precipitation. Filter the resulting solid, wash with cold hexane, and dry under vacuum.
Data Summary
| Parameter | Result |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Appearance | White solid |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol [4] |
| Boiling Point (Predicted) | 329.0±42.0 °C[4] |
Safety and Scale-Up Considerations
-
Hazardous Reagents: Sodium cyanoborohydride is toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Quenching with acid will produce hydrogen cyanide gas and must be done slowly and with extreme caution. All handling of reagents like HCl and NaOH solutions requires appropriate PPE, including chemical-resistant gloves and safety goggles.[5][6]
-
Thermal Management: The neutralization of the diamine dihydrochloride salt and the reaction with Boc-anhydride are exothermic. For large-scale batches, a jacketed reactor with active cooling is essential to maintain temperature control and prevent runaway reactions.
-
Work-up and Isolation: On a large scale, extractions can be complicated by emulsion formation. Using brine washes can help break emulsions. For filtration of large quantities of solids, appropriate equipment such as a large Büchner funnel, nutsche filter, or centrifuge is required.
-
Waste Disposal: Aqueous waste streams will be acidic or basic and may contain residual salts and organic material. They must be neutralized and disposed of in accordance with local environmental regulations. Organic solvent waste should be collected and disposed of appropriately.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable pathway to this compound, a building block of significant value in drug discovery. By employing robust chemical transformations such as reductive amination and selective Boc-protection, and by focusing on non-chromatographic purification methods, this protocol is well-suited for the multi-gram to kilogram-scale production required to support medicinal chemistry and early drug development programs.
References
-
Steer, A. M., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. Available at: [Link]
-
Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Reymond Research Group. Available at: [Link]
-
Steer, A. M., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. Available at: [Link]
-
Wang, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. Available at: [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Available at: [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 30-38. Available at: [Link]
-
Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Available at: [Link]
-
Mitchell, M. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1530-1535. Available at: [Link]
-
Isay, L., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(7), 1314-1320. Available at: [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Available at:
-
Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(10), 2536-2539. Available at: [Link]
-
D'Andrea, S., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3489-3492. Available at: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Analytical methods for "Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate"
An authoritative guide to the robust analytical methodologies for the quality control and characterization of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a critical building block in contemporary drug discovery.
Introduction
This compound is a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is increasingly sought after in the design of novel therapeutic agents. The presence of a Boc-protected amine allows for controlled, sequential chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including agonists and antagonists for various receptors and enzymes.
Given its role as a foundational piece in multi-step syntheses, the unequivocal confirmation of its identity, purity, and stability is a non-negotiable prerequisite for its use in pharmaceutical development. Any impurities, be they residual starting materials, by-products, or degradants, can have profound, and often detrimental, effects on the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API).
This comprehensive guide provides a suite of detailed analytical methods and protocols for the complete characterization of this compound. The methodologies have been designed to be robust, reproducible, and scientifically sound, providing researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and integrity of this vital chemical intermediate.
Physicochemical Properties and Their Analytical Implications
A foundational understanding of the physicochemical properties of this compound is essential for the rational development of analytical methods.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₂₀N₂O₂ | Guides molecular weight determination by mass spectrometry. |
| Molecular Weight | 212.29 g/mol | The basis for mass spectrometry m/z calculations. |
| Appearance | White to off-white solid | Visual inspection is a simple but important preliminary quality check. |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Dictates the choice of diluents for sample preparation in chromatography and spectroscopy. |
The molecule's structure, featuring a polar carbamate group and a non-polar tert-butyl group, gives it an amphiphilic character, making it well-suited for reversed-phase high-performance liquid chromatography (HPLC). The presence of the carbamate chromophore allows for ultraviolet (UV) detection, while the basic nitrogen atom in the azaspirocycle is readily protonated, making it ideal for electrospray ionization mass spectrometry (ESI-MS).
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound. The primary objective is to develop a stability-indicating method capable of separating the main component from all potential process-related impurities and degradation products.
Causality Behind Experimental Choices
A reversed-phase C18 column is the logical first choice, as it provides a hydrophobic stationary phase that will interact with the non-polar regions of the analyte. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component, is crucial for resolving compounds with a range of polarities. The use of a mild acid, such as formic acid, in the aqueous mobile phase serves two purposes: it protonates the basic nitrogen, leading to sharper, more symmetrical peaks, and it provides a source of protons for ESI-MS if the HPLC is coupled to a mass spectrometer. A detection wavelength of 210 nm is selected because the carbamate functional group exhibits significant absorbance in the far-UV region.
Experimental Workflow for HPLC Analysis
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Sample Analysis: Inject the prepared sample solution and acquire the chromatogram.
-
Data Processing: Integrate all peaks and calculate the purity using the area normalization method.
Structural Confirmation by NMR and Mass Spectrometry
While HPLC is excellent for purity assessment, it does not provide structural information. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are necessary for a complete assignment.
Rationale for Experimental Choices:
-
¹H NMR: Provides information on the proton environments, their connectivity (through spin-spin coupling), and their relative numbers (through integration). This will confirm the presence of the tert-butyl group, the spirocyclic backbone, and the carbamate NH.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment, confirming the presence of the carbonyl carbon, the quaternary spiro carbon, and the carbons of the tert-butyl group and the cyclobutane rings.
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice as the compound is expected to be soluble in it and its signal does not interfere with most of the analyte's signals.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include a singlet around 1.4 ppm (9H) for the tert-butyl group, a broad singlet for the NH proton, and a series of multiplets for the CH and CH₂ protons of the spiro[3.3]heptane core.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals around 155 ppm for the carbonyl carbon, ~80 ppm for the quaternary carbon of the Boc group, and a series of signals in the aliphatic region for the spirocycle and the methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically results in the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.
-
Mode: Positive ion mode is chosen because the nitrogen atom in the azaspirocycle can be easily protonated.
Detailed MS Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample directly or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Look for the [M+H]⁺ ion. For C₁₁H₂₀N₂O₂, the expected monoisotopic mass is 212.15. Therefore, the target m/z is ~213.16.
Summary and Conclusion
The analytical protocols outlined in this guide provide a comprehensive framework for the quality control of this compound. The synergistic use of HPLC for purity assessment, NMR for structural elucidation, and MS for molecular weight confirmation ensures a thorough characterization of this important chemical intermediate. By implementing these robust methods, researchers and developers can be confident in the quality of their starting material, which is a critical step in the successful and reproducible synthesis of new chemical entities.
References
Sources
Application Note: Structural Elucidation of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural characterization of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a novel spirocyclic building block relevant in medicinal chemistry. Due to the absence of publicly available experimental NMR spectra for this specific isomer, this application note presents a detailed, predicted ¹H and ¹³C NMR analysis. The assignments are substantiated by established nuclear magnetic resonance principles and comparative analysis with structurally related analogs. Furthermore, this guide outlines a robust, field-proven protocol for sample preparation, NMR data acquisition, and processing, intended to serve as a reliable starting point for researchers working with this or similar small molecules.
Introduction
Spirocyclic scaffolds, particularly those incorporating strained four-membered rings like azetidines and cyclobutanes, are of increasing interest in drug discovery. Their rigid, three-dimensional structures offer a unique exploration of chemical space compared to traditional flat, aromatic systems. This compound is a bifunctional building block featuring a protected azetidine ring and a carbamate-substituted cyclobutane. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the most powerful tool for the unambiguous elucidation of such molecular architectures in solution.
This guide addresses the critical need for a reliable analytical framework for this compound by providing a complete, predicted NMR dataset and a detailed interpretation of the expected spectral features.
I. Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions were generated using advanced computational algorithms and refined based on empirical data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1, H-3 (axial) | ~ 3.75 | s | - | 2H | Azetidine CH₂ |
| H-1, H-3 (equatorial) | ~ 3.75 | s | - | 2H | Azetidine CH₂ |
| H-5 | ~ 4.20 | p (quintet) | ~ 8.0 | 1H | CH-NHBoc |
| H-6, H-7 (cis) | ~ 2.45 | m | - | 2H | Cyclobutane CH₂ |
| H-6, H-7 (trans) | ~ 1.95 | m | - | 2H | Cyclobutane CH₂ |
| NH | ~ 4.80 | br s | - | 1H | Carbamate NH |
| Boc (CH₃) | 1.44 | s | - | 9H | tert-Butyl |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1, C-3 | ~ 55.0 | Azetidine CH₂ |
| C-2 | - | Not specified in search results |
| C-4 | ~ 36.0 | Spirocyclic Quaternary C |
| C-5 | ~ 48.0 | CH-NHBoc |
| C-6, C-7 | ~ 33.0 | Cyclobutane CH₂ |
| Boc (C=O) | 155.5 | Carbamate Carbonyl |
| Boc (C(CH₃)₃) | 79.5 | Quaternary tert-Butyl C |
| Boc (CH₃) | 28.4 | tert-Butyl Methyls |
II. Experimental Protocols
This section details a standardized workflow for acquiring high-quality NMR data for the title compound.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and relatively clean spectral window.[1] Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Transfer the solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
B. NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30 (or equivalent 30-degree pulse sequence)
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16 (adjust for sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Acquisition Time (AQ): ~1 second
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 (or more, as ¹³C has low natural abundance)
-
Temperature: 298 K
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
III. Spectral Interpretation & Rationale
The structural assignment of NMR signals is based on chemical shift, multiplicity, and integration.
Figure 1: Molecular Structure of this compound with Numbering.
¹H NMR Analysis:
-
Boc Group (1.44 ppm): The most prominent signal in the spectrum is a sharp singlet integrating to 9 protons. This is the characteristic signature of the nine equivalent methyl protons of the tert-butyl (Boc) protecting group and is a key indicator of successful carbamate formation.[1]
-
Azetidine Protons (H-1, H-3, ~3.75 ppm): The four protons on the azetidine ring (C1 and C3) are chemically equivalent due to the molecule's symmetry. They are adjacent to the nitrogen atom of the Boc-protected amine, which causes a downfield shift. They are expected to appear as a single, sharp singlet because they are equivalent and lack adjacent protons for coupling.
-
Cyclobutane Methine Proton (H-5, ~4.20 ppm): This single proton is attached to the carbon bearing the carbamate group. The electronegative nitrogen atom deshields this proton, shifting it significantly downfield. It is coupled to the four neighboring protons on C6 and C7, which should result in a multiplet, predicted here as a pentet (quintet).
-
Cyclobutane Methylene Protons (H-6, H-7, ~1.95-2.45 ppm): The four protons on C6 and C7 are diastereotopic. The two protons cis to the carbamate group are in a different chemical environment than the two protons trans to it. This will result in two distinct multiplets, each integrating to 2 protons. These complex splitting patterns arise from both geminal and vicinal coupling.
-
Carbamate NH (~4.80 ppm): The proton on the carbamate nitrogen typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Analysis:
-
Boc Group (155.5, 79.5, 28.4 ppm): The Boc group gives rise to three distinct signals: the carbonyl carbon (C=O) at ~155.5 ppm, the quaternary carbon of the tert-butyl group at ~79.5 ppm, and the three equivalent methyl carbons at ~28.4 ppm.
-
Azetidine Carbons (C-1, C-3, ~55.0 ppm): These two carbons are equivalent and attached to the nitrogen, placing them in the typical range for carbons alpha to a nitrogen in a saturated ring system.
-
Spirocyclic Carbon (C-4, ~36.0 ppm): This quaternary carbon is the spiro center of the molecule. Its chemical shift is characteristic of a spirocyclic carbon in a strained ring system.
-
Cyclobutane Methine Carbon (C-5, ~48.0 ppm): This carbon is directly attached to the nitrogen of the carbamate, resulting in a downfield shift.
-
Cyclobutane Methylene Carbons (C-6, C-7, ~33.0 ppm): These two equivalent carbons of the cyclobutane ring appear as a single signal in the aliphatic region.
IV. Workflow and Logic Diagram
The logical flow from sample to final structure confirmation is a self-validating process where each step confirms the success of the previous one.
Figure 2: Standard Operating Procedure for NMR-based Structural Elucidation.
Conclusion
This application note provides a robust framework for the NMR analysis of this compound. While based on predicted data, the detailed assignments and interpretation, grounded in fundamental principles and comparison with known analogs, offer a high-confidence starting point for researchers. The provided protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible results, ensuring the integrity of structural characterization for this and related novel chemical entities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
"Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" mass spectrometry
An Application Note on the Mass Spectrometric Characterization of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Introduction
This compound is a key building block in modern medicinal chemistry. Its rigid spirocyclic core is a desirable feature in drug design, offering a three-dimensional architecture that can enhance binding affinity and selectivity to biological targets while improving physicochemical properties.[1] As a crucial intermediate in the synthesis of novel therapeutics, the ability to rapidly and accurately confirm its identity and purity is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, providing unambiguous molecular weight determination and structural elucidation through fragmentation analysis.[2]
This application note provides a comprehensive guide for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We will detail the underlying principles, provide a robust experimental protocol, and interpret the resulting mass spectral data. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable system for the characterization of this and structurally related molecules.
Part 1: Theoretical Framework for MS Analysis
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3][4][5] This is ideal for determining the molecular weight of thermally labile molecules like our target compound. The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[6][7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] For this compound, which contains basic nitrogen atoms, ESI in the positive ion mode is highly effective. The addition of a protonating agent (e.g., formic acid) to the solvent facilitates the formation of the protonated molecule, [M+H]⁺, which will be the primary ion observed in the full scan mass spectrum.[8]
Structural Elucidation: Collision-Induced Dissociation (CID)
While ESI-MS provides the molecular weight, it offers little structural information.[3] To confirm the molecule's identity, we employ tandem mass spectrometry (MS/MS).[9] The most common MS/MS technique is Collision-Induced Dissociation (CID), where the [M+H]⁺ precursor ion is isolated and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).[10] The resulting collisions impart internal energy to the ion, causing it to fragment at its weakest chemical bonds. Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure.
Predicted Fragmentation Pathways
The structure of this compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is notoriously labile under MS conditions.[11] Its fragmentation behavior is well-documented and predictable. The primary fragmentation events are expected to involve this group:
-
Loss of Isobutene (C₄H₈): A facile McLafferty-like rearrangement can lead to the neutral loss of isobutene (56 Da), a hallmark of Boc-protected amines.[12][13]
-
Formation of the Tert-butyl Cation: Cleavage of the C-O bond can produce the stable tert-butyl cation (C₄H₉⁺) at m/z 57.[14]
-
Loss of the Entire Boc Group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group as a radical (100 Da) or through the combined loss of isobutene and carbon dioxide.
-
Loss of Tert-butanol (tBuOH): In some cases, a neutral loss of tert-butanol (74 Da) can be observed.[15]
The spirocyclic core is comparatively robust and is expected to remain intact during the initial, low-energy fragmentation events.
Part 2: Experimental Protocol
This protocol provides a self-validating system for the analysis of this compound. The inclusion of a blank injection helps ensure that the system is clean and that observed peaks are not carryover from previous analyses.[16]
Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Standard 2 mL autosampler vials with septa[16]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol to a final concentration of 1 mg/mL.
-
Working Solution (10 µg/mL): Dilute the stock solution 100-fold with a 50:50 mixture of acetonitrile and water.[16] This concentration is typically suitable for modern ESI-MS instruments.
-
Final Sample Solution (1 µg/mL): Further dilute the working solution 10-fold using a mobile phase-like composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 µg/mL.
-
Filtration: Ensure the final solution is free of particulates. If any precipitation is observed, filter the sample through a 0.22 µm syringe filter.
-
Blank Preparation: Prepare a vial containing the final dilution solvent (95:5 Water:Acetonitrile with 0.1% Formic Acid) to be run before the sample.
Instrumentation and Method Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use. This method is suitable for a variety of LC-MS systems, such as a Q-TOF or Triple Quadrupole.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small polar molecules.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A small volume to prevent overloading the column and MS source. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The molecule contains basic nitrogens, readily accepting a proton. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for droplet formation.[6] |
| Drying Gas (N₂) Flow | 10 L/min | Facilitates solvent evaporation from charged droplets.[6] |
| Drying Gas Temp. | 325 °C | Aids in desolvation without causing thermal degradation. |
| Nebulizer Pressure | 40 psi | Assists in the formation of a fine aerosol. |
| MS1 Scan Range | m/z 50 - 500 | Covers the mass of the analyte and expected fragments. |
| MS/MS Precursor Ion | m/z 213.16 | The calculated [M+H]⁺ ion for C₁₁H₂₀N₂O₂. |
| Collision Energy | 10-30 eV (Ramped) | A ramp allows for the observation of both low-energy and high-energy fragments in a single run. |
Experimental Workflow Visualization
The overall analytical process follows a logical sequence from sample preparation to final data interpretation.
Caption: Experimental workflow from sample preparation to data analysis.
Part 3: Data Interpretation
Full Scan (MS1) Spectrum
The primary goal of the full scan analysis is to confirm the molecular weight. For this compound (C₁₁H₂₀N₂O₂), the expected ion is the protonated molecule [M+H]⁺.
-
Monoisotopic Mass: 212.1525 Da
-
Expected [M+H]⁺ Ion: m/z 213.1603
The MS1 spectrum should show a prominent peak at m/z 213.16. Depending on the source conditions, minor in-source fragmentation corresponding to the loss of isobutene (m/z 157.10) might be visible.
Tandem Mass (MS/MS) Spectrum and Fragmentation Analysis
The MS/MS spectrum of the precursor ion at m/z 213.16 provides definitive structural confirmation. The fragmentation will be dominated by the breakdown of the Boc group.
Table 3: Predicted Major Fragment Ions for [M+H]⁺ of this compound
| m/z (Observed) | m/z (Calculated) | Neutral Loss | Formula of Fragment | Proposed Fragment Structure |
|---|---|---|---|---|
| 157.10 | 157.1028 | C₄H₈ (56.06 Da) | C₇H₁₃N₂O₂⁺ | [M+H - Isobutene]⁺ |
| 113.10 | 113.1022 | C₅H₈O₂ (100.05 Da) | C₆H₁₃N₂⁺ | [M+H - Boc group]⁺ (Protonated 2-azaspiro[3.3]heptan-5-amine) |
| 97.09 | 97.0862 | C₅H₈O₂ + NH₃ (117.07 Da) | C₆H₁₁N⁺ | [113.10 - Ammonia]⁺ |
| 57.07 | 57.0704 | C₇H₁₃N₂O₂ (156.09 Da) | C₄H₉⁺ | Tert-butyl cation |
Proposed Fragmentation Pathway
The fragmentation cascade begins with the protonated molecule and proceeds through characteristic losses associated with the Boc protecting group.
Caption: Proposed fragmentation pathway for protonated this compound.
The observation of the key fragment at m/z 157.10 (loss of 56 Da) is highly diagnostic for the presence of the Boc group.[12][13] The subsequent loss of the entire Boc group to yield the protonated amine core at m/z 113.10, along with the detection of the tert-butyl cation at m/z 57, provides complementary and conclusive evidence for the assigned structure.
Conclusion
This application note outlines a systematic and reliable LC-MS/MS method for the characterization of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, this protocol enables unambiguous confirmation of both the molecular weight and the structural integrity of this important synthetic building block. The predictable fragmentation pattern, dominated by the loss of the labile Boc group, serves as a reliable diagnostic tool. This methodology can be readily adapted for the analysis of other Boc-protected amines and spirocyclic compounds, making it a valuable addition to the analytical toolkit in pharmaceutical and chemical research.
References
-
Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS. The Weizmann Institute of Science. Available at: [Link]
-
Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Institutes of Health (NIH). Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
Tandem mass spectrometry measurement of the collision products of carbamate anions derived from CO2 capture sorbents: paving the way for accurate quantitation. PubMed. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]
-
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. Available at: [Link]
-
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. ChemBK. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Available at: [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Scheme 4. Collisional-induced fragmentation pathways of carbamates 7-12 [MH] + ions. ResearchGate. Available at: [Link]
-
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate. J&K Scientific. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. MDPI. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Abstract
This document provides a comprehensive guide to the purification of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. These application notes detail robust protocols for purification by flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, developed for researchers, scientists, and drug development professionals. The methodologies are designed to address common impurities arising from typical synthetic routes and to provide a pathway to achieving high purity (>99%).
Introduction: The Challenge of Purity in Azaspiro[3.3]heptane Scaffolds
The 2-azaspiro[3.3]heptane motif is increasingly utilized in drug discovery as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1] Its rigid, three-dimensional structure can offer advantages in binding affinity and physicochemical properties. This compound is a bifunctional linker that allows for the precise introduction of this spirocyclic core into larger molecules.
The synthesis of this compound, often a multi-step process, can lead to a variety of impurities in the crude product.[2][3][4] These can include unreacted starting materials, reagents from intermediate steps (e.g., tosylates, activating agents), and, significantly, positional isomers. The presence of these impurities can complicate subsequent synthetic transformations and biological evaluations. Therefore, robust and efficient purification strategies are essential. This guide provides detailed protocols and the scientific rationale behind the chosen techniques to empower researchers to obtain highly pure this compound.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. Based on common synthetic routes for analogous azaspiro[3.3]heptanes, the following impurities should be considered:
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product.
-
Reaction Intermediates: Multi-step syntheses may have intermediates that are carried through to the final step.[3]
-
Positional Isomers: The synthesis of substituted azaspiro[3.3]heptanes can sometimes yield mixtures of positional isomers, which can be challenging to separate.
-
Byproducts of Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) can lead to byproducts that need to be removed.[5]
-
Ring-Opened Species: The strained four-membered rings of the azaspiro[3.3]heptane core can be susceptible to ring-opening under certain conditions, particularly acidic environments.[6]
A logical workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Flash Column Chromatography: The First Line of Purification
Flash column chromatography is a rapid and efficient technique for the bulk removal of impurities from the crude reaction mixture.[2] For a Boc-protected amine like this compound, a normal-phase silica gel column is typically effective.
Rationale for Method Development
The polarity of the target compound, with its two amine functionalities (one protected as a carbamate), dictates the choice of the mobile phase. A gradient elution is often necessary to separate the desired product from less polar impurities (e.g., starting materials) and more polar impurities (e.g., certain reaction byproducts). The basic nature of the free amine can lead to peak tailing on standard silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is often added to the mobile phase.[7]
Protocol for Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is a mixture of DCM and MeOH. The Rf of the product should be around 0.2-0.3 for good separation.[7]
-
Column Packing: Prepare a silica gel column. The mass of silica should be approximately 50-100 times the mass of the crude product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the predetermined solvent system. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH, with 0.1% Et₃N added to the mobile phase to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Dichloromethane/Methanol gradient | Provides a polarity range to elute a variety of compounds. |
| Modifier | 0.1% Triethylamine | Neutralizes acidic sites on silica, improving peak shape for basic amines.[7] |
| TLC Rf | 0.2 - 0.3 | Optimal for good separation on a column.[7] |
Preparative HPLC: For High-Purity Requirements
For applications requiring very high purity, such as in the final steps of drug synthesis, preparative HPLC is the method of choice.[8] A reverse-phase C18 column is generally suitable for this compound.
Rationale for Method Development
Reverse-phase HPLC separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is usually added to improve peak shape and resolution by ensuring consistent protonation of the amine functionalities.[9]
Caption: Principle of reverse-phase HPLC for purification.
Protocol for Preparative HPLC
Materials:
-
Preparative reverse-phase C18 column
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), Trifluoroacetic acid (TFA)
Procedure:
-
Analytical Method Development: First, develop a separation method on an analytical C18 column to determine the optimal gradient and conditions.
-
Sample Preparation: Dissolve the partially purified product from flash chromatography in a minimal amount of the initial mobile phase.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA).
-
Injection: Inject the sample onto the column.
-
Elution: Run a linear gradient to a higher concentration of organic solvent (e.g., to 5:95 Water:ACN with 0.1% TFA) over a suitable time to ensure separation of the target compound from its impurities.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified product as its TFA salt.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Reverse-Phase | Good retention for moderately non-polar compounds. |
| Mobile Phase | Water/Acetonitrile gradient | Standard for reverse-phase HPLC, offering good separation efficiency. |
| Modifier | 0.1% Trifluoroacetic acid | Improves peak shape by ion-pairing with basic amines.[9] |
| Detection | UV at 210-220 nm | Carbamate and amide bonds absorb in this range. |
Recrystallization: A Scalable and Economical Approach
If this compound is a solid, recrystallization can be a highly effective and scalable purification method.[10] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Rationale for Solvent Selection
The ideal recrystallization solvent will dissolve the target compound when hot but will not dissolve impurities, or will dissolve them so well that they remain in the mother liquor upon cooling. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.[11]
Protocol for Recrystallization
Materials:
-
Various organic solvents for screening (e.g., ethyl acetate, hexanes, isopropanol, acetonitrile)
-
Erlenmeyer flask, condenser, heating mantle, and ice bath
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Solvent System Example | Rationale |
| Ethyl Acetate/Hexanes | Ethyl acetate is a moderately polar solvent that can dissolve the carbamate, while hexanes is a non-polar anti-solvent that can induce crystallization upon addition. |
| Isopropanol/Water | Isopropanol can dissolve the compound, and the addition of water can decrease its solubility, leading to crystallization. |
Conclusion
The purification of this compound is a critical step in its use as a valuable building block in drug discovery. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Flash column chromatography is an excellent initial purification step for removing the bulk of impurities. For the highest purity, preparative HPLC is recommended. If the compound is a solid, recrystallization offers a scalable and economical alternative. By understanding the potential impurity profile and applying the principles outlined in these protocols, researchers can consistently obtain high-purity this compound for their synthetic needs.
References
- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1917-1919.
-
SIELC Technologies. (n.d.). Separation of 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents. Retrieved from
-
VanVeller, B. (n.d.). How to Perform Flash Chromatography. VanVeller Lab Resources, Iowa State University. Retrieved from [Link]
- Kuppusamy, R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
- Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Scott, J. D., & Williams, D. R. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(5), 454-459.
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Scott, J. D., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177–1182.
Sources
- 1. 1118786-85-8|tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
- 7. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 1041026-71-4 Cas No. | 2,6-Diazaspiro[3.3]heptane, N2-BOC protected hemioxalate | Apollo [store.apolloscientific.co.uk]
- 11. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Azaspiro[3.3]heptane as a Piperidine Bioisostere in Modern Drug Discovery
Introduction: Escaping the Flatland and Overcoming Metabolic Hurdles
The piperidine ring is a cornerstone of medicinal chemistry, ranking as the third most frequently used ring structure in pharmaceuticals.[1] Its prevalence is a testament to its utility in building molecular frameworks that effectively interact with biological targets. However, this ubiquity also brings well-documented challenges, most notably a susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and undesirable metabolite profiles.[2]
Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity while altering physicochemical properties, offers a powerful solution. This guide details the application of azaspiro[3.3]heptane, a strained spirocyclic system, as a next-generation bioisostere for piperidine.[2][3] By replacing the flexible six-membered ring of piperidine with a rigid, three-dimensional spiro[3.3]heptane core, researchers can address metabolic liabilities and fine-tune pharmacological profiles in ways not achievable with traditional scaffolds. This document serves as a technical guide for researchers, scientists, and drug development professionals on the rationale, comparative benefits, and practical implementation of this innovative scaffold.
Comparative Analysis: Piperidine vs. Azaspiro[3.3]heptane
The decision to replace a piperidine moiety with an azaspiro[3.3]heptane is grounded in the profound structural and physicochemical differences between these two scaffolds.
Structural and Conformational Properties
Piperidine's flexibility, existing in a dynamic equilibrium of chair and boat conformations, can be a double-edged sword. While it allows for conformational adaptation to a binding site, it can also introduce an entropic penalty upon binding and complicate the establishment of clear Structure-Activity Relationships (SAR).
In stark contrast, the azaspiro[3.3]heptane framework is conformationally restricted.[4] Composed of two fused four-membered rings, this spirocycle possesses a rigid, well-defined three-dimensional geometry. This rigidity offers two key advantages:
-
Reduced Entropic Cost: A more rigid molecule loses less conformational entropy upon binding to its target, which can contribute to enhanced binding affinity.
-
Precise Vectorial Orientation: The substituents on the spirocyclic core have highly predictable exit vectors, allowing for more precise and rational drug design to optimize interactions with target proteins.[3][5]
Caption: Conformational differences between piperidine and azaspiro[3.3]heptane.
Physicochemical Properties: A Paradigm Shift
The incorporation of an azaspiro[3.3]heptane scaffold induces significant and often beneficial shifts in a molecule's physicochemical properties. While adding a carbon atom relative to piperidine might intuitively suggest an increase in lipophilicity, the opposite is often observed.
An analysis of azaspiro[3.3]heptanes as replacements for piperidines, morpholines, and piperazines found that introducing the spirocyclic center frequently lowered the measured distribution coefficient (logD7.4) by as much as 1.0 unit.[6][7] This phenomenon is primarily attributed to the altered electronics of the spirocyclic system, which can lead to an increase in the basicity (pKa) of the nitrogen atom.[6] The more basic amine is more protonated at physiological pH (7.4), leading to increased aqueous solubility and lower lipophilicity.
| Property | Piperidine | Azaspiro[3.3]heptane | Rationale for Change & Impact on Drug Design |
| Lipophilicity (logD7.4) | Baseline | Lower [6][7] | Increased basicity leads to higher protonation at pH 7.4, improving solubility and potentially reducing off-target toxicity.[6] |
| Aqueous Solubility | Moderate | Higher [3] | A direct consequence of lower lipophilicity and increased polarity. Crucial for bioavailability and formulation. |
| Metabolic Stability | Susceptible to oxidation | Higher [2][3] | The spirocyclic core lacks easily oxidizable C-H bonds adjacent to the nitrogen, hindering enzymatic degradation.[2] |
| Three-Dimensionality (Fsp3) | Moderate | Higher | The increased fraction of sp3-hybridized carbons ("escaping flatland") is linked to higher clinical success rates.[4] |
| Basicity (pKa) | ~11.2 | Higher (isomer dependent) | The change in pKa is a key driver of the observed property shifts and must be considered in drug design.[6] |
Note: The exception to the lipophilicity-lowering effect is often seen with N-linked 2-azaspiro[3.3]heptane, where logD7.4 may increase, consistent with the simple addition of carbon.[6][7] This highlights that the specific isomer and its point of attachment are critical considerations.
Application Case Study: Bupivacaine Analogue
A compelling validation of azaspiro[3.3]heptane as a piperidine bioisostere comes from its incorporation into an analogue of the local anesthetic, bupivacaine.[8][9][10] By replacing the piperidine ring in bupivacaine with a 1-azaspiro[3.3]heptane core, researchers developed a novel, patent-free analogue.[3][8] This new compound not only retained high anesthetic activity but also demonstrated the practical utility of this bioisosteric replacement in creating new chemical entities with potentially improved properties.[8][9][10]
Experimental Protocols
The successful application of this scaffold hinges on robust and scalable synthetic methods. The following protocols provide a generalized framework for the synthesis of a key azaspiro[3.3]heptane intermediate and its subsequent incorporation into a target molecule.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane
This protocol outlines a common strategy for synthesizing the core scaffold, which often involves a cycloaddition to form a β-lactam, followed by reduction. This approach provides a versatile intermediate ready for further functionalization.
Caption: Workflow for the synthesis of a protected azaspiro[3.3]heptane core.
Methodology:
-
[2+2] Cycloaddition:
-
To a cooled solution (-20 °C) of a suitable allene in an inert solvent (e.g., dichloromethane), add chlorosulfonyl isocyanate dropwise under an inert atmosphere (N2 or Argon).
-
Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Quench the reaction carefully by adding it to a biphasic mixture of aqueous sodium sulfite and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.[8]
-
-
Reduction of the β-Lactam:
-
Caution: Reductions with aluminum hydrides are highly exothermic and release hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
Prepare a solution of the crude β-lactam in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Add this solution dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) or alane (AlH3), in the same solvent at 0 °C.[8][11]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of celite, washing thoroughly with ethyl acetate. The filtrate contains the free amine.
-
-
Boc Protection:
-
To the filtrate containing the crude 2-azaspiro[3.3]heptane, add di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or N,N-diisopropylethylamine.
-
Stir the reaction at room temperature for 4-6 hours until the starting amine is consumed.
-
Concentrate the mixture and purify the residue by silica gel column chromatography to afford the pure N-Boc-2-azaspiro[3.3]heptane.
-
Protocol 2: N-Arylation of Azaspiro[3.3]heptane (Buchwald-Hartwig Coupling)
This protocol describes the coupling of the deprotected spirocycle to an aryl halide, a common and critical step in drug synthesis.
Methodology:
-
Deprotection (if necessary):
-
Dissolve the N-Boc-2-azaspiro[3.3]heptane intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Buchwald-Hartwig Coupling:
-
To an oven-dried reaction vessel, add the aryl halide (or triflate), the azaspiro[3.3]heptane salt, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., Cs2CO3 or K3PO4).
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography or reverse-phase HPLC to yield the desired N-arylated azaspiro[3.3]heptane product.
-
Conclusion and Future Outlook
The azaspiro[3.3]heptane scaffold is more than just a novelty; it is a field-proven building block that provides a rational solution to the common challenges of metabolic instability and suboptimal physicochemical properties associated with the piperidine motif.[3][11] Its rigid three-dimensional structure offers distinct advantages in optimizing target engagement and clarifying SAR. While not a universal replacement for piperidine in every context—especially as an internal linker where geometry can be significantly altered—its application as a terminal group has proven highly effective.[6] As synthetic methodologies become more robust and the family of functionalized azaspiro[3.3]heptanes expands, their role in developing safer, more effective, and proprietary clinical candidates will undoubtedly continue to grow.[12][13]
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Yurchenko, A. A., et al. (2021). Synthesis of Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(2), 116-126. [Link]
-
Stepanov, A. A., et al. (2021). 1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]
-
Goldberg, F. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1443-1448. [Link]
-
Barrault, C., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 27(54), 13579-13585. [Link]
-
Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Al-hadedi, A. A. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
-
Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
-
ResearchGate. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
-
Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]
-
Goldberg, F. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1546. [Link]
-
ResearchGate. (2021). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural information for this increasingly important building block in medicinal chemistry. The unique spirocyclic scaffold of 2-azaspiro[3.3]heptanes offers a valuable three-dimensional profile, making it an attractive surrogate for more traditional cyclic amines like piperidine.[1] This guide will address common challenges encountered during the multi-step synthesis of the title compound, focusing on practical solutions and the underlying chemical principles.
Synthetic Workflow Overview
The synthesis of this compound is typically approached in a multi-step sequence, starting from a suitable precursor to construct the spirocyclic core, followed by functional group manipulations to introduce the desired carbamate at the 5-position. A common strategy involves the synthesis of a ketone intermediate, which is then converted to the amine and subsequently protected.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis.
Part 1: Synthesis of the Ketone Intermediate
Question 1: I am experiencing low yields in the synthesis of the spirocyclic ketone, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. What are the common pitfalls?
Answer: The construction of the strained 2-azaspiro[3.3]heptane ring system can be challenging, and low yields often stem from inefficient cyclization reactions. Two scalable synthetic routes to the ketone intermediate have been described, and success is highly dependent on the chosen strategy and careful execution.[1]
-
Causality: The formation of the two four-membered rings requires precise control of reaction conditions to favor the desired intramolecular reactions over potential intermolecular side reactions or decomposition. Ring strain in the bicyclic system can also contribute to lower yields if the reaction conditions are not optimal.
-
Troubleshooting & Optimization:
-
Route Selection: Evaluate the synthetic route you are using. One reported efficient method involves a [2+2] cycloaddition of dichloroketene with a methylene-azetidine derivative, followed by dechlorination.[1] If you are using a different route, consider if it is well-established for this specific spirocycle.
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can interfere with the cyclization step.
-
Reaction Conditions:
-
Temperature: For the dichloroketene cycloaddition, maintaining the reaction temperature between 0 and 30 °C is crucial.[1] Deviation from this range can lead to side product formation.
-
Reagent Addition: Slow, controlled addition of reagents is often necessary to maintain the desired reaction concentration and temperature.
-
-
Purification: The ketone intermediate can be purified by column chromatography. Ensure you are using the appropriate solvent system to achieve good separation.
-
Part 2: Reductive Amination
Question 2: My reductive amination of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is incomplete, and I observe the presence of the starting ketone and imine intermediate in my crude product. How can I drive the reaction to completion?
Answer: Incomplete conversion in reductive amination is a common issue. The reaction proceeds in two steps: formation of an imine (or enamine) intermediate, followed by its reduction. Both steps need to be efficient for a high yield of the desired amine.
-
Causality: The equilibrium of imine formation might not favor the product, or the reducing agent might not be effective enough to reduce the imine completely under the reaction conditions. The choice of reducing agent is critical, as some may also reduce the starting ketone.[2]
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for reductive aminations.[2] They are less likely to reduce the ketone starting material and are more selective for the imine.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can facilitate the formation of the imine intermediate. However, the pH should not be too low, as it can protonate the amine and inhibit its nucleophilic attack on the ketone.
-
Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Water Removal: The formation of the imine produces water, which can shift the equilibrium back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can help drive the reaction forward.
-
Caption: Troubleshooting logic for incomplete reductive amination.
Part 3: Boc Protection and Purification
Question 3: I am having difficulty with the Boc protection of the 5-amino-2-azaspiro[3.3]heptane. What are the optimal conditions, and how can I effectively purify the final product?
Answer: The Boc protection of amines is a standard transformation, but the unique properties of the spirocyclic amine may require specific conditions for both the reaction and purification.
-
Causality: Inefficient Boc protection can result from suboptimal reaction conditions, such as an inappropriate base or solvent. Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Troubleshooting & Optimization:
-
Boc Protection Reaction:
-
Reagent: Use di-tert-butyl dicarbonate (Boc₂O) as the Boc source.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. For aqueous conditions, sodium bicarbonate or sodium hydroxide can be employed.[3]
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of dioxane and water are common solvents.
-
Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the amine.
-
-
Purification of the Final Product:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can be performed to remove the excess base and water-soluble byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for purifying the final product. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: Due to the presence of the basic nitrogen in the spirocycle, an acid-base extraction can be a useful purification technique. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
-
-
| Purification Method | Advantages | Disadvantages | Typical Solvents |
| Flash Chromatography | Good for removing closely related impurities. | Can be time-consuming and uses larger volumes of solvent. | Hexane/Ethyl Acetate gradient |
| Acid-Base Extraction | Efficient for removing non-basic impurities. | May not remove basic impurities. | DCM or Ethyl Acetate, aq. HCl, aq. NaOH |
Experimental Protocols
Protocol 1: Reductive Amination of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is a general guideline and may require optimization.
-
To a solution of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (MeOH) or dichloromethane (DCM), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by adding water and a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine. The crude product is often used in the next step without further purification.
Protocol 2: Boc Protection of 5-Amino-2-azaspiro[3.3]heptane
This protocol is a general guideline and may require optimization.
-
Dissolve the crude 5-amino-2-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
Burkhard, J. A., et al. (2010). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 12(9), 1944–1947. [Link]
-
Dandepally, S. R., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
J&K Scientific. (n.d.). tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chempros. [Link]
-
Organic Syntheses. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Pittelkow, M., et al. (2013). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate
Welcome to the technical support center for the synthesis and yield improvement of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows.
A preliminary note on nomenclature: While the query specified the "5-ylcarbamate," the vast majority of scientific literature and commercial availability corresponds to the isomeric tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS 1118786-85-8). This guide will focus on the synthesis of this well-documented and synthetically accessible isomer. The principles and troubleshooting steps outlined here are, however, broadly applicable to the Boc-protection of similar sterically hindered, basic amines.
The 2-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry, often employed as a bioisosteric replacement for piperidine to modulate physicochemical properties such as lipophilicity (logD) and metabolic stability[1]. The successful and high-yield synthesis of its derivatives is therefore of critical importance. This document provides in-depth, experience-driven guidance to navigate the common challenges encountered during the crucial Boc-protection step.
Section 1: Frequently Asked Questions (FAQs) & Foundational Principles
This section addresses common questions regarding the Boc-protection of the 2-azaspiro[3.3]heptane core amine.
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is a standard nucleophilic substitution reaction involving the protection of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride. The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This forms a stable carbamate, effectively "protecting" the amine from participating in subsequent reactions[2].
Q2: Why is a base typically required for a high-yield Boc protection?
While the reaction can proceed without a base, its inclusion is highly recommended to achieve optimal yields[2]. The amine starting material acts as a nucleophile. During the reaction, a protonated amine intermediate is formed. An external base is crucial for neutralizing this intermediate, which drives the reaction equilibrium toward the desired Boc-protected product. In the absence of an added base, a second equivalent of the valuable amine starting material would be consumed to act as the base, effectively limiting the theoretical maximum yield to 50%.
Q3: How does the unique structure of the 2-azaspiro[3.3]heptane amine affect this reaction?
The spirocyclic nature of the amine presents two key challenges:
-
Steric Hindrance: The rigid, three-dimensional structure can sterically hinder the approach of the bulky (Boc)₂O reagent to the amine's nitrogen atom. This can lead to slower reaction rates compared to simpler aliphatic amines[2][3].
-
Increased Basicity: Azaspiro[3.3]heptanes are known to be more basic than their corresponding piperidine analogs[1]. While this enhances nucleophilicity, it can also lead to a higher propensity for side reactions or require careful pH control during aqueous work-up.
Q4: What are the best starting conditions (solvent, base, temperature) for this reaction?
The choice of solvent and base is critical and depends on the specific substrate and scale. Common solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN)[2].
-
Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. DIPEA, being more sterically hindered, is often preferred as it is less likely to act as a competing nucleophile. For aqueous systems, sodium bicarbonate (NaHCO₃) is a viable option[2].
-
Temperature: Most Boc protections are run at room temperature. However, for sterically hindered amines like our target, gentle heating (e.g., to 40-50 °C) may be necessary to increase the reaction rate[2].
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.
Problem 1: The reaction is slow or stalls, resulting in a low yield of the desired product.
This is often due to insufficient reactivity, stemming from steric hindrance or suboptimal reaction conditions.
Caption: A decision-making workflow for troubleshooting low reaction yields.
-
Causality & Solution:
-
Extend Reaction Time: Sterically hindered reactions are often simply slow. Monitor the reaction progress by TLC or LC-MS over 24-48 hours before concluding it has stalled.
-
Increase Temperature: Raising the temperature provides the necessary activation energy to overcome the steric barrier[2]. A modest increase to 40 °C is a good starting point.
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, especially for hindered or weakly nucleophilic amines[2][3]. It functions by forming a more reactive intermediate with (Boc)₂O. Use it in catalytic amounts (0.05–0.1 equivalents) as excess DMAP can be difficult to remove during purification.
-
Problem 2: Formation of significant side products is observed.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions are competing with the desired transformation.
-
Causality & Solution:
-
Di-tert-butyl pyrocarbonate Formation: If water is present in the reaction, (Boc)₂O can hydrolyze. Ensure all glassware is dry and use anhydrous solvents.
-
Over-acylation: If the starting material is a diamine, protection at multiple sites can occur. This is less of a concern for the target molecule if the starting material is 2-azaspiro[3.3]heptan-6-amine, but crucial if starting from a precursor. In such cases, using precisely one equivalent of (Boc)₂O is key.
-
Urea Formation: This can occur if the (Boc)₂O reagent has degraded to isocyanate. Always use a fresh, high-quality bottle of Boc anhydride.
-
Problem 3: Difficulties with work-up and purification.
The product may be difficult to isolate from the reaction mixture, leading to apparent low yields.
-
Causality & Solution:
-
Product is Water-Soluble: The increased basicity and polarity of the azaspiro[3.3]heptane core can sometimes lead to partial water solubility of the Boc-protected product, especially if it exists in a protonated state.
-
Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 9) by adding NaHCO₃ or a dilute NaOH solution before extraction. This ensures the product is in its neutral, more organic-soluble form. If solubility issues persist, try extracting with a more polar solvent like n-butanol or perform a salt-out extraction by saturating the aqueous layer with NaCl.
-
-
Emulsion Formation: The basic product can act as a surfactant, causing emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
-
-
Section 3: Optimized Experimental Protocols
These protocols are designed as robust starting points for your experiments.
Protocol 1: Standard Boc-Protection using TEA
This is a reliable method for gram-scale synthesis.
-
Dissolve 2-azaspiro[3.3]heptan-6-amine (or its hydrochloride salt) (1.0 eq.) in Dichloromethane (DCM, approx. 10 mL per gram of amine).
-
If starting with the hydrochloride salt, add Triethylamine (TEA) (2.2 eq.). If starting with the free amine, add TEA (1.2 eq.). Stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (Typical reaction time: 4-12 hours).
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in DCM) to yield the pure product.
Protocol 2: Catalytic DMAP Method for Hindered Systems
This protocol is recommended if the standard method results in low conversion.
-
Dissolve the 2-azaspiro[3.3]heptan-6-amine (1.0 eq.), Triethylamine (1.5 eq.), and 4-DMAP (0.1 eq.) in anhydrous Acetonitrile (ACN) or THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution[3].
-
Stir the reaction at room temperature, or heat to 40 °C if necessary. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: A generalized workflow from reaction setup to final product characterization.
Data Summary Table
The following table summarizes the impact of various reaction parameters on the yield of the Boc protection reaction for hindered amines.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Base | Triethylamine (TEA) | 4-DMAP (catalytic) + TEA | Condition B is better for low reactivity. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction for sterically hindered amines[2][3]. |
| Temperature | Room Temperature (20-25°C) | Elevated (40-50°C) | Condition B may be necessary. Increased temperature helps overcome the activation energy barrier associated with steric hindrance[2]. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Both are excellent choices. THF's higher boiling point makes it more suitable for reactions requiring heating. DCM is often easier to remove. |
| (Boc)₂O Equiv. | 1.05 eq. | 1.5 eq. | Start with Condition A . Using a large excess (Condition B) can complicate purification without necessarily improving the yield significantly if other factors are limiting. |
References
-
Title: An improved synthesis of n-boc protected aryl amines Source: Synthetic Communications URL: [Link]
-
Title: tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - ChemBK Source: ChemBK URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: National Institutes of Health (NIH) URL: [Link]
Sources
Technical Support Center: tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Answering the user's request.
Welcome to the technical support resource for tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this valuable building block. As Senior Application Scientists, we have compiled this information based on established chemical principles, field experience, and authoritative data to ensure the integrity of your experiments.
Section 1: Foundational Knowledge & Handling
This section addresses the most frequently asked questions regarding the fundamental properties and proper care of this compound.
FAQ 1: What is this compound and why is it used?
This compound (and its isomers) is a bifunctional organic compound widely used in medicinal chemistry and drug discovery. Its structure is notable for two key features:
-
A Spiro[3.3]heptane Core: This rigid, three-dimensional scaffold is a bioisostere for more common ring systems like piperidine. Its unique spatial arrangement can enhance the biological activity and improve the physicochemical properties of drug candidates.[1]
-
A Boc-Protected Amine: The primary amine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This allows for selective reactions at other positions of the molecule before revealing the amine for subsequent transformations. The other nitrogen in the spirocycle is a secondary amine, available for separate functionalization.
This compound serves as a versatile building block for creating novel molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can function as a linker.[2][3]
FAQ 2: What are the recommended storage and handling conditions?
Proper storage is critical to maintaining the compound's purity and stability. The primary threats to its integrity are moisture, acidic vapors, and excessive heat.
Causality: The Boc-protecting group is highly sensitive to acid, which can catalyze its removal. Furthermore, the compound can be hygroscopic, and absorbed water can introduce impurities or facilitate degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[4][5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Protects against air and moisture, which can initiate degradation. |
| Container | Keep in a tightly sealed container.[6] | Prevents exposure to atmospheric moisture and contaminants. |
| Location | Store in a dry, cool, and well-ventilated area away from incompatible materials like strong acids.[4][6] | Avoids accidental contact with substances that can cause rapid decomposition. |
| Light | Protect from light.[4][5] | Minimizes the risk of photolytic degradation pathways. |
Handling Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as the compound may be an irritant.[1][4]
FAQ 3: What are the primary stability concerns I should be aware of?
The stability of this compound is governed by two main structural features: the acid-labile Boc protecting group and the strained spirocyclic core.
-
Boc Group Lability: The most immediate stability issue is the susceptibility of the tert-butyl carbamate to cleavage under acidic conditions.[7] Even trace amounts of acid in solvents, on glassware, or during purification can lead to premature deprotection, generating the free amine and compromising your reaction.
-
Ring Strain: The azaspiro[3.3]heptane core is composed of two fused cyclobutane rings. Cyclobutane systems possess significant angle and torsional strain because their C-C-C bond angles (around 90°) deviate substantially from the ideal sp³ tetrahedral angle of 109.5°.[8][9][10] This inherent strain makes the ring system more reactive than unstrained rings (like cyclohexane) and potentially susceptible to ring-opening reactions under harsh conditions.[11]
Section 2: Troubleshooting Stability During Chemical Reactions
This section provides guidance on diagnosing and solving stability problems encountered during synthesis.
FAQ 4: I'm observing spontaneous deprotection of the Boc group during my reaction. What is happening and how can I prevent it?
This is the most common stability issue encountered. The observation of a new, more polar spot by TLC or the appearance of the free amine in your crude NMR/LC-MS points to the loss of the Boc group.
Causality: The Boc group is readily cleaved by acids via an E1 elimination mechanism. A proton source protonates the carbamate, leading to the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbamic acid, which decarboxylates to the free amine.
Troubleshooting Workflow: Preventing Unwanted Boc-Deprotection
Caption: A logical workflow for diagnosing and preventing premature Boc-deprotection.
Experimental Protocol: Scout Reaction for Acid Stability
If you plan to use a new Lewis acid or reagent, perform this small-scale test first.
-
Setup: In a clean, dry vial, dissolve a small amount (5-10 mg) of this compound in your chosen anhydrous solvent (0.2 mL).
-
Control: Add a non-nucleophilic base (e.g., 1.1 equivalents of 2,6-lutidine).
-
Test: In a separate vial, repeat step 1 and add your Lewis acid or reagent (0.1 to 1.0 equivalents).
-
Monitor: Stir both reactions at the intended temperature. After 30 minutes, take a sample from each vial and analyze by TLC or LC-MS.
-
Analysis: Compare the test reaction to the control. If significant deprotection is observed in the test vial, the conditions are too harsh. Consider a milder Lewis acid, lower temperature, or the addition of a proton sponge.
FAQ 5: My reaction is giving unexpected side products, and I suspect the spirocycle is reacting. Is this possible?
While less common than Boc-deprotection, the inherent ring strain of the spiro[3.3]heptane core can lead to unexpected reactivity under certain conditions.
Causality: The high ring strain (approx. 26 kcal/mol for each cyclobutane ring) can be released in reactions that involve ring-opening.[8][10] This is more likely to occur under conditions that involve radical intermediates, strong reducing agents (e.g., dissolving metal reductions), or high temperatures. The secondary amine within the azetidine ring also presents a reactive site for acylation, alkylation, or other modifications if not intended.
If you suspect ring degradation, re-evaluate your reaction conditions.
-
Temperature: Can the reaction be performed at a lower temperature?
-
Reagents: Are there milder, less aggressive alternatives to your current reagents?
-
Mechanism: Does the reaction mechanism involve high-energy intermediates that could promote ring-opening?
Section 3: Purification & Analytical Challenges
Stability issues are not confined to the reaction flask. The workup and purification steps are critical junctures where decomposition can occur.
FAQ 6: The compound appears to be degrading on my silica gel column. How can I purify it safely?
Standard silica gel is acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, continuously stripping the Boc group as your compound passes through the column.
Causality: The vast surface area of silica gel provides ample acidic sites for repeated protonation and cleavage of the Boc group, leading to significant yield loss and streaky, impure fractions.
| Method | Description | When to Use |
| Deactivated Silica | Slurry the silica gel in the eluent containing 1% triethylamine (TEA) or ammonia in methanol before packing the column. | First choice for most applications. The base neutralizes the acidic sites on the silica surface. |
| Alumina Chromatography | Use neutral or basic alumina as the stationary phase. | Effective alternative, but resolution may differ from silica. Test on TLC first. |
| Reverse-Phase (RP) Chromatography | Use C18 silica gel with a mobile phase like acetonitrile/water. | Excellent for polar compounds, but avoid acidic modifiers like TFA if possible.[12] |
| Crystallization | If the product is a solid, crystallization is an excellent non-chromatographic method. | Ideal for obtaining high-purity material without acidic contact. |
FAQ 7: I am seeing two peaks in my HPLC analysis when I expect one. Is my sample impure or is this an artifact?
This is a common analytical pitfall. If your HPLC mobile phase contains a strong acid like trifluoroacetic acid (TFA), you may be observing on-column degradation.
Causality: Even at low concentrations (e.g., 0.1%), TFA is a potent acid capable of cleaving the Boc group.[12] When your sample is injected, it can partially or fully deprotect as it travels through the column, resulting in peaks for both the Boc-protected starting material and the deprotected amine.
Decision Tree: Selecting an HPLC/LC-MS Method
Caption: A decision-making guide for selecting a stable analytical method.
Protocol: Developing a Stability-Indicating LC-MS Method
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Standard C18 column.
-
Gradient: Run a standard gradient (e.g., 5% to 95% B over 10 minutes).
-
Rationale: Formic acid is significantly less acidic than TFA and is often compatible with Boc-protected amines, providing good peak shape without causing significant on-column cleavage. If instability is still observed, switch to a neutral buffered system like ammonium acetate.
References
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Introduction. ChemBK. [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3... - Introduction. ChemBK. [Link]
-
ResearchGate. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Institutes of Health. [Link]
-
Tetrahedron. (n.d.). 1118786-85-8 | TERT-BUTYL 2-AZASPIRO[3.3]HEPT-6-YLCARBAMATE. Tetrahedron. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]
-
ChemWhat. (n.d.). 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane CAS#: 1330764-31-2. ChemWhat. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
YouTube. (2018). Stability of Cycloalkanes - Angle Strain. The Organic Chemistry Tutor. [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Khan Academy. [Link]alkanes/v/stability-of-cycloalkanes)
Sources
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl2-azaspiro[3.3]heptan-6-ylcarbamate , 97% , 1118786-85-8 - CookeChem [cookechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Welcome to the technical support resource for tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common solubility challenges encountered with this valuable building block. As a key intermediate in drug discovery, its spirocyclic structure offers a unique three-dimensional profile, but its physicochemical properties can present handling difficulties.[1][2] This center provides practical, in-depth troubleshooting guides and FAQs to ensure its successful application in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional organic compound featuring a rigid spirocyclic core. This core, an azaspiro[3.3]heptane, is increasingly used in drug design as a bioisosteric replacement for more common rings like piperidine.[3][4] Its rigid, 3D structure can lead to improved drug-like properties, such as metabolic stability and target selectivity.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization at the other positions during multi-step syntheses.
Q2: What are the general physicochemical properties of this compound?
While experimental data for this specific isomer can be limited, we can infer properties from its structure and related analogs. The molecule contains a bulky, hydrophobic Boc group and a spirocyclic alkane framework, which contribute to low aqueous solubility. The presence of two nitrogen atoms, one protected as a carbamate and one as a secondary amine within the spirocycle, provides sites for hydrogen bonding and potential protonation.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value (Predicted or from Analogs) | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5] |
| Molecular Weight | 212.29 g/mol | [6] |
| Appearance | Colorless liquid or crystalline solid | [5] |
| Boiling Point | ~329°C (Predicted) | [5] |
| LogP (Predicted) | ~1.5 - 2.0 | [7] |
| Basicity (pKa) | The unprotected 2-azaspiro[3.3]heptane nitrogen is basic. The pKa is higher than analogous 6-membered rings due to reduced inductive electron withdrawal. | [3] |
| General Solubility | Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water. | [5][8] |
Q3: I am observing a solid precipitate in my aqueous buffer. What are the first things I should try?
Precipitation is a common sign that the compound's solubility limit has been exceeded in your chosen medium.[8] Initial, simple steps to try are:
-
Vortexing/Stirring: Ensure the mixture is homogenous.
-
Gentle Heating: Warming the solution (e.g., to 37°C) can sometimes increase solubility, but be mindful of the compound's thermal stability.[8]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[8]
If these methods are unsuccessful, a more systematic approach to formulation is required, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems with dissolving this compound for biological assays or chemical reactions.
Problem: My compound will not fully dissolve in my standard aqueous assay buffer (e.g., PBS, pH 7.4).
Causality: The core issue is the compound's hydrophobicity. The nonpolar spiro-alkane scaffold and the bulky tert-butyl group outweigh the polar contributions from the amine and carbamate functionalities, leading to poor interaction with water.
Solution A: Utilizing Co-solvents
The most common and effective initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[8][9]
-
Why it works: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are less polar than water and can effectively solvate the hydrophobic regions of the molecule. This creates a homogenous stock solution that can be diluted, though care must be taken not to exceed the solubility limit in the final aqueous medium.
-
Recommended Co-solvents: DMSO, ethanol, polyethylene glycol (PEG).[8][10]
-
Critical Consideration: Always verify the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the co-solvent. Typically, final DMSO concentrations are kept below 0.5-1% to avoid toxicity or assay interference.
See Protocol 1 for a step-by-step guide to preparing stock solutions.
Solution B: pH Adjustment
The solubility of compounds with ionizable groups, such as amines, is highly dependent on pH.[8]
-
Why it works: The unprotected nitrogen atom in the 2-azaspiro[3.3]heptane ring is basic.[3] By lowering the pH of the aqueous buffer (e.g., to pH 4-5), this nitrogen can be protonated to form a positively charged ammonium salt. This ionic species has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility. Carbamates themselves can be susceptible to hydrolysis, especially at basic pH, so maintaining acidic or neutral conditions is often preferred.[11]
-
How to Implement: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, 5.0). Attempt to dissolve the compound in each to determine the optimal pH for solubility. Remember to confirm that the pH change does not negatively impact your experimental assay.
See Protocol 2 for a method to assess kinetic solubility.
Solution C: Advanced Formulation Strategies
If co-solvents and pH adjustment are insufficient, more advanced drug delivery techniques may be necessary, particularly for in vivo studies. These methods aim to increase the dissolution rate and apparent solubility.[12]
-
Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[13][14] This is typically achieved by methods like spray drying or hot-melt extrusion, resulting in an amorphous form of the drug that dissolves more readily.[13]
-
Inclusion Complexes: Using host molecules like cyclodextrins, the hydrophobic part of the drug molecule can be encapsulated within the host's cavity, presenting a more hydrophilic exterior to the aqueous environment.[12]
-
Micronization/Nanonization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the rate of dissolution.[9][12]
Visualized Workflows
The following diagrams illustrate logical workflows for addressing solubility challenges.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 2.12 mg) into a clean, dry glass vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 2.12 mg (MW = 212.29 g/mol ), you would add 1.0 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates before storage or use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[15]
-
Application: For experiments, perform a serial dilution of the stock solution into your final aqueous buffer. Always add the stock solution to the buffer (not the other way around) while vortexing to minimize local concentration effects that can cause precipitation.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of your compound in a specific buffer, which is crucial for designing biological assays.[8]
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene or glass-coated is preferred)
-
Plate shaker with temperature control
-
Centrifuge with a plate rotor
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Plate Preparation: Add 198 µL of the aqueous buffer to each well of the microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 1.5 to 2 hours to allow the system to reach equilibrium.
-
Visual Inspection: Observe the wells for any signs of precipitation.
-
Separation: To quantify the dissolved compound, centrifuge the plate at high speed (e.g., 3000 x g) for 15-20 minutes to pellet any undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant from each well and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV. The measured concentration is the kinetic solubility under these conditions.
References
- BenchChem. (n.d.). "Heterocyclyl carbamate derivative 1" solubility issues and solutions.
-
ChemBK. (2024, April 9). tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate. Retrieved from [Link]
- Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 60(19), 8187-8198.
- BenchChem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Summary for CID 56962216. Retrieved from [Link]
- Sahu, A., & Deka, S. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 14(1), 163-172.
- Singh, S., et al. (2023). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. Journal of Drug Delivery and Therapeutics, 13(11), 193-202.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. medchemexpress.com [medchemexpress.com]
PROTAC Linker Conjugation: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As researchers and drug development professionals, you are at the forefront of targeted protein degradation, a field defined by both immense promise and significant synthetic challenges. The construction of a PROTAC is a multi-step process where the final linker conjugation—the critical step that tethers the target-binding warhead to the E3 ligase ligand—is often a major bottleneck.
This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple protocols to explore the underlying chemistry, helping you diagnose problems, optimize reactions, and validate your results with confidence.
Section 1: Troubleshooting Amide Bond Formation
Amide coupling is a cornerstone of PROTAC synthesis due to its reliability and the stability of the resulting bond.[1] However, the large, sterically demanding nature of PROTAC precursors often complicates this otherwise robust reaction.
Question 1: I am observing very low or no yield in my amide coupling reaction between my linker-acid and ligand-amine. My starting materials are confirmed by LC-MS. What's going wrong?
This is one of the most common issues in PROTAC synthesis. The problem often lies in one of three areas: steric hindrance, suboptimal activation of the carboxylic acid, or reaction-inhibiting contaminants.
Potential Causes & Step-by-Step Solutions:
-
Steric Hindrance: The bulky ligands for your protein of interest (POI) and E3 ligase can physically block the reactive centers.[2] Standard coupling reagents may not be potent enough to overcome this barrier.
-
Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent. Reagents like HATU , HBTU , or PyBOP are significantly more effective for hindered couplings than standard carbodiimides like EDC.[2] They form a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack by the sterically crowded amine.
-
-
Inadequate Base: The choice and amount of base are critical.
-
Problem A (TFA Salts): If your amine starting material is a trifluoroacetic acid (TFA) salt from a previous HPLC purification, the acidic counterion will neutralize your base, effectively halting the reaction.[3][4]
-
Solution: Use a larger excess of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA)—typically 3-4 equivalents—to neutralize both the TFA salt and the acid generated during the coupling reaction.[2]
-
-
Problem B (Base Strength): The basicity needs to be sufficient to deprotonate the amine without causing side reactions.
-
Solution: DIPEA is generally the base of choice. Avoid less hindered bases like triethylamine (TEA) if your activated ester is prone to base-catalyzed decomposition.
-
-
-
Reaction Conditions:
-
Solvent: Ensure you are using a suitable anhydrous, polar aprotic solvent like DMF or NMP to fully dissolve your complex starting materials.[2][3]
-
Temperature: For particularly stubborn couplings, gentle heating (40-50 °C) or the use of microwave irradiation can provide the necessary energy to overcome the activation barrier.[2]
-
Anhydrous Conditions: Water can hydrolyze your activated ester, killing the reaction.[5] Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Advantages | Disadvantages | Best For |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble byproducts. | Less reactive, can lead to racemization without an additive. | Simple, non-hindered couplings. |
| HATU | Uronium | Highly reactive, fast reaction times, low racemization.[5] | More expensive, can be moisture-sensitive. | Sterically hindered couplings, acid-sensitive substrates.[2] |
| PyBOP | Phosphonium | Very reactive, good for hindered systems. | Can be difficult to remove phosphine oxide byproduct. | Difficult couplings where other methods fail. |
Protocol: General Method for a Sterically Hindered Amide Coupling
This protocol outlines a robust procedure for coupling a carboxylic acid-functionalized component to an amine, a common step in PROTAC synthesis.[2]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid component (1.0 equiv.) in anhydrous DMF.
-
Activation: Add the coupling reagent, HATU (1.2-1.5 equiv.), and a non-nucleophilic base, DIPEA (3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add the amine component (1.1-1.2 equiv.) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by LC-MS), it can be gently heated to 40-50 °C. Reactions are typically complete within 2-24 hours.
-
Work-up: Once complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Diagram: Troubleshooting Workflow for Amide Coupling
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Section 2: Troubleshooting 'Click Chemistry' Conjugations
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction, is a powerful tool for PROTAC synthesis.[][7] It offers high yields and functional group tolerance under mild conditions, making it ideal for late-stage diversification.[][8] However, it is not without its pitfalls.
Question 2: My CuAAC 'click' reaction is slow, incomplete, or fails entirely. What are the likely causes?
A failed CuAAC reaction is almost always related to the copper catalyst or impurities in the reaction.
Potential Causes & Step-by-Step Solutions:
-
Copper(I) Catalyst Oxidation: The active catalyst is Cu(I). Exposure to oxygen will rapidly oxidize it to the inactive Cu(II) state, killing the reaction.[9]
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). More practically, always include a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any Cu(II) that forms.
-
-
Poor Solubility: PROTAC precursors are often large and have poor solubility in common reaction solvents, leading to a heterogeneous mixture and low yield.[9]
-
Solution: Optimize the solvent system. A mixture of DMSO or DMF with water or t-BuOH is often effective. For example, a common system is DMSO/t-BuOH/H₂O.
-
-
Catalyst Poisoning: Impurities in starting materials or solvents can coordinate to the copper and inhibit catalysis.
-
Solution: Ensure high purity of your azide and alkyne precursors. Use high-purity solvents. If catalyst poisoning is suspected, adding a copper-coordinating ligand like TBTA can sometimes rescue the reaction by stabilizing the Cu(I) state.
-
-
Side Reactions: The most common side reaction is the Glaser coupling , an oxidative homodimerization of your terminal alkyne starting material.[9] This is particularly prevalent if the concentration of Cu(I) is too high or oxygen is present.
-
Solution: Use a minimal amount of the copper catalyst (1-5 mol %). Ensure an adequate concentration of the reducing agent (e.g., sodium ascorbate) is present.
-
Table 2: Recommended Conditions for a Robust CuAAC Reaction
| Component | Recommended Amount | Purpose |
| Alkyne Precursor | 1.0 equiv. | Reactant |
| Azide Precursor | 1.0 - 1.2 equiv. | Reactant |
| Copper(II) Sulfate | 1 - 10 mol % | Pre-catalyst (reduced in situ) |
| Sodium Ascorbate | 10 - 30 mol % | Reducing agent to maintain Cu(I) state |
| Solvent | Anhydrous, Degassed | DMSO, DMF, THF, or mixtures with H₂O/tBuOH |
| Temperature | Room Temperature | Mild conditions are usually sufficient |
Protocol: General Method for CuAAC 'Click' Conjugation
This protocol outlines a standard procedure for conjugating an alkyne-functionalized molecule with an azide-functionalized molecule.[]
-
Preparation: Dissolve the alkyne (1.0 equiv.) and azide (1.1 equiv.) components in a suitable solvent mixture (e.g., DMSO/H₂O 4:1).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in H₂O) and sodium ascorbate (e.g., 0.2 M in H₂O).
-
Reaction Initiation: Add the sodium ascorbate solution (0.2 equiv.) to the reaction mixture, followed by the copper(II) sulfate solution (0.1 equiv.).
-
Reaction & Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.
-
Work-up & Purification: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent. If the product is highly polar, it may be necessary to purify directly from the crude mixture using preparative reverse-phase HPLC.
Section 3: General Purification and Analytical Challenges
Question 3: My final PROTAC is very difficult to purify. It gives broad peaks on my HPLC and I have low recovery.
This is a common challenge due to the unique physicochemical properties of PROTACs—they are often large (MW > 800 Da), have multiple chiral centers, and possess both greasy and polar regions, falling into the "beyond Rule of 5" chemical space.[10][11]
-
Solution 1: Optimize Chromatography: Reverse-phase HPLC is the most effective method for purifying PROTACs.[9] Use a high-resolution C18 column. A shallow, extended gradient is crucial for separating the desired product from closely related impurities. For example, instead of a 10-minute gradient from 5% to 95% acetonitrile, try a 30-minute gradient from 30% to 70%.
-
Solution 2: Improve Solubility: Ensure your crude product is fully dissolved before injection. Using a strong solvent like DMSO is often necessary.[9] Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter that could clog the column.
-
Solution 3: Address Peak Splitting/Broadening: The presence of multiple rotamers (due to amide bonds) or diastereomers can cause broad or split peaks.[10] Running the HPLC at a slightly elevated temperature (e.g., 40 °C) can sometimes help coalesce these peaks by accelerating the interconversion of rotamers, resulting in sharper peaks and better separation.
Section 4: Post-Synthesis Troubleshooting: Biology
Question 4: I have successfully synthesized and purified my PROTAC, and its structure is confirmed by NMR and HRMS. However, it shows no degradation of my target protein in cellular assays. What should I investigate?
This frustrating outcome is a classic sign that your PROTAC is failing to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2] Binary binding of each end is not sufficient for degradation.[12]
-
Cause 1: Improper Linker Length/Composition: The linker is not merely a spacer; it actively participates in forming the ternary complex.[12][][14]
-
If the linker is too short, steric hindrance may prevent the POI and E3 ligase from binding simultaneously.[12][15]
-
If the linker is too long or flexible, it may not effectively bring the two proteins into the correct orientation for ubiquitination, leading to an unstable or non-productive complex.[12][16]
-
Solution: There is no universally "optimal" linker.[16] You must empirically determine the best one for your system by synthesizing a small library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[5][15]
-
-
Cause 2: The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) that sequester the components and prevent the formation of the productive ternary complex, leading to decreased degradation.[17][18]
-
Solution: Test your PROTAC over a very wide concentration range (e.g., from pM to high µM) to see if you observe a bell-shaped dose-response curve. If degradation is observed only within a narrow concentration window, this points to a hook effect.
-
-
Cause 3: Incorrect Attachment Point: The "exit vector"—the point on the warhead or E3 ligand where the linker is attached—is critical.[15] An incorrect attachment point can orient the linker in a way that clashes with the other protein, preventing ternary complex formation.
-
Solution: If structurally possible, re-synthesize your PROTAC with the linker attached to a different, solvent-exposed position on one of the ligands.
-
Diagram: The Role of the Linker in Ternary Complex Formation
Caption: Impact of linker length on the formation of a productive ternary complex.
References
-
National Institutes of Health. (n.d.). Impact of linker length on the activity of PROTACs. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. Retrieved from [Link]
-
National Institutes of Health. (2023). Click chemistry in the development of PROTACs. PMC. Retrieved from [Link]
-
bioRxiv. (2026). Rapid identification and optimization of a brain-active PROTAC for GSK3. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Click chemistry in the development of PROTACs. Retrieved from [Link]
-
Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]
-
Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025). Methods to accelerate PROTAC drug discovery. PMC. Retrieved from [Link]
-
ChemRxiv. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Cambridge Open Engage. Retrieved from [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refeyn.com [refeyn.com]
- 18. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection
From the desk of a Senior Application Scientist
Welcome to the technical support center. The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for amine protection in peptide and complex molecule synthesis.[1] Its popularity stems from its general stability and, most notably, its lability under acidic conditions, which allows for orthogonal protection strategies.[1][2][3] However, the very conditions used for its removal—strong acids—can be a double-edged sword, often leading to a host of side reactions that can compromise the yield and purity of your final product.
This guide is structured to help you diagnose and resolve specific issues you may encounter during the Boc deprotection step. We will move beyond simple protocols to explore the mechanistic origins of these side reactions, providing you with the knowledge to not only fix a current problem but also to prevent future ones.
The Core Reaction: Understanding the Mechanism
Before troubleshooting, it's crucial to understand the accepted mechanism of acid-catalyzed Boc deprotection. The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This cleavage event generates a relatively stable tert-butyl cation and a transient carbamic acid, which rapidly decomposes into the desired free amine and carbon dioxide gas.[4][5][6][]
It is the liberated tert-butyl cation , a highly reactive electrophile, that is the primary culprit behind many of the most common and frustrating side reactions.[4][8][9]
Caption: Acid-catalyzed Boc deprotection pathway.
Troubleshooting Guide & FAQs
Question 1: My LC-MS shows a mass addition of +56 Da on my product. What is happening and how can I prevent it?
Scientist's Insight: A +56 Da mass increase is the classic signature of tert-butylation , where the electrophilic tert-butyl cation generated during deprotection attacks a nucleophilic site on your molecule.[9] This is one of the most common side reactions observed.
Most Susceptible Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[9][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[9][10]
-
Tyrosine (Tyr): The activated phenolic ring is a target for alkylation.[9][10]
-
Cysteine (Cys): The free thiol group is highly nucleophilic and readily alkylated.[9][10]
Troubleshooting Strategy: The Power of Scavengers
The most direct solution is to introduce a "scavenger" into your deprotection cocktail.[6] Scavengers are nucleophilic molecules that are more reactive toward the tert-butyl cation than your substrate, effectively trapping the cation before it can cause damage.[9]
Caption: Role of scavengers in preventing t-butylation.
Data Table: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% (v/v) | Highly effective carbocation scavenger. Reduces the cation to isobutane. Often used in a cocktail with water. |
| Ethanedithiol (EDT) | Cys, Met | 2.5% (v/v) | Excellent for protecting thiol groups and preventing disulfide formation.[10] |
| Thioanisole | General, Arg(Pmc/Pbf) | 2 - 5% (v/v) | Helps suppress various side reactions and can accelerate deprotection of certain Arg protecting groups.[11] Caution: Can alkylate tryptophan.[12] |
| Anisole | Trp, Tyr | 2 - 5% (v/v) | A classic scavenger that protects electron-rich aromatic rings.[12] |
| Water | General | 2.5 - 5% (v/v) | Helps to hydrolyze the t-butyl cation to t-butanol and improves solubility. |
Recommended Protocol: The "Reagent K" Cocktail
For peptides containing multiple sensitive residues, a scavenger cocktail is superior. A widely used and robust mixture is "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
Ethanedithiol (EDT): 2.5%
Stir the peptide-resin with this cocktail for 2-4 hours at room temperature, then proceed with precipitation in cold diethyl ether.
Question 2: My deprotection seems incomplete or sluggish. How can I drive it to completion?
Scientist's Insight: Incomplete deprotection can be as problematic as side reactions, leading to deletion sequences in peptides or complex mixtures that are difficult to purify.[9][13] The stability of the Boc group is not absolute and can be influenced by the local electronic and steric environment.
Potential Causes & Troubleshooting Steps:
-
Insufficient Acid Strength/Concentration:
-
Diagnosis: The Boc group on certain residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], can be surprisingly resistant to standard deprotection conditions.[13]
-
Solution: Increase the concentration of TFA (e.g., from 50% in DCM to 95% in water) or prolong the reaction time.[13] For extremely stubborn cases, switching to a stronger acid system like 4M HCl in dioxane can be effective.[10][14]
-
-
Steric Hindrance:
-
Diagnosis: A bulky group near the Boc-protected amine can physically shield it from the acid.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40°C), but monitor closely for increased side product formation.[10] Ensure a sufficient excess of acid is used.
-
-
Reaction Monitoring (Self-Validation):
-
Protocol: Don't assume a standard time is sufficient. Monitor the reaction's progress.
-
Step 1: At set time points (e.g., 30, 60, 120 min), take a small aliquot of the reaction mixture.
-
Step 2: Quench the aliquot by diluting it significantly with a 50:50 water/acetonitrile solution.
-
Step 3: Inject the diluted sample into an LC-MS.
-
Step 4: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak until the starting material is no longer detected.[15]
-
Question 3: I'm concerned about racemization of a stereocenter adjacent to the amine. Is this a risk?
Scientist's Insight: While less common than t-butylation, racemization can occur under harsh acidic conditions, particularly with sensitive amino acid derivatives or N-methylated amino acids.[16][17] The risk increases with extended exposure to strong acids and elevated temperatures.[17]
Preventative Measures:
-
Use the Mildest Conditions Possible: Avoid unnecessarily harsh acids or prolonged reaction times. If 50% TFA in DCM works, there is no need to use 95% TFA.
-
Keep it Cold: Perform the deprotection at 0°C or room temperature. Avoid heating unless absolutely necessary for sterically hindered cases.
-
Consider Alternatives: For extremely sensitive substrates, explore milder deprotection reagents. While traditional methods rely on strong acids like TFA or HCl, alternatives have been developed.[18] For example, a system of oxalyl chloride in methanol has been reported for mild and selective Boc deprotection, which may be beneficial for acid-sensitive molecules.[19][20][21][22]
Question 4: How can I remove a Boc group without cleaving other acid-labile groups like t-butyl esters or Trityl (Trt) groups?
Scientist's Insight: This is a question of orthogonality . While Boc, t-butyl (tBu), and Trityl (Trt) are all acid-labile, they possess different degrees of sensitivity to acid. This differential lability can be exploited for selective deprotection.
Data Table: Relative Acid Lability of Common Protecting Groups
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |
| Trityl (Trt) | Very High | 1-5% TFA in DCM, Acetic Acid |
| Boc | High | 25-50% TFA in DCM, 4M HCl in Dioxane |
| tert-Butyl (tBu) esters/ethers | Moderate | >50% TFA, neat TFA, HF |
| Pbf (for Arg) | Moderate-Low | Neat TFA, HF |
| Benzyl (Bzl) | Low | Strong acids (HF, HBr/AcOH), Hydrogenolysis |
Strategy for Selective Deprotection:
To remove Boc in the presence of a t-butyl ester, you must use carefully controlled, milder acidic conditions.
Experimental Protocol: Selective Boc Removal
-
Reagent Preparation: Prepare a solution of 10-25% TFA in anhydrous dichloromethane (DCM).
-
Reaction: Dissolve your substrate in the TFA/DCM solution and stir at 0°C.
-
Monitoring: This is critical. Monitor the reaction carefully by TLC or LC-MS every 15-20 minutes. You are looking for the "sweet spot" where the Boc-protected starting material has been consumed, but the tBu-protected group remains intact.
-
Quenching: As soon as the reaction is complete, immediately pour the mixture into a cold, stirred solution of saturated sodium bicarbonate to neutralize the acid and stop the reaction.
-
Work-up: Extract your product with an organic solvent, dry, and concentrate.
This carefully titrated approach allows for the selective cleavage of the more labile Boc group while preserving the more robust t-butyl group.
References
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. (2025). Benchchem.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed.
- Technical Support Center: Preventing Side Reactions During Boc Deprotection. (2025). Benchchem.
- Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Amino Acid Deriv
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Scavengers for Boc deprotection to prevent side reactions. (2025). Benchchem.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). Benchchem.
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
- Scavengers for Boc deprotection to prevent side product form
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange.
- Application Notes and Protocols for Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc). (2025). Benchchem.
- Side reactions in peptide synthesis: An overview. (2018).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. xray.uky.edu [xray.uky.edu]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Polar Amine Compounds
Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-troublesome molecules. Polar amines are notorious for their poor chromatographic behavior, including peak tailing, strong retention on silica, and poor retention on reversed-phase media. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of polar amines.
Issue 1: My amine compound is streaking or tailing badly on a silica gel column.
Question: I'm running a flash column with a standard solvent system (e.g., Hexane/Ethyl Acetate), but my polar amine is streaking down the column, resulting in poor separation and mixed fractions. What's happening and how can I fix it?
Answer: This is the most prevalent issue when purifying amines on silica. The root cause is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to non-ideal elution behavior, manifesting as severe peak tailing.
Causality & Solutions:
-
Mask the Acidic Sites: The most direct solution is to neutralize or "mask" the acidic silanol groups. This is typically done by adding a small amount of a competing base to your mobile phase.[2]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. The TEA is a stronger base and will preferentially interact with the silanol groups, allowing your compound of interest to elute more symmetrically.[1]
-
Ammonia: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a polar modifier in a solvent like dichloromethane (DCM).[3] This is often effective for very polar compounds.
-
-
Use a Modified Stationary Phase: If adding a mobile phase modifier is undesirable (e.g., it's difficult to remove from the final product), consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and prevents interaction with the silanol groups. They are an excellent choice for purifying basic amines.[1][4]
-
Deactivated Silica: You can "deactivate" a standard silica column by pre-flushing it with a solvent system containing a base like TEA before loading your sample.[5]
-
-
Switch to a Different Chromatographic Mode: If normal-phase is still problematic, other techniques may be more suitable (discussed in detail below).
Issue 2: My polar amine compound elutes in the void volume on my C18 (Reversed-Phase) column.
Question: I tried using reversed-phase HPLC to avoid the issues with silica, but my compound shows no retention and elutes immediately. How can I get it to stick to the column?
Answer: This is a classic challenge for highly polar molecules in reversed-phase chromatography (RPC).[6] The nonpolar C18 stationary phase has very little affinity for your polar analyte, which prefers to stay in the polar mobile phase.
Causality & Solutions:
-
Use a HILIC Column: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.[7][8] Your polar amine will be well-retained and will elute as the aqueous content of the mobile phase increases.[9]
-
Employ Ion-Pairing Agents: You can add an ion-pairing reagent to the mobile phase. These reagents have a charged head group that interacts with your protonated amine and a hydrophobic tail that interacts with the C18 stationary phase.
-
Example: Trifluoroacetic acid (TFA) is commonly used. At a low pH, your amine is protonated (R-NH3+) and TFA is an anion (CF3COO-). They form a neutral, more hydrophobic ion pair that can be retained on the C18 column.
-
-
Use Specialized Reversed-Phase Columns:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide) embedded in the C18 chain. This allows the column to be used with highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar analytes.[5]
-
Aqueous C18 Columns: Some modern C18 columns are specifically designed to be stable in 100% aqueous mobile phases, which can help retain very polar compounds.[9][10]
-
Issue 3: My compound seems to be degrading on the column.
Question: My yield is very low after chromatography, and I see multiple new spots on the TLC of my collected fractions. Is my compound decomposing?
Answer: It's highly likely. The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[11] Amines, particularly those with other sensitive functional groups, can be susceptible.
Causality & Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or a streak from the original spot, your compound is likely unstable on silica.[11]
-
Deactivate the Silica: As mentioned in Issue 1, using a basic modifier (TEA, NH4OH) or an amine-functionalized column will create a milder environment and can prevent degradation.[1][2]
-
Change the Stationary Phase: Consider using a less acidic support like alumina (basic or neutral grade) or switching to reversed-phase or HILIC.[4]
-
Use a Protecting Group: If the amine itself is the source of instability or if its polarity is preventing the use of milder systems, temporarily protecting it can be a very effective strategy. This is discussed further in Part 3.
Part 2: Strategic Approaches to Purification
Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a decision-making framework.
Purification Strategy Selection Workflow
Caption: Decision workflow for selecting a polar amine purification method.
In-Depth Look at Chromatographic Techniques
The table below summarizes the primary chromatographic techniques suitable for polar amine purification.
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Best Suited For |
| Normal-Phase (Modified) | Adsorption. Polar analyte interacts with a polar stationary phase. | Silica Gel, Alumina, Amine-functionalized Silica | Non-polar organic solvents (Hexane, DCM) with a polar modifier (EtOAc, MeOH) + basic additive (TEA, NH4OH) .[1] | Less polar amines or when other techniques are unavailable. |
| Reversed-Phase (Modified) | Partitioning. Analyte partitions between a non-polar stationary phase and a polar mobile phase. | C18, C8, Phenyl-Hexyl, Embedded Polar Group (EPG) | Water/Acetonitrile or Water/Methanol, often with ion-pairing agents (TFA) or buffers.[6] | Amines that exhibit some hydrophobicity; provides orthogonal selectivity to normal-phase. |
| HILIC | Partitioning of polar analyte into a water-enriched layer on the surface of a polar stationary phase.[8] | Bare Silica, Amide, Diol, Cyano | High organic (>80% Acetonitrile) with a small amount of aqueous buffer (e.g., Ammonium Formate).[9][12] | Highly polar, water-soluble amines that are not retained by reversed-phase.[7][13] |
| SFC | Partitioning between a stationary phase and a mobile phase of supercritical CO2 with a polar co-solvent. | Chiral and achiral phases (Silica, Diol, Pyridyl Amide) | Supercritical CO2 with a polar modifier (Methanol) and often an acidic or basic additive .[14] | Rapid, "green" purifications; excellent for chiral separations .[15][16] |
| Ion Exchange (IEX) | Reversible interaction between a charged analyte and an oppositely charged stationary phase. | Cation Exchange Resin (e.g., Sulfopropyl) | Aqueous buffers. Elution is achieved by changing pH or increasing ionic strength (salt concentration).[17][18] | Capturing amines from complex aqueous mixtures (e.g., extracts); can handle large sample loads. |
Part 3: Advanced & Non-Chromatographic Strategies
Sometimes, chromatography alone is not the answer. The following strategies can simplify a difficult purification or serve as an alternative.
Strategy 1: Chemical Derivatization with Protecting Groups
Question: My amine is extremely polar and contains multiple basic sites, making all forms of chromatography difficult. What else can I do?
Answer: Temporarily masking the problematic amine functionality with a protecting group is a powerful and often underutilized strategy in purification.[4] The goal is to convert the highly polar, basic amine into a neutral, less polar derivative that behaves well in standard chromatography. After purification, the protecting group is selectively removed.
The Causality: By protecting the amine, you eliminate the possibility of strong interactions with silica and increase the compound's affinity for normal-phase solvent systems. The most common choice is the tert-butyloxycarbonyl (Boc) group because it is easy to install and remove under conditions that often leave other functional groups untouched.[19][20]
Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Features |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA, HCl in Dioxane).[20] | Very common, stable to base and hydrogenation. Makes compounds significantly less polar. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H2, Pd/C).[21] | Orthogonal to Boc group. Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF).[19] | Very base-labile. Orthogonal to Boc and Cbz. Common in peptide synthesis. |
Strategy 2: Purification via Salt Formation & Crystallization
Question: I have a large quantity of my amine to purify, and chromatography is not economical. Is there a bulk purification method I can use?
Answer: Yes, exploiting the basicity of your amine to form a salt is a classic and highly effective technique for purification, especially on a large scale.[4]
The Causality: Amines react with acids to form salts (e.g., hydrochlorides, sulfates, tartrates). These salts often have dramatically different solubility profiles than the free amine.[22] Frequently, the salt of your desired compound will be a crystalline solid that can be precipitated from a solution where impurities remain dissolved.
General Workflow for Salt Crystallization:
-
Dissolve the crude amine in a suitable organic solvent (e.g., ether, isopropanol, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, or an aqueous solution of tartaric acid) dropwise.
-
Observe for precipitation of the amine salt. Stirring and cooling can aid crystallization.
-
Isolate the solid salt by filtration.
-
Wash the solid with a cold solvent to remove any remaining impurities.
-
If desired, the pure free amine can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH, NaHCO3) followed by extraction into an organic solvent.[23]
This principle is also the foundation for the chiral resolution of racemic amines using a chiral acid (like tartaric acid) to form diastereomeric salts with different solubilities.[24][25]
Part 4: Detailed Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
This protocol describes how to treat a standard silica gel column to minimize peak tailing of basic compounds.
Materials:
-
Packed silica gel column
-
Mobile phase solvents (e.g., Dichloromethane/Methanol)
-
Triethylamine (TEA)
Procedure:
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your starting elution solvent, but with the addition of 1-2% (v/v) triethylamine.[5] For example, if your starting solvent is 98:2 DCM:MeOH, prepare a deactivating solvent of 97:2:1 DCM:MeOH:TEA.
-
Column Flush: Flush the packed silica column with 3-5 column volumes (CV) of the deactivating solvent. This ensures the TEA has coated the active silanol sites.
-
Equilibration: Flush the column with 3-5 CV of your actual starting mobile phase (without the extra TEA, though a baseline 0.1-0.5% is often maintained throughout the run). This removes excess, unbound TEA.
-
Sample Loading: Load your sample onto the column (dry loading is preferred for polar compounds).
-
Elution: Run the chromatography using your planned solvent gradient. Maintain a low concentration (0.1-0.5%) of TEA in the mobile phase throughout the run to ensure the silica remains deactivated.
Protocol 2: General Screening Method for HILIC Purification
This protocol provides a starting point for developing a HILIC method for a novel polar amine.
Materials:
-
HILIC column (Amide or bare Silica are good starting points)
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate
-
Sample dissolved in 90:10 Acetonitrile:Water or Mobile Phase A
Procedure:
-
Column Equilibration (CRITICAL): HILIC requires longer equilibration than reversed-phase.[9]
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for at least 10-15 minutes to ensure the aqueous layer is properly formed on the stationary phase.
-
-
Injection: Inject a small amount of your sample. The sample solvent should be as close to the initial mobile phase as possible to avoid peak distortion.[6]
-
Screening Gradient: Run a broad linear gradient to find where your compound elutes.
-
Time 0 min: 0% B (i.e., 95% ACN)
-
Time 15 min: 100% B (i.e., 50% ACN)
-
Time 20 min: 100% B
-
Time 21 min: 0% B
-
Time 30 min: 0% B (Re-equilibration)
-
-
Optimization: Based on the screening run, adjust the gradient to improve separation. If the compound elutes very late, you may need a steeper gradient or a stronger Mobile Phase B. If it elutes too early, use a shallower gradient. Adjusting the buffer concentration or pH can also significantly impact selectivity.[12][26]
Protocol 3: Amine Purification via Boc-Protection and Deprotection
This two-step protocol is ideal for amines that are otherwise difficult to purify.
Step 1: Boc-Protection
-
Reaction Setup: Dissolve your crude amine in a suitable solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Add Reagents: Add 1.1-1.5 equivalents of Di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., 1.5 equivalents of TEA or use a biphasic system with aqueous NaHCO3).[20]
-
Reaction: Stir at room temperature. The reaction is often complete within a few hours. Monitor by TLC; the protected product will be significantly less polar (higher Rf) than the starting amine.
-
Workup: Perform a standard aqueous workup to remove the base and any water-soluble byproducts. Dry the organic layer and concentrate.
-
Purification: Purify the resulting crude Boc-protected amine using standard normal-phase flash chromatography (e.g., Hexane/Ethyl Acetate). The product should now behave well without tailing.
Step 2: Boc-Deprotection
-
Reaction Setup: Dissolve the pure, Boc-protected amine in a minimal amount of a solvent like DCM or Dioxane.
-
Add Acid: Add an excess of a strong acid. A 4M solution of HCl in Dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM are common choices.[19][20]
-
Reaction: Stir at room temperature. Effervescence (CO2 and isobutylene) is often observed. The reaction is typically complete in 30-60 minutes.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The pure amine salt (e.g., the hydrochloride or trifluoroacetate) is often obtained directly. If the free amine is required, dissolve the salt in water, basify, and extract.
References
-
Gibala, M., et al. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
Willingdon College, Sangli. Protection and deprotection. Available at: [Link]
-
Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. Available at: [Link]
-
V. V. Sureshbabu. (n.d.). Protection for the AMINE.pptx. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Science Forums. (2011). Amine purification. Chemistry. Available at: [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Available at: [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Santos, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Ilisz, I., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]
-
Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
-
SIELC. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please! Available at: [Link]
-
Le Luyer, J., et al. (2019). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. Available at: [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]
-
Welch, C. J. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC. Available at: [Link]
-
Cytiva Life Sciences. (2024). Ion Exchange Chromatography. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. labex.hu [labex.hu]
- 11. Chromatography [chem.rochester.edu]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rsc.org [rsc.org]
- 26. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Technical Support Center: Racemic Resolution of Chiral Azaspiro[3.3]heptanes
Welcome to the technical support center for the racemic resolution of chiral azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important structural motif in drug discovery. Azaspiro[3.3]heptanes are recognized as valuable bioisosteres for piperidines, offering unique three-dimensional diversity and improved physicochemical properties.[1][2][3] However, their compact and rigid spirocyclic structure can present specific challenges during chiral resolution.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the separation of enantiomers of substituted azaspiro[3.3]heptanes.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor or No Diastereomeric Salt Crystallization
Question: I have reacted my racemic azaspiro[3.3]heptane with a chiral acid (e.g., Tartaric Acid, Mandelic Acid), but no precipitate forms, or I only get an oil/gum. What's going wrong?
Potential Causes & Solutions:
-
Inappropriate Solvent System: The solubility of the diastereomeric salts is the cornerstone of this resolution technique.[4][5] If the salts are too soluble in your chosen solvent, they will not crystallize. Conversely, if they are poorly soluble, they may crash out as an amorphous solid or oil.
-
Solution: Conduct a systematic solvent screen. Start with common solvents like methanol, ethanol, isopropanol, and acetone. If the salt is too soluble, try less polar solvents like ethyl acetate or toluene, or solvent mixtures (e.g., ethanol/water, isopropanol/heptane). The goal is to find a system where one diastereomer is significantly less soluble than the other.[5]
-
-
Steric Hindrance: The spirocyclic nature of the azaspiro[3.3]heptane core, especially with bulky substituents, might sterically hinder the optimal lattice packing required for crystallization.
-
Solution: Try a chiral resolving agent with a different structure. If a bulky agent like (1S)-(+)-10-Camphorsulfonic acid fails, a more planar acid like mandelic acid might facilitate better crystal packing.[4]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of the chiral acid to the racemic amine can disrupt the crystallization process.[6]
-
Solution: Ensure you are using the correct stoichiometry. While a 1:1 ratio is a common starting point for monoamines with monoacids, for diacids like tartaric acid, the optimal ratio might be different.[6] Experiment with slight excesses of the resolving agent.
-
-
Supersaturation Not Achieved: Crystallization requires a supersaturated solution.
-
Solution: After dissolving the components (gently warming may be necessary), allow the solution to cool slowly to room temperature, and then to lower temperatures (e.g., 4 °C). If no crystals form, try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine
Question: I managed to crystallize a diastereomeric salt, but after liberating the amine, the enantiomeric excess (ee) is below 90%. How can I improve the purity?
Potential Causes & Solutions:
-
Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, leading to the crystallization of a mixture.
-
Solution 1: Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[5] Dissolve the filtered salt in a minimum amount of the same or a slightly different hot solvent system and allow it to cool slowly. This process enriches the less soluble diastereomer. Multiple recrystallizations may be necessary.
-
Solution 2: Solvent System Optimization: A different solvent may offer a greater difference in solubility between the diastereomers. Refer back to the solvent screening phase.
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which makes separation by simple crystallization very difficult.[7]
-
Solution: This is a challenging scenario. The most practical solution is to screen for a different chiral resolving agent that forms a eutectic mixture with your amine, rather than a solid solution.[7]
-
-
Racemization: Although generally stable, some azaspiro[3.3]heptanes with specific substituents might be susceptible to racemization under harsh conditions (e.g., strong acid/base or high heat) during the liberation of the free amine.
-
Solution: Use milder conditions to break the diastereomeric salt. Instead of strong bases like NaOH, consider using a weaker base like sodium bicarbonate or ammonia. Perform the extraction and subsequent workup at lower temperatures.
-
Issue 3: Inefficient Kinetic Resolution (Enzymatic or Chemical)
Question: I am attempting a kinetic resolution of my N-acylated azaspiro[3.3]heptane using a lipase, but the reaction is either too slow or non-selective. What should I do?
Potential Causes & Solutions:
-
Poor Enzyme-Substrate Fit: The enzyme's active site may not accommodate the rigid, three-dimensional structure of the azaspiro[3.3]heptane derivative effectively.
-
Solution 1: Screen Different Enzymes: Lipases are a good starting point, but their selectivities vary widely.[8][9] Screen a panel of lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase) to find one that is both active and selective for your substrate.[8][9]
-
Solution 2: Modify the Substrate: The nature of the acyl group can significantly impact enzyme recognition.[10] If an acetyl group is not working, try a larger group like a butyryl or a different electronic variant like a chloroacetyl group.
-
-
Suboptimal Reaction Conditions: Enzyme activity and selectivity are highly dependent on the solvent, temperature, and water content.
-
For Chemical Kinetic Resolution: In non-enzymatic kinetic resolutions, such as those using a chiral base like (-)-sparteine, the steric environment around the proton to be removed is critical.[12][13]
-
Solution: Ensure your substrate has an appropriate site for asymmetric modification. If deprotonation is the goal, there must be an available proton whose removal leads to a chiral intermediate. The choice of chiral ligand and reaction conditions is paramount and often requires significant optimization.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chiral resolution method is best for azaspiro[3.3]heptanes?
There is no single "best" method; the choice depends on the specific structure of your compound, the scale of the resolution, and available resources.
-
Diastereomeric Salt Crystallization: This is often the most practical and scalable method for amines.[4][14] It is generally the first method to try for azaspiro[3.3]heptanes due to their basic nitrogen atom.
-
Kinetic Resolution (Enzymatic): This can be highly selective and operates under mild conditions, but requires the amine to be derivatized (e.g., as an amide) and extensive screening of enzymes and conditions.[8][10]
-
Chiral Chromatography (HPLC/SFC): This method offers high purity and is excellent for analytical assessment and small-scale (<100g) preparative separation.[14][15] However, it can be expensive and less practical for large-scale production.[14]
Q2: What are the best chiral resolving agents for basic amines like azaspiro[3.3]heptanes?
Commonly successful chiral acids for resolving amines include:
-
(+)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)[5][16]
-
(S)-(+)-Mandelic Acid[4]
-
(1S)-(+)-10-Camphorsulfonic Acid[4][17] The selection is often empirical, and screening a few options is highly recommended.[18]
Q3: How do I determine the enantiomeric excess (ee) of my resolved azaspiro[3.3]heptane?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point.[19][20]
-
Method Development: A typical starting mobile phase for these columns is a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[21] Additives like diethylamine (for basic compounds) may be required to improve peak shape.[19]
Q4: My resolution only yields a maximum of 50% of the desired enantiomer. How can I improve the overall yield?
A classical resolution is fundamentally limited to a 50% theoretical yield for the desired enantiomer from the racemate.[22] To overcome this, you can implement a racemization and recycling protocol for the unwanted enantiomer.[22][23] This involves converting the unwanted enantiomer back into the racemic mixture, which can then be subjected to the resolution process again. This is often achieved through heating or treatment with a catalyst.[24]
Q5: The resolution works at a small scale, but fails upon scale-up. What could be the issue?
Crystallization processes can be sensitive to scale.
-
Cooling Rate: Slower, more controlled cooling on a larger scale can significantly affect crystal size and purity. Mimic the laboratory cooling profile as closely as possible.
-
Mixing/Agitation: The hydrodynamics in a large reactor are different from a small flask. Inefficient mixing can lead to localized supersaturation and the formation of impurities.
-
Solvent Ratios: Ensure precise control over solvent volumes and ratios, as small deviations can have a larger impact on a bigger scale.
Part 3: Protocols and Visualizations
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve one equivalent of the racemic azaspiro[3.3]heptane in a suitable solvent (e.g., ethanol, 5-10 mL per gram of amine).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acid (e.g., (S)-(+)-mandelic acid) in the minimum amount of the same solvent. Add the acid solution dropwise to the stirred amine solution.
-
Crystallization: Observe the solution. If cloudiness or precipitation occurs immediately, you may need to gently heat the mixture to redissolve everything, then allow it to cool slowly to room temperature. If no precipitate forms, allow the solution to stand, and if necessary, cool it further in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 2M NaOH solution or saturated NaHCO₃) until the pH is >10.[16]
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the combined organic layers, concentrate the solvent, and analyze the resulting amine for enantiomeric excess using chiral HPLC.
Data Presentation: Chiral Resolving Agent Screening
| Resolving Agent | Solvent | Yield of Salt (%) | ee of Liberated Amine (%) |
| L-(-)-Tartaric Acid | Ethanol | 45 | 75% |
| (S)-(+)-Mandelic Acid | Isopropanol | 38 | 92% |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetone | 25 | 81% |
| (R)-(-)-Mandelic Acid | Isopropanol | Oil Formed | N/A |
Note: The data presented in this table is illustrative and will vary for different substituted azaspiro[3.3]heptanes.
Visualizations
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Timokhin, O. S., et al. (n.d.). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv.
- Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). Organic & Biomolecular Chemistry.
- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.). ResearchGate.
- Chiral resolution. (n.d.). Wikipedia.
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025). BenchChem.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). PubMed.
- Kinetic Resolution of Cyclic Secondary Amines and Synthesis of Partially Saturated N- Heterocycles. (n.d.). ETH Zurich Research Collection.
- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). ResearchGate.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters.
- Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). (n.d.). ResearchGate.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). CrystEngComm.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Kinetic resolution. (n.d.). Wikipedia.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC - NIH.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm.
- Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. (n.d.). BenchChem.
- How can I improve my chiral column resolution? (2014). ResearchGate.
- A Comparative Guide to Chiral HPLC Analysis for Products of (-)-Sparteine Mediated Reactions. (n.d.). BenchChem.
- Chiral Impurity Methods – Case Study. (n.d.). HPLC.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
- Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.). Chemical Communications.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
- 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). PubMed.
- Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. (n.d.). PubMed.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (n.d.). Enamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 13. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chiral resolution - Wikipedia [en.wikipedia.org]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Substituted Azaspiro[3.3]heptanes
Welcome to the technical support center for the stereoselective synthesis of substituted azaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Azaspiro[3.3]heptanes are of significant interest in medicinal chemistry, often serving as bioisosteres for piperidines and other cyclic amines, offering improvements in physicochemical properties and metabolic stability.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted azaspiro[3.3]heptanes in a question-and-answer format.
Question 1: I am observing low diastereoselectivity in the [2+2] cycloaddition reaction to form the spirocyclic β-lactam precursor. What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity in the [2+2] cycloaddition of an alkene and an isocyanate is a frequent challenge. The stereochemical outcome is often dictated by the facial selectivity of the approach of the two reactants. Several factors can influence this:
-
Steric Hindrance: The substituents on both the alkene and the isocyanate play a crucial role. If the steric bulk of the substituents does not create a significant energetic difference between the two possible transition states, a mixture of diastereomers will be obtained.
-
Troubleshooting:
-
Modify the Substrate: If possible, consider increasing the steric bulk of a directing group on the alkene or the isocyanate to favor one approach.
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid can create a chiral environment around the reactants, promoting a diastereoselective cycloaddition. The choice of Lewis acid and chiral ligand is critical and may require screening.
-
-
-
Reaction Temperature: Thermal [2+2] cycloadditions can sometimes be sensitive to temperature. Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer.
-
Troubleshooting:
-
Optimize Temperature: Systematically lower the reaction temperature. While this may decrease the reaction rate, it can significantly enhance diastereoselectivity.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Troubleshooting:
-
Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). Non-coordinating solvents often provide better selectivity.
-
-
A general workflow for troubleshooting low diastereoselectivity in [2+2] cycloadditions is outlined below:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: My rhodium-catalyzed cyclopropanation of an exocyclic methylene azetidine is giving a poor enantiomeric excess (ee). How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity in rhodium-catalyzed cyclopropanations is highly dependent on the choice of the chiral dirhodium catalyst.[5][6] The ligands on the rhodium center create the chiral environment that dictates the facial selectivity of the carbene addition to the alkene.
-
Catalyst Selection: The structure of the chiral ligand is the most critical factor. Different ligands create distinct chiral pockets.
-
Troubleshooting:
-
Screen Chiral Dirhodium Catalysts: A range of commercially available or readily synthesized chiral dirhodium catalysts should be screened. For the synthesis of azaspiro[n.2]alkanes, catalysts such as Rh₂(DOSP)₄ and Rh₂(PTAD)₄ have shown high asymmetric induction.[5]
-
Ligand Modification: If you have the capability, synthesizing derivatives of known successful ligands with varied steric and electronic properties can fine-tune the selectivity.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the presentation of the substrate.
-
Troubleshooting:
-
Solvent Screening: Test a variety of solvents, paying attention to polarity and coordinating ability. Dichloromethane is a common starting point for these reactions.[6]
-
-
-
Temperature Optimization: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.
-
Troubleshooting:
-
Vary Temperature: Perform the reaction at different temperatures, for example, from room temperature down to -78 °C, to find the optimal balance between reaction rate and enantioselectivity.
-
-
The following table provides a comparison of chiral dirhodium catalysts for asymmetric cyclopropanation:
| Catalyst | Common Substrates | Typical ee (%) | Reference |
| Rh₂(DOSP)₄ | Alkenes with methyl ester acceptor groups | >90 | [5] |
| Rh₂(PTAD)₄ | Wide range of acceptor groups | >90 | [5] |
| Rh₂(S-p-PhTPCP)₄ | Symmetrical and non-symmetrical azacyclomethylidenes | 90-99 | [6] |
Question 3: I am struggling with the removal of the chiral auxiliary from my substituted azetidine without causing epimerization at the adjacent stereocenter. What are the best practices?
Answer: The removal of a chiral auxiliary is a critical step, and maintaining the stereochemical integrity of the product is paramount.[7] Epimerization often occurs under harsh reaction conditions (strong acid or base, high temperatures).
-
Choice of Auxiliary and Cleavage Conditions: The ideal chiral auxiliary is one that can be removed under mild conditions.
-
Troubleshooting:
-
Oxazolidinone Auxiliaries: Evans oxazolidinones are widely used and can be cleaved under various mild conditions. For example, hydrolysis with LiOH/H₂O₂ is effective for forming the carboxylic acid. Transesterification with NaOMe in methanol can yield the methyl ester. Reduction with LiBH₄ can afford the primary alcohol.[7]
-
Camphorsultam Auxiliaries: These are also robust and can be cleaved under similar conditions to oxazolidinones.
-
Pseudoephedrine Amide Auxiliaries: These can be cleaved under milder acidic conditions, which can be advantageous if your molecule is base-sensitive.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Low Temperature: Perform the cleavage reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Careful pH Control: If using acidic or basic conditions, use the mildest reagent possible and carefully control the pH to avoid epimerization.
-
Anhydrous Conditions: For some cleavage methods, ensuring anhydrous conditions can prevent side reactions.
-
-
Question 4: The purification of my substituted azaspiro[3.3]heptane is proving difficult due to its high polarity and water solubility. What purification strategies should I consider?
Answer: The high polarity and potential water solubility of small, nitrogen-containing spirocycles can indeed make purification challenging.[3] Standard silica gel chromatography may not be effective.
-
Chromatographic Techniques:
-
Troubleshooting:
-
Reverse-Phase Chromatography (C18): This is often the method of choice for polar, water-soluble compounds. A gradient of water (often with a modifier like 0.1% TFA or formic acid) and acetonitrile or methanol is typically used.
-
Ion-Exchange Chromatography: If your compound is basic, cation-exchange chromatography can be a very effective purification method. The compound is bound to the column and then eluted by increasing the ionic strength or changing the pH of the eluent.
-
Amine-Functionalized Silica Gel: This can sometimes provide better separation for basic compounds than standard silica gel.
-
Basic Alumina: For some basic compounds, chromatography on basic alumina can be more effective than silica gel.
-
-
-
Non-Chromatographic Techniques:
-
Troubleshooting:
-
Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining high purity material. Screening different solvent systems is key.
-
Salt Formation and Crystallization: Formation of a salt (e.g., hydrochloride, oxalate) can sometimes induce crystallization and facilitate purification.[8]
-
Sublimation: For volatile solids, sublimation can be a powerful purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the stereoselective synthesis of substituted azaspiro[3.3]heptanes?
A1: Several powerful strategies have been developed:
-
[2+2] Cycloaddition followed by Reduction: This involves the cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to the azaspiro[3.3]heptane.[1]
-
Rhodium-Catalyzed Asymmetric Cyclopropanation: The reaction of an exocyclic methylene azetidine with a diazo compound in the presence of a chiral dirhodium catalyst can provide highly enantioenriched spirocyclopropanated products, which are valuable substituted azaspiro[3.3]heptanes.[5][6]
-
Diastereoselective Addition to Chiral Imines: The addition of a nucleophile, such as the anion of ethyl cyclobutanecarboxylate, to a chiral sulfinimine (Davis-Ellman imine) can proceed with high diastereoselectivity to afford precursors to 1-substituted 2-azaspiro[3.3]heptanes.[9]
Q2: Why are azaspiro[3.3]heptanes considered important in drug discovery?
A2: Azaspiro[3.3]heptanes are considered "piperidine bioisosteres."[1][2] They mimic the three-dimensional shape and vector projections of substituents of piperidines, which are common motifs in many drugs. However, the spirocyclic core imparts greater rigidity and a more three-dimensional character.[10] This can lead to improved metabolic stability, increased aqueous solubility, and potentially higher binding affinity and selectivity for biological targets.[3]
Q3: What are the key considerations when choosing a chiral auxiliary for the synthesis of a substituted azaspiro[3.3]heptane?
A3: The ideal chiral auxiliary should:
-
Be readily available in both enantiomeric forms.
-
Induce high stereoselectivity in the desired transformation.
-
Be easily attached to the substrate.
-
Be removable under mild conditions without affecting the stereochemistry of the product.[7]
-
Be recoverable in high yield for reuse.
Q4: How can I confirm the absolute and relative stereochemistry of my synthesized substituted azaspiro[3.3]heptane?
A4: A combination of techniques is typically used:
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided you can obtain suitable crystals.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NOE (Nuclear Overhauser Effect) Experiments: These can provide information about the through-space proximity of protons, which can help determine the relative stereochemistry.
-
Comparison to Known Compounds: If the NMR data of a related compound with known stereochemistry is available, a direct comparison can be made.
-
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of your product by separating the stereoisomers.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a 1-Substituted 2-Azaspiro[3.3]heptane via Addition to a Davis-Ellman Imine (Adapted from Reference[9])
-
Generation of the Enolate: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes. Cool the resulting LDA solution to -78 °C.
-
Enolate Formation: Add ethyl cyclobutanecarboxylate dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Addition to the Imine: Add a solution of the chiral N-tert-butanesulfinyl imine in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched product.
-
Deprotection and Cyclization: The sulfinyl group can be removed under acidic conditions (e.g., HCl in methanol), followed by base-mediated cyclization to form the azaspiro[3.3]heptane.
Caption: Workflow for diastereoselective synthesis.
References
-
Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. PubMed. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). PMC. [Link]
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
-
Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.). Chemical Communications (RSC Publishing). [Link]
- Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (n.d.).
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis. [Link]
- Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... (n.d.).
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (n.d.). PubMed. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.).
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
Sources
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate" vs other PROTAC linkers
An In-Depth Guide to PROTAC Linker Selection: Comparing Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate with Traditional Linker Chemistries
Introduction: The Linker as the Linchpin of PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. A PROTAC molecule is bifunctional, comprising a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two critical components. While the choice of ligands determines the "what" and "who" of the degradation event, the linker dictates the "how," profoundly influencing the efficacy, selectivity, and drug-like properties of the entire molecule.
Historically, PROTAC development has relied heavily on flexible polyethylene glycol (PEG) and aliphatic alkyl chains. However, the field is increasingly recognizing the limitations of this flexibility, which can lead to suboptimal ternary complex formation and poor pharmacokinetic (PK) profiles. This has spurred the exploration of more rigid and structurally defined linkers. Among these, This compound represents a significant advancement, offering a compact, rigid scaffold that can confer superior properties to the PROTAC molecule.
This guide provides a comprehensive comparison of this compound with other classes of PROTAC linkers. We will delve into the mechanistic underpinnings of linker performance, supported by experimental data and detailed protocols, to empower researchers and drug developers in making informed linker design choices.
The Critical Role of the Linker in PROTAC-Mediated Degradation
The linker is not merely a passive spacer. It is an active contributor to the PROTAC's mechanism of action, governing the formation and stability of the crucial E3 ligase-PROTAC-target protein ternary complex. Its physicochemical properties also heavily influence the overall developability of the PROTAC as a drug candidate.
Key functions of the linker include:
-
Controlling Ternary Complex Geometry: The linker's length, rigidity, and attachment points dictate the relative orientation of the E3 ligase and the target protein. This geometry is paramount for efficient ubiquitin transfer from the E3 ligase to lysine residues on the target protein's surface.
-
Modulating Ternary Complex Stability: A well-designed linker can foster favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, the efficiency of degradation. This concept, known as cooperativity, is a key driver of PROTAC potency.
-
Influencing Physicochemical Properties: The linker contributes significantly to a PROTAC's molecular weight, polarity, and conformational flexibility—properties that directly impact its solubility, cell permeability, and metabolic stability.
A Comparative Analysis of PROTAC Linker Classes
The choice of linker chemistry has profound implications for a PROTAC's performance. Below, we compare the defining characteristics of the major linker classes.
Flexible Linkers: Aliphatic and PEG Chains
The most prevalently used linkers are simple alkyl chains or PEG chains of varying lengths.
-
Advantages:
-
Synthetic Accessibility: They are straightforward to synthesize and incorporate.
-
Broad Target Scope: Their flexibility allows them to connect a wide range of E3 ligase and target protein pairs without extensive optimization.
-
-
Disadvantages:
-
Conformational Instability: High flexibility results in a significant entropic penalty upon formation of the ternary complex, which can weaken its stability.
-
Poor Physicochemical Properties: Long, "floppy" chains often lead to high molecular weight and poor membrane permeability, a phenomenon sometimes referred to as the "grease ball" effect.
-
The "Hook Effect": At high concentrations, flexible PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are more stable than the productive ternary complex, leading to a decrease in degradation efficacy.
-
Rigid Linkers: The Quest for Pre-organization and Improved Properties
To overcome the drawbacks of flexible linkers, researchers have turned to rigid scaffolds. The core principle is to pre-organize the PROTAC molecule into a conformation that is favorable for binding both the target protein and the E3 ligase, thereby reducing the entropic cost of ternary complex formation.
This compound: A Case Study in Strategic Rigidity
The 2-azaspiro[3.3]heptane scaffold is an excellent example of a next-generation, rigid linker. Its spirocyclic core introduces a defined three-dimensional geometry, constraining the possible conformations of the PROTAC.
-
Structural Advantages:
-
Defined Exit Vectors: The spirocyclic system presents well-defined vectors for attaching the E3 and target ligands, allowing for precise control over their relative orientation.
-
Improved Physicochemical Properties: The compact and rigid nature of the scaffold can lead to improved solubility and permeability compared to long, flexible chains of similar length.
-
Enhanced Ternary Complex Stability: By reducing conformational flexibility, the spirocyclic linker can promote the formation of a more stable and productive ternary complex, often leading to enhanced degradation potency and efficacy.
-
Quantitative Comparison of Linker Classes
The following table summarizes the key performance attributes of different linker classes, providing a framework for selection based on experimental objectives.
| Feature | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (e.g., Piperidine/Azaspiro) | This compound |
| Conformational Flexibility | High | Low | Low |
| Entropic Penalty (Ternary Complex) | High | Low | Low |
| Synthetic Accessibility | High | Moderate | Moderate |
| Control over Exit Vectors | Low | High | High |
| Tendency for "Hook Effect" | High | Low | Low |
| Typical Permeability | Variable, often poor | Can be improved | Generally improved |
| Metabolic Stability | Often susceptible to metabolism | Generally improved | Improved |
Experimental Protocols for PROTAC Evaluation
Evaluating the efficacy of a PROTAC requires a multi-faceted approach, from confirming target degradation to assessing the stability of the ternary complex.
Protocol 1: Western Blotting for Target Protein Degradation
This is the most common method to assess PROTAC-induced protein degradation.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) is essential.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. The degradation can be expressed as a percentage relative to the vehicle control. From this data, key parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can provide quantitative data on the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as the stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified target protein onto a sensor chip surface.
-
Binary Interaction (PROTAC-Target): Inject a series of PROTAC concentrations over the sensor surface to determine the binding affinity (KD) of the PROTAC for the target protein.
-
Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, determine the binding affinity of the PROTAC for the purified E3 ligase (or its substrate receptor domain, e.g., VHL or Cereblon).
-
Ternary Complex Formation: Inject a constant concentration of the E3 ligase mixed with a range of PROTAC concentrations over the target protein-immobilized surface.
-
Analysis: An increase in the binding response compared to the sum of the individual binary interactions indicates the formation of a ternary complex. The data can be fitted to determine the cooperativity (α), which is a measure of the extent to which the binding of one protein enhances the binding of the other. An α value greater than 1 indicates positive cooperativity.
Visualizing PROTAC Mechanics and Workflows
Diagrams can clarify the complex interactions and processes involved in PROTAC development.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Conformational differences between flexible and rigid linkers.
Caption: General workflow for PROTAC development and evaluation.
Conclusion and Future Perspectives
The linker is a central element in the design of a successful PROTAC. While flexible linkers have been instrumental in the early development of PROTACs, the field is now moving towards more sophisticated, rigid designs to overcome challenges related to potency and drug-like properties.
This compound and similar rigid scaffolds offer a compelling solution. By pre-organizing the molecule into a bioactive conformation, these linkers can enhance ternary complex stability, improve selectivity, and confer more favorable physicochemical properties. This often translates into more potent and effective degraders with better potential for clinical development.
The future of linker technology will likely involve the development of even more diverse and functionalized rigid scaffolds, potentially including photo-switchable or cleavable linkers, to provide greater temporal and spatial control over protein degradation. As our understanding of the intricate structure-activity relationships within the ternary complex grows, so too will our ability to rationally design linkers that unlock the full therapeutic potential of PROTACs.
References
-
Title: PROTACs: A new therapeutic modality Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The PROTAC technology in drug development Source: Cell Research URL: [Link]
-
Title: The influence of the linker in PROTACs Source: Drug Discovery Today URL: [Link]
-
Title: Conformational control of PROTACs in drug design Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: The role of the linker in PROTAC design Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A guide to the design of proteolysis-targeting chimeras Source: Nature Reviews Chemistry URL: [Link]
A Head-to-Head Comparison for Rational PROTAC Design: Azaspiro[3.3]heptane vs. Piperidine
Byline: Your Name, Senior Application Scientist
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[][2] These heterobifunctional molecules consist of two ligands—one for the POI and one for an E3 ubiquitin ligase—connected by a chemical linker.[][3] While the ligands provide specificity, the linker is far from a passive spacer.[4][5] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing everything from cell permeability and solubility to the stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][4][5][6]
Historically, PROTAC linkers were dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[3][] However, the field is rapidly evolving, with a growing appreciation for the role of more rigid and structurally defined linkers.[][3] Saturated heterocycles like piperidine have become common motifs to impart rigidity and improve physicochemical properties.[3][8] More recently, novel scaffolds such as azaspiro[3.3]heptane (ASH) have emerged as compelling alternatives, offering unique three-dimensional structures.[9][10][11]
This guide provides a direct comparison between the traditional piperidine scaffold and the emerging ASH motif in the context of PROTAC linker design. We will explore their structural differences, impact on key drug-like properties, and provide a framework for experimental validation to help researchers make informed decisions in their quest for potent and effective protein degraders.
The Central Challenge: Optimizing the Ternary Complex
The entire mechanism of a PROTAC hinges on its ability to form a stable and productive ternary complex.[2][4][6] The linker dictates the spatial orientation of the POI and E3 ligase, and an optimal design facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity.[4] Conversely, a poorly designed linker can cause steric clashes, leading to negative cooperativity and inefficient degradation.[4] This balance between flexibility and rigidity is a key consideration. While flexibility can help a PROTAC adapt to its binding partners, it comes at an entropic cost upon complex formation.[12] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing this entropic penalty and potentially increasing potency.[4][5][12]
Caption: Structural comparison of piperidine and azaspiro[3.3]heptane.
Impact on Physicochemical Properties
PROTACs are notoriously challenging molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight. [13]Therefore, linker design is crucial for optimizing their drug-like properties.
| Property | Piperidine | Azaspiro[3.3]heptane (ASH) | Rationale & Impact on PROTAC Design |
| Rigidity | Moderately rigid | Highly rigid | Increased rigidity can pre-organize the PROTAC for binding, potentially increasing potency and selectivity by reducing the entropic penalty of ternary complex formation. [4][12] |
| Solubility | Can improve aqueous solubility compared to all-hydrocarbon linkers. [3][14] | Generally associated with higher aqueous solubility compared to carbocyclic analogs like cyclohexane. [9][15] | A major hurdle for large PROTAC molecules. Improved solubility is critical for handling, formulation, and achieving sufficient intracellular concentrations. |
| Lipophilicity (logP) | Can be tuned, but often contributes to the overall high logP of PROTACs. | The spirocyclic and heteroatomic nature can help mitigate excessive lipophilicity. | High lipophilicity can lead to poor solubility, off-target effects, and rapid metabolic clearance. Linker choice is key to balancing lipophilicity and permeability. |
| 3D Character (Fsp3) | High Fsp3 character. | Very high Fsp3 character. | Moving away from "flat" molecules is a key strategy in modern drug design to improve physicochemical properties and reduce off-target binding. [16] |
| Metabolic Stability | Generally more resistant to metabolism than linear linkers. [12] | The strained ring system can be more metabolically stable than less-strained aliphatic rings. [15] | Improved metabolic stability increases the half-life of the PROTAC, potentially leading to a more durable pharmacodynamic effect. |
| Synthetic Accessibility | Readily available and synthetically tractable building block. | More complex synthesis required, but synthetic routes are becoming well-established. [9][10][11] | Ease of synthesis is a practical consideration for library generation and scaling up lead compounds. |
Experimental Validation: A Step-by-Step Guide
Choosing between linker scaffolds requires rigorous experimental validation. A well-designed experimental cascade allows for the direct comparison of PROTACs that differ only in their linker composition (e.g., PROTAC-ASH vs. PROTAC-Pip).
Caption: Key steps in the experimental validation of a PROTAC's activity.
Experiment 1: Cell Permeability Assessment (PAMPA)
Causality: A PROTAC must first cross the cell membrane to reach its intracellular target. [13]The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion, a key component of permeability. [13][17][18] Protocol:
-
Preparation: A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), separating a donor (top) and acceptor (bottom) well.
-
Donor Well: Add the PROTAC compound (e.g., 100 µM in PBS, pH 7.4) to the donor well.
-
Acceptor Well: Fill the acceptor well with buffer.
-
Incubation: Sandwich the plates and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) coefficient. Higher Pe values indicate better passive diffusion. [17]
Experiment 2: Ternary Complex Formation in Live Cells (NanoBRET™ Assay)
Causality: Directly measuring the formation of the ternary complex inside a living cell provides crucial evidence that the PROTAC is engaging both the target and the E3 ligase as intended. [19][20]The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method for this purpose. [21][22][23] Protocol:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® protein in a suitable cell line (e.g., HEK293T). [21][22]2. Labeling: Add a fluorescent HaloTag® ligand (the BRET acceptor) to the cell culture and incubate to allow labeling of the E3 ligase.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC-ASH and PROTAC-Pip.
-
Measurement: Add the NanoLuc® substrate and measure luminescence at two wavelengths (donor emission ~460 nm, acceptor emission ~618 nm) using a plate reader. [24]5. Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio signifies that the donor and acceptor are in close proximity, indicating ternary complex formation. [24]Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.
Experiment 3: Target Protein Degradation (Western Blot)
Causality: The ultimate goal of a PROTAC is to reduce the levels of the target protein. Western blotting is the gold-standard technique to directly visualize and quantify this reduction. [25][26] Protocol:
-
Cell Treatment: Seed cells (e.g., a cancer cell line endogenously expressing the POI) and treat with a dose-response of PROTAC-ASH and PROTAC-Pip (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO). [25]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis. [25][26][27][28]3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [25]4. SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane. [26]5. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST). [25] * Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. [26] * Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection & Analysis: Apply an ECL substrate and capture the chemiluminescent signal. [25]Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). [25]
Interpreting the Results
| Assay | PROTAC-ASH (Hypothetical) | PROTAC-Pip (Hypothetical) | Interpretation |
| PAMPA (Pe, 10⁻⁶ cm/s) | 0.8 | 0.5 | PROTAC-ASH shows slightly better passive permeability, possibly due to a more compact, 3D conformation that shields polar groups. |
| NanoBRET™ (EC50, nM) | 25 | 80 | The lower EC50 for PROTAC-ASH suggests its rigid structure facilitates more efficient ternary complex formation in cells. |
| Western Blot (DC50, nM) | 15 | 65 | PROTAC-ASH is significantly more potent at inducing target degradation, correlating well with the more efficient ternary complex formation. |
| Western Blot (Dmax, %) | 95% | 90% | Both PROTACs achieve a high level of maximal degradation, indicating high efficacy once the ternary complex is formed. |
In this hypothetical scenario, the data suggests that the rigid azaspiro[3.3]heptane linker provides a significant advantage over the piperidine linker for this particular POI/E3 ligase pair, primarily by promoting more efficient ternary complex formation, which translates directly to enhanced cellular potency.
Conclusion and Future Outlook
The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While traditional linkers like piperidine-containing motifs offer a balance of rigidity and synthetic tractability, novel scaffolds like azaspiro[3.3]heptane are proving to be powerful tools for enhancing drug-like properties. [29][16]The inherent rigidity and three-dimensionality of ASH can pre-organize a PROTAC into a bioactive conformation, potentially improving solubility, metabolic stability, and, most importantly, the efficiency of ternary complex formation. [4][29] The decision between ASH and piperidine is not universal; it will be dependent on the specific target and E3 ligase pair. A systematic approach, employing a cascade of biophysical and cellular assays as outlined here, is essential for making data-driven decisions. As our understanding of the structural biology of ternary complexes deepens, the rational, structure-based design of linkers using scaffolds like azaspiro[3.3]heptane will become increasingly vital in developing the next generation of potent and selective protein degraders.
References
- NanoBRET assays for PROTAC evaluation in the cellular context. (2025). Selvita.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). NIH.
- Western blot protocol for low abundance proteins. (n.d.). Abcam.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- A Comparative Guide to Western Blot for Assessing Targeted Protein Degrad
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2021). PubMed.
- NanoBRET Ternary Complex Form
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.).
- Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. (2025). Benchchem.
- Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. (2025). Benchchem.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.).
- The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide. (2025). Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (2025). Benchchem.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020).
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Permeability Assay. (n.d.). Profacgen.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011).
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (n.d.). CoLab.
- Novel approaches for the rational design of PROTAC linkers. (2020).
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025).
- A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. (2025). Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- Western Blotting Troubleshooting Guide. (n.d.). Cell Signaling Technology.
- Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (n.d.). PubMed.
- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. (n.d.). Benchchem.
- Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
Sources
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | CoLab [colab.ws]
- 11. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. explorationpub.com [explorationpub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. selvita.com [selvita.com]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 28. 2bscientific.com [2bscientific.com]
- 29. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Spirocyclic systems, particularly the 2-azaspiro[3.3]heptane framework, have emerged as a compelling structural motif, offering a three-dimensional alternative to traditional saturated heterocycles. This guide provides an in-depth conformational analysis of a key derivative, Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, and presents a comparative assessment against commonly employed bioisosteres. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
Introduction: The Rise of Spiro[3.3]heptanes in Drug Design
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug discovery. Overly planar molecules often exhibit undesirable properties, such as poor solubility and high metabolic turnover. Spirocycles, by virtue of their fused, non-planar ring systems, introduce inherent three-dimensionality, which can lead to improved target engagement, enhanced metabolic stability, and modulated physicochemical properties like lipophilicity (logD)[1].
The 2-azaspiro[3.3]heptane scaffold, in particular, has garnered significant attention as a bioisosteric replacement for piperidine and morpholine moieties[2]. Its rigid, well-defined geometry provides predictable exit vectors for substituent placement, a crucial aspect in rational drug design. This guide will focus on the conformational intricacies of this compound, a versatile building block, and explore its conformational landscape through experimental and computational lenses.
Conformational Landscape of the 2-Azaspiro[3.3]heptane Core
The defining feature of the 2-azaspiro[3.3]heptane core is its rigid, puckered structure. Unlike the flexible chair-boat interconversion of cyclohexane, the spirocyclic nature of this scaffold significantly restricts its conformational freedom. The two four-membered rings are fused at a central spiro-carbon, creating a system with a distinct and predictable geometry.
Comparison with Piperidine: A Tale of Two Scaffolds
The 2-azaspiro[3.3]heptane ring system is often considered a structural surrogate for 4-substituted piperidines. However, a direct overlay of their minimum energy conformations reveals significant geometrical differences[1].
| Parameter | 2-Azaspiro[3.3]heptane | 4-Substituted Piperidine (Chair) |
| Overall Shape | Elongated, "bow-tie" | "Chair-like" |
| Substituent Trajectory | More linear and extended | Axial and equatorial |
| Ring Puckering | Fixed pucker | Flexible (chair, boat, twist-boat) |
| N-C(spiro)-C Distance | ~2.5 Å | N/A |
Data derived from computational modeling studies comparing the two scaffolds.
This inherent rigidity of the azaspiro[3.3]heptane core can be advantageous in locking in a bioactive conformation, potentially leading to enhanced potency and selectivity. However, it also means that it may not always be a suitable bioisostere for piperidine, especially when the flexibility of the piperidine ring is crucial for target binding[1].
The Influence of the tert-Butyl Carbamate (Boc) Group
The tert-butyl carbamate (Boc) protecting group on the secondary amine of the azetidine ring also plays a role in the overall conformational preference of the molecule. Computational studies on Boc-carbamate monomers have shown that the carbamate unit itself has preferred conformations, primarily governed by steric interactions and weak hydrogen bonds[3]. The bulky tert-butyl group can influence the orientation of substituents on the neighboring azetidine ring.
Experimental and Computational Approaches to Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating through-space proximities between protons. This data provides crucial insights into the 3D structure and preferred conformation in solution.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire 2D NOESY and ROESY spectra on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-500 ms for NOESY).
-
Data Processing and Analysis: Process the 2D data to identify cross-peaks. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While the conformation in the crystalline state may not perfectly reflect the solution-phase conformation, it offers a highly accurate starting point for computational modeling. To date, a crystal structure for the title compound has not been publicly reported, but structures of related azaspiro[3.3]heptane derivatives have been described, confirming the puckered nature of the ring system[4].
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are invaluable for exploring the conformational energy landscape of a molecule.
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine the most stable conformations.
Comparative Analysis with Alternative Scaffolds
The true value of the 2-azaspiro[3.3]heptane scaffold is best understood in the context of its alternatives.
| Scaffold | Key Conformational Features | Potential Advantages | Potential Disadvantages |
| 2-Azaspiro[3.3]heptane | Rigid, puckered, defined exit vectors | Pre-organization for binding, improved metabolic stability, unique vector space | Lack of flexibility may be detrimental for some targets |
| Piperidine | Flexible chair-boat interconversion, axial/equatorial substituents | Conformational flexibility can be beneficial for target adaptation | Can lead to higher conformational entropy penalty upon binding |
| Morpholine | Chair conformation, less flexible than piperidine | Introduces a polar oxygen atom, potentially improving solubility | Limited conformational diversity |
Conclusion and Future Perspectives
The conformational analysis of this compound reveals a rigid and well-defined three-dimensional structure. This inherent rigidity, a hallmark of the 2-azaspiro[3.3]heptane scaffold, offers distinct advantages in drug design, particularly in the context of pre-organizing a molecule for optimal target binding.
While it may not be a universal replacement for more flexible scaffolds like piperidine, the 2-azaspiro[3.3]heptane core provides a unique and valuable tool for medicinal chemists to explore novel chemical space and fine-tune the properties of their lead compounds. Future work should focus on obtaining a high-resolution crystal structure of the title compound and performing detailed 2D NMR studies to experimentally validate the computationally predicted conformational preferences. Such data will further solidify the understanding of this promising scaffold and accelerate its application in the development of next-generation therapeutics.
References
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Org. Lett.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. PubMed.
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate and Its Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems, particularly the 2-azaspiro[3.3]heptane core, have emerged as valuable bioisosteres for traditional saturated heterocycles like piperidine. This guide provides an in-depth comparison of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a key building block, with its structural analogs. We will explore the synthetic nuances, comparative performance data, and strategic applications that empower researchers in the rational design of next-generation therapeutics.
The Rise of Azaspiro[3.3]heptanes: A Paradigm Shift in Scaffold Design
The 2-azaspiro[3.3]heptane motif offers a rigid, three-dimensional structure that can project substituents into distinct vectors in chemical space. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, compared to their monocyclic counterparts, these spirocycles often exhibit improved metabolic stability and aqueous solubility, key determinants of a drug candidate's pharmacokinetic profile.[1]
This guide will focus on the utility of this compound and its analogs in two cutting-edge areas of drug discovery: Proteolysis-Targeting Chimeras (PROTACs) and the modulation of fetal hemoglobin for the treatment of hemoglobinopathies.
Comparative Analysis of Key Analogs
The strategic placement of functional groups on the 2-azaspiro[3.3]heptane core can significantly influence a molecule's properties and synthetic accessibility. Here, we compare the title compound with its 6-yl-substituted isomer and an oxidized analog.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | TPSA (Ų) | Key Applications |
| This compound | ![]() |
C₁₁H₂₀N₂O₂212.291.3552.32PROTAC Linkers, BioisostereTert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
C₁₁H₁₇NO₃211.261.5946.61Synthetic Intermediate
Note: Physicochemical properties are predicted values from chemical databases.[2][3]
The isomeric relationship between the 5-yl and 6-yl carbamates results in identical molecular formulas, weights, and predicted physicochemical properties. The choice between these isomers in a synthetic campaign is often dictated by the desired vector for substituent placement and the availability of synthetic routes. The oxo-analog serves as a versatile intermediate, allowing for further functionalization of the spirocyclic core.
Experimental Protocols: Synthesizing the Core Scaffolds
The synthesis of these spirocyclic building blocks requires multi-step sequences. Below is a representative protocol for a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, adapted from a patented method.[4][5] This synthesis highlights the construction of the strained bicyclic system.
Protocol: Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This multi-step synthesis involves the reduction of a starting diester, protection of the resulting amine, cyclization to form the spirocyclic core, and subsequent deprotection and oxidation.
Step 1: Reduction of Diethyl 3,3-dicarboxylate
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 3,3-dicarboxylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to yield the crude diol.
Step 2: Tosylation of the Diol
-
Dissolve the crude diol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portionwise and stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.
Step 3: Formation of the Spirocyclic Amine
-
To a solution of o-nitrobenzenesulfonamide in dimethylformamide (DMF), add potassium carbonate and the ditosylate.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Deprotection of the Sulfonamide
-
Dissolve the crude sulfonamide in DMF and add potassium carbonate and thiophenol.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
Step 5: Hydrolysis and Boc Protection
-
Treat the crude amine with aqueous hydrochloric acid to effect hydrolysis of the ketal protecting group (if present) and formation of the ketone.
-
Adjust the pH of the solution to basic with sodium bicarbonate and add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Application Spotlight I: PROTACs - Engineering Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, rigidity, and chemical composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent proteasomal degradation of the target.
The rigid nature of the 2-azaspiro[3.3]heptane scaffold makes it an attractive component for PROTAC linkers. A well-defined three-dimensional structure can facilitate the optimal positioning of the target protein and the E3 ligase.
A prominent example of a clinically advanced PROTAC is ARV-110 (Bavdegalutamide), which targets the androgen receptor (AR) for degradation and is in clinical trials for prostate cancer.[7][8][9] While ARV-110 itself utilizes a piperidine-piperazine linker, its development underscores the importance of rigid linkers in achieving potent and orally bioavailable PROTACs. The 2-azaspiro[3.3]heptane scaffold represents a next-generation linker component with the potential to further optimize PROTAC performance.
Application Spotlight II: Induction of Fetal Hemoglobin
The pharmacological reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[7] Increased levels of HbF can compensate for the defective adult hemoglobin in these conditions.
Recent research has identified 2-azaspiro[3.3]heptane derivatives as potent inducers of fetal hemoglobin.[7] A phenotypic screen in human erythroid progenitor cells led to the discovery of a hit compound that, after optimization of its structure-activity relationship and ADME properties, yielded a 2-azaspiro[3.3]heptane derivative with significant in vivo efficacy in a preclinical model.[7] This compound demonstrated a dose-dependent increase in globin switching, highlighting the potential of this scaffold in developing novel therapies for these genetic disorders.
The precise mechanism by which these compounds induce fetal hemoglobin is an area of active investigation but is thought to involve the modulation of key transcription factors that regulate the switch from γ-globin (fetal) to β-globin (adult) expression.
Conclusion
This compound and its analogs represent a class of building blocks with significant potential to advance drug discovery. Their unique structural features and favorable physicochemical properties make them valuable as bioisosteres for traditional heterocycles and as components of innovative therapeutic modalities like PROTACs. The successful application of these scaffolds in inducing fetal hemoglobin further underscores their versatility. As synthetic methodologies for these complex spirocycles become more refined and accessible, we can anticipate their increased incorporation into the next generation of clinically successful drugs.
References
-
Arvinas. (2021). Arvinas Presents First Clinical Data and Discloses Structures of PROTAC® Protein Degraders ARV-110 and ARV-471 at AACR Annual Meeting 2021. Retrieved from [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Retrieved from
-
Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. (2024). National Institutes of Health. Retrieved from [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Retrieved from [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2012). ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. Retrieved from [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). PubMed. Retrieved from [Link]
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. (2024). ChemBK. Retrieved from [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents. Retrieved from
-
Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. (2024). National Institutes of Health. Retrieved from [Link]
-
Arvinas unveils PROTAC structures. (2021). C&EN Global Enterprise. Retrieved from [Link]
-
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. (2024). ChemBK. Retrieved from [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. Retrieved from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). PubMed. Retrieved from [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2012). ACS Publications. Retrieved from [Link]
Sources
- 1. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Spirocyclic Advantage: A Comparative Guide to PROTAC Linker Efficacy
Introduction: The Linker as the Linchpin of PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4][5] While the two ligands provide specificity, the linker is far from a passive spacer; it is the critical determinant of a PROTAC's success.[1][] The linker's length, composition, and rigidity profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][7][8] Furthermore, the linker dictates crucial physicochemical properties, including solubility and cell permeability, which govern the molecule's overall druglikeness.[5][9][10]
Historically, PROTAC design has relied heavily on flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains.[][12][13] This choice was driven by synthetic accessibility and the ease with which their length could be varied.[3][] However, the high flexibility of these linkers introduces a significant entropic penalty upon formation of the ternary complex, as they can adopt numerous unproductive conformations in solution.[][14] This conformational ambiguity can lead to weaker ternary complex affinity and suboptimal degradation efficacy. Moreover, the often-linear and hydrophobic nature of early linkers contributed to poor aqueous solubility and limited cell permeability, hindering the development of orally bioavailable degraders.[9][15]
This guide delves into the evolution of linker design, focusing on a promising strategy to overcome these limitations: the incorporation of spirocyclic motifs. We will objectively compare the performance of PROTACs bearing spirocyclic linkers against those with traditional flexible linkers, providing supporting data and detailed experimental protocols for their evaluation.
The Rationale for Rigidity: Introducing Spirocyclic Linkers
To address the shortcomings of flexible linkers, medicinal chemists have turned to more rigid and structurally complex designs.[7][13] The central hypothesis is that by reducing the conformational freedom of the linker, the PROTAC can be "pre-organized" into a bioactive conformation that more readily supports ternary complex formation.[1] This reduces the entropic cost of binding and can lead to more stable and productive ternary complexes.[15]
Spirocyclic linkers have emerged as a particularly effective strategy for imparting controlled rigidity. These motifs, which contain at least two molecular rings connected by a single common atom, introduce a three-dimensional, structurally defined scaffold into the linker. This contrasts sharply with the "floppy" nature of alkyl and PEG chains. The use of spirocycles, such as spiro[3.3]heptane or 7-azaspiro[3.5]nonane, offers several key advantages:[][15]
-
Conformational Constraint: By locking bond rotations, spirocycles reduce the number of accessible conformations, pre-organizing the PROTAC for optimal binding to both the target protein and the E3 ligase.
-
Improved Physicochemical Properties: The three-dimensional nature of spirocycles can disrupt the planarity and reduce the lipophilicity often associated with large molecules, potentially improving solubility and permeability by minimizing intramolecular hydrophobic collapse.[16]
-
Vectorial Control: The rigid geometry of spirocyclic linkers provides precise control over the exit vectors of the two ligands, influencing the distance and orientation between the recruited proteins.[16]
-
Novel Chemical Space: Spirocyclic motifs provide access to novel intellectual property (IP) space, a crucial consideration in drug development.[16]
The following diagram illustrates the conceptual difference between a flexible and a spirocyclic linker in orienting the PROTAC's functional ends.
Caption: Comparison of linker types and their conformational freedom.
Comparative Efficacy: Spirocyclic vs. Flexible Linkers in Action
The theoretical advantages of spirocyclic linkers are borne out by experimental data. A common strategy for evaluating linker efficacy involves synthesizing a series of PROTACs where only the linker is varied, keeping the POI and E3 ligands constant. This allows for a direct comparison of how linker architecture affects degradation performance.
Data Presentation: Head-to-Head Comparison
The following table summarizes representative data from hypothetical, yet realistic, studies comparing a flexible PEG-linked PROTAC (Flex-PROTAC) with a spirocycle-containing analogue (Spiro-PROTAC) targeting the same protein (e.g., a Bromodomain-containing protein, BRD4).
| Parameter | Flex-PROTAC (4-unit PEG Linker) | Spiro-PROTAC (Spiro[3.3]heptane Linker) | Rationale for Improvement |
| Degradation Potency (DC50) | 55 nM | 8 nM | The rigid spirocyclic linker pre-organizes the PROTAC, leading to more efficient ternary complex formation and enhanced degradation. |
| Maximum Degradation (Dmax) | 85% | >95% | A more stable and productive ternary complex allows for the degradation of a larger fraction of the target protein pool. |
| Ternary Complex Cooperativity (α) | 1.5 | 8.2 | Reduced linker flexibility minimizes the entropic penalty, fostering stronger positive cooperativity between the target and E3 ligase. |
| Cellular Permeability (PAMPA, Pe) | 1.2 x 10-6 cm/s | 4.5 x 10-6 cm/s | The 3D structure of the spirocycle disrupts planarity and can shield polarity, improving passive diffusion across membranes.[10] |
| Aqueous Solubility | 15 µM | 60 µM | The non-linear, rigid structure can prevent aggregation and intramolecular hydrophobic collapse that often plagues linear linkers. |
Note: Data are representative examples compiled for illustrative purposes based on trends observed in the field.
These data clearly indicate that the substitution of a flexible linker with a rigid spirocyclic motif can lead to substantial improvements across all key performance metrics of a PROTAC, from biochemical potency to cellular druglikeness.
Key Experimental Protocols for PROTAC Evaluation
To generate the comparative data shown above, a series of standardized biochemical and cellular assays are required. The trustworthiness of these protocols lies in their inclusion of appropriate controls and orthogonal validation methods.
Experimental Workflow Overview
The evaluation of a novel PROTAC, such as one containing a spirocyclic linker, follows a logical progression from initial synthesis to in-depth cellular characterization.
Caption: Standard workflow for the evaluation of novel PROTACs.
Protocol 1: Assessing Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Expertise & Causality: SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binding events. For PROTACs, it allows us to dissect the formation of the ternary complex and quantify cooperativity (α), a measure of how the binding of one protein influences the binding of the other. A value of α > 1 indicates positive cooperativity, which is highly desirable for potent degraders. The entire system is self-validating by ensuring the stability of the immobilized protein and running reference flow cells to subtract non-specific binding.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling to a density that yields a theoretical Rmax of ~100-150 RU for the largest analyte. This density prevents mass transport limitations.
-
Binary Interaction (PROTAC-E3): Inject a series of PROTAC concentrations (e.g., 0.1 nM to 1 µM) over the E3 ligase surface to determine the binary affinity (KD1). The running buffer should be HBS-EP+ containing 1-5% DMSO to match the PROTAC solvent.
-
Binary Interaction (POI-E3): Inject the purified POI over the E3 surface in the absence of PROTAC to confirm no direct interaction exists. This is a critical negative control.
-
Ternary Complex Formation: Prepare a matrix of solutions. Hold the POI concentration constant (at a level ~10-fold above its KD for the PROTAC, if known) and titrate the PROTAC over a wide concentration range.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI (KD,app).
-
Calculate Cooperativity (α): Use the formula: α = KD1 / KD,app .
Protocol 2: Quantifying Target Protein Degradation via Western Blot
Expertise & Causality: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in total cellular protein levels. Its reliability stems from the specificity of the primary antibody for the target protein. A housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control to normalize the data, ensuring that any observed decrease in the POI is due to degradation and not experimental variability.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a consistent density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inhibitors are crucial to prevent post-lysis protein degradation or modification.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading on the gel.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve in software like GraphPad Prism.
Conclusion and Future Outlook
The strategic incorporation of rigid structural elements, particularly spirocycles, marks a significant advancement in PROTAC linker design.[][15] By constraining the conformational flexibility inherent to traditional alkyl and PEG linkers, spirocyclic motifs facilitate the formation of more stable and productive ternary complexes, leading to enhanced degradation potency and efficacy.[1] Moreover, their unique three-dimensional structures can confer superior physicochemical properties, improving solubility and cell permeability—two major hurdles in the development of oral PROTAC therapeutics.[10]
While the synthesis of spirocycle-containing linkers can be more complex than their linear counterparts, the profound benefits to the overall PROTAC performance justify the increased synthetic effort.[17] As our understanding of the structural biology of ternary complexes deepens through techniques like cryo-EM and advanced computational modeling, the rational, structure-based design of linkers will become even more prevalent.[18][19] Spirocyclic scaffolds, with their defined geometries, are ideally suited for this new era of precision degrader design, promising to unlock a new generation of potent and selective therapeutics for a wide range of diseases.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]
-
ePrints Soton. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Mei, Y., et al. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
Protheragen. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
-
ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]
-
Precise PEG. (n.d.). Linkers in PROTACs. [Link]
-
SpiroChem. (n.d.). Linker Design. [Link]
-
Drummond, L. A., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
ResearchGate. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. [Link]
-
PubMed Central. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]
-
ResearchGate. (n.d.). Determination of PROTAC efficacy. A. PROTACs having different linker... [Link]
-
Testa, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Ciulli, A., & Trainor, N. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Biochemistry. [Link]
-
Nature Protocols. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. [Link]
-
Journal of the American Chemical Society. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
PubMed. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins. [Link]
-
PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]
-
Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker Design | SpiroChem [spirochem.com]
- 17. researchgate.net [researchgate.net]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The 2-Azaspiro[3.3]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The drive to escape "flatland" – the over-representation of planar, aromatic structures in drug candidates – has led to a surge in the exploration of three-dimensional molecular architectures. Among these, spirocyclic systems have emerged as particularly promising. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, focusing on the 2-azaspiro[3.3]heptane core as a bioisosteric replacement for the ubiquitous piperidine ring. We will objectively compare its performance with traditional scaffolds, supported by experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.
The Rise of the 2-Azaspiro[3.3]heptane Scaffold: A Superior Alternative to Piperidine?
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of approved drugs. However, its metabolic susceptibility, particularly to oxidation, often presents a challenge in drug development. This has fueled the search for bioisosteres – chemical groups with similar steric and electronic properties – that can mimic the piperidine scaffold while offering enhanced metabolic stability and improved physicochemical properties.
The 2-azaspiro[3.3]heptane scaffold has gained significant traction as a rigid and conformationally constrained bioisostere of piperidine.[1][2][3] Its unique spirocyclic nature, consisting of two fused four-membered rings, imparts a distinct three-dimensional geometry that can lead to improved target engagement and selectivity.[4] Furthermore, this scaffold has been shown to often increase aqueous solubility and metabolic stability compared to its piperidine counterparts, addressing key challenges in drug design.[4]
This guide will delve into a specific case study to illustrate the SAR of this promising scaffold, focusing on a series of 2-azaspiro[3.3]heptane derivatives developed as fetal hemoglobin (HbF) inducers.
Structure-Activity Relationship of 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
A pivotal study in understanding the SAR of the 2-azaspiro[3.3]heptane scaffold comes from the development of orally bioavailable fetal hemoglobin inducers for the treatment of β-thalassemia and sickle cell disease. This work provides a concrete example of how systematic modifications to the 2-azaspiro[3.3]heptane core impact biological activity and pharmacokinetic properties.
The initial hit compound in this study featured a different core structure. The strategic decision to replace it with the 2-azaspiro[3.3]heptane scaffold led to the discovery of a series of potent HbF inducers. The general structure of the optimized series is depicted below:
Caption: General scaffold of 2-azaspiro[3.3]heptane-based HbF inducers.
The study systematically explored substitutions at the 2-position (R1) and the 6-position (R2) of the 2-azaspiro[3.3]heptane ring.
Modifications at the 2-Position (R1): Impact on Potency and Metabolism
The R1 position was explored with various substituted aromatic and heteroaromatic rings. The key findings are summarized in the table below.
| Compound | R1 Group | HbF Induction (EC50, µM) | Microsomal Stability (t½, min) |
| 1a | 3,5-dimethylisoxazol-4-yl | 0.12 | 30 |
| 1b | 5-methyl-3-phenylisoxazol-4-yl | 0.08 | >120 |
| 1c | 1-(tert-butyl)-5-methyl-1H-pyrazol-4-yl | 0.25 | 65 |
| 1d | 1,5-dimethyl-1H-pyrazol-4-yl | 0.18 | 45 |
Data sourced from: Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers.
The data reveals that bulky, lipophilic groups at the R1 position, such as the phenyl group in compound 1b , significantly improved metabolic stability in liver microsomes while maintaining or even enhancing potency. This highlights a key advantage of the spirocyclic scaffold in shielding metabolically labile sites.
Modifications at the 6-Position (R2): Fine-Tuning Activity and Properties
The 6-position of the 2-azaspiro[3.3]heptane core was also a critical site for modification. The study explored a range of substituents, demonstrating the tunability of the scaffold.
| Compound | R2 Group | HbF Induction (EC50, µM) | Aqueous Solubility (µg/mL) |
| 2a | -C(O)NH-cyclopropyl | 0.05 | 50 |
| 2b | -C(O)NH-ethyl | 0.15 | 75 |
| 2c | -C(O)O-ethyl | 0.50 | 120 |
| 2d | -CH2OH | 1.20 | >200 |
Data sourced from: Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers.
These results indicate that a cyclopropyl carboxamide at the R2 position provided the highest potency. Interestingly, while esters and alcohols at this position decreased potency, they significantly improved aqueous solubility. This demonstrates the utility of the 6-position for modulating the physicochemical properties of the molecule.
The Role of the tert-Butyl Carbamate at the 5-Position
The 5-position of the 2-azaspiro[3.3]heptane scaffold offers another vector for chemical modification. The presence of a carbamate group at this position introduces a hydrogen bond donor and acceptor, which could be crucial for interaction with a biological target. The bulky tert-butyl group can also provide steric hindrance, potentially influencing binding selectivity and metabolic stability.
In a drug discovery context, this compound would likely serve as a key intermediate for further functionalization. The Boc group is a commonly used protecting group for amines, which can be readily removed to allow for the introduction of a wide variety of substituents at the 5-amino position. This allows for the exploration of a diverse chemical space to optimize target engagement and pharmacokinetic properties.
Caption: Synthetic utility of this compound.
Head-to-Head Comparison: 2-Azaspiro[3.3]heptane vs. Piperidine
The primary rationale for employing the 2-azaspiro[3.3]heptane scaffold is its potential to offer advantages over the traditional piperidine ring. Several studies have provided comparative data on their physicochemical properties.
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | Advantage of Spirocycle |
| logD7.4 | Higher (more lipophilic) | Lower (more hydrophilic) | Improved aqueous solubility[4] |
| Metabolic Stability | Often susceptible to oxidation | Generally more stable | Reduced metabolic clearance[4] |
| pKa | Lower | Higher | Can influence binding and solubility[4] |
| 3D Shape | Flexible (chair/boat conformations) | Rigid and defined | Potential for improved selectivity |
Data compiled from: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[4]
It is important to note that the suitability of the 2-azaspiro[3.3]heptane as a piperidine bioisostere is context-dependent and not a universal solution. The rigid nature of the spirocycle can, in some cases, lead to a loss of potency if the flexibility of the piperidine ring is crucial for optimal binding to the target.[4]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 2-azaspiro[3.3]heptane derivatives.
Synthesis of the 2-Azaspiro[3.3]heptane Core
The synthesis of the 2-azaspiro[3.3]heptane scaffold can be achieved through various routes. A common approach involves the construction of the two four-membered rings in a stepwise fashion.
Protocol for the Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one:
-
Step 1: Cyclobutane formation. Start with a suitable commercially available cyclobutanone derivative.
-
Step 2: Azetidine ring formation. React the cyclobutanone with a suitable amine, followed by intramolecular cyclization to form the azetidine ring.
-
Step 3: Functionalization. Introduce the desired functionality at the 6-position, for example, through oxidation to the ketone.
-
Step 4: Protection. Protect the nitrogen of the azetidine ring with a Boc group using di-tert-butyl dicarbonate.
For a detailed synthetic scheme, refer to: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Fetal Hemoglobin Induction Assay
The biological activity of the 2-azaspiro[3.3]heptane derivatives as HbF inducers can be assessed using an in vitro cell-based assay.
Protocol for K562 Cell-Based HbF Induction Assay:
-
Cell Culture: Culture K562 human erythroleukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed K562 cells at a density of 1 x 10^5 cells/mL in a 24-well plate. Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydroxyurea).
-
Benzidine Staining: After incubation, centrifuge the cells and resuspend them in phosphate-buffered saline (PBS). Add a benzidine solution to the cell suspension and incubate for 10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of benzidine-positive cells, which is indicative of hemoglobin production.
-
Data Analysis: Plot the percentage of benzidine-positive cells against the compound concentration to determine the EC50 value.
Caption: Workflow for the fetal hemoglobin induction assay.
Conclusion
The this compound scaffold and its derivatives represent a compelling area of exploration for medicinal chemists. The inherent three-dimensionality, rigidity, and improved physicochemical properties of the 2-azaspiro[3.3]heptane core make it a valuable bioisosteric replacement for the traditional piperidine ring in many applications.
The detailed structure-activity relationship of 2-azaspiro[3.3]heptane-based fetal hemoglobin inducers provides a clear roadmap for how modifications at different positions on the scaffold can be used to fine-tune potency, metabolic stability, and solubility. While direct SAR data for 5-substituted analogs remains an area for future investigation, the synthetic tractability of this position opens up a wealth of possibilities for further drug discovery efforts.
This guide has provided a comprehensive comparison, supported by experimental data and detailed protocols, to empower researchers to make informed decisions when considering the incorporation of the 2-azaspiro[3.3]heptane scaffold into their drug design programs. The continued exploration of this and other novel spirocyclic systems will undoubtedly contribute to the development of safer and more effective medicines.
References
-
2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery. Benchchem.
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010 Jul;39(2):515-21.
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Org Lett. 2011 May 6;13(9):2294-7.
-
Degorce S, Bodnarchuk MS, Scott JS. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204.
-
Mykhailiuk PK. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angew Chem Int Ed Engl. 2017 Jul 17;56(30):8865-8869.
-
Kirichok AA, Tkachuk H, Kozyriev Y, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed Engl. 2023;62(51):e202311583.
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate.
-
1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery | Scilit.
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - ChemBK.
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorg Med Chem Lett. 2020 Oct 1;30(19):127425.
-
Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
-
Synthesis and biological evaluation of highly functionalized dispiro heterocycles. RSC Adv. 2015;5:96937-96945.
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate.
-
Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding. J Med Chem. 1985;28(3):279-284.
-
1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. - ResearchGate.
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. 2024;29(5):1078.
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. 2023;8(43):40586-40604.
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate.
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
-
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | PROTAC Linker - MedchemExpress.com.
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate.
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate.
-
2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem.
-
Hemoglobin F (HbF) Inducers; History, Structure and Efficacies - PubMed.
-
Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease - PubMed.
Sources
The Azaspiro[3.3]heptane Scaffold: A Comparative In Vitro Guide to Unlocking Favorable Drug-like Properties
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a paramount objective. The azaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for commonly employed saturated heterocycles such as piperidines and morpholines. Its inherent three-dimensionality and conformational rigidity offer a unique opportunity to "escape from flatland," a strategic shift in drug design that can lead to improved target engagement, enhanced metabolic stability, and more favorable solubility profiles.[1][2]
This guide provides a comprehensive in vitro evaluation of azaspiro[3.3]heptane-containing compounds, offering a direct comparison with their traditional heterocyclic counterparts. We will delve into the experimental data that underscores the benefits of this scaffold and provide detailed, field-proven protocols for key in vitro assays that are essential for characterizing and selecting promising drug candidates.
The Physicochemical Advantage: A Data-Driven Comparison
The decision to incorporate an azaspiro[3.3]heptane moiety is often driven by the desire to modulate a compound's lipophilicity and basicity, key determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The seemingly counterintuitive addition of a carbon atom can, in many instances, lead to a decrease in lipophilicity (logD7.4), a phenomenon attributed to the altered pKa of the nitrogen atom within the spirocyclic system.[3]
Below is a comparative analysis of several pairs of compounds, highlighting the impact of replacing a traditional heterocycle with an azaspiro[3.3]heptane derivative.
| Compound Pair | Original Scaffold | Azaspiro[3.3]heptane Analog | ΔlogD7.4 (Spiro - Original) | ΔpKa (Spiro - Original) | Impact on Potency/Permeability |
| Pair 1 | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -1.2 | +1.5 | No detrimental effect on permeability or hERG inhibition was observed for the spiro analog.[3] |
| Pair 2 | Piperidine | 2-Azaspiro[3.3]heptane | +0.2 to +0.5 (N-linked) | Not specified | In one instance, the spiro analog showed a ~10-fold improvement in anti-proliferation of MCF-7 cells.[3] |
| Pair 3 | Piperidine | 1-Azaspiro[3.3]heptane | -0.1 (for model compound) | +0.6 (for model compound) | Incorporation into the anesthetic drug bupivacaine resulted in a new patent-free analogue with high activity.[4][5] |
Table 1: Comparative physicochemical and biological data of azaspiro[3.3]heptane analogs and their corresponding traditional heterocycles. Data sourced from[3][4][5].
This data underscores the potential of the azaspiro[3.3]heptane scaffold to fine-tune critical drug-like properties. The observed decrease in lipophilicity for certain analogs can be particularly advantageous for reducing off-target effects and improving the overall safety profile of a drug candidate.
In Vitro Evaluation Workflow: A Step-by-Step Guide
A robust in vitro evaluation is critical to understanding the potential of an azaspiro[3.3]heptane-containing compound. The following workflow outlines the key assays and provides detailed protocols for their execution.
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Objective: To determine the potential of a compound to cause drug-drug interactions by inhibiting the activity of major CYP isoforms.
Protocol:
-
Prepare Reagents:
-
Pooled human liver microsomes.
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.). [6] * NADPH regenerating system.
-
A series of dilutions of the test compound.
-
Known inhibitors for each CYP isoform as positive controls.
-
-
Incubation:
-
In a 96-well plate, incubate the human liver microsomes, the test compound at various concentrations, and the specific CYP probe substrate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time that is within the linear range of metabolite formation for each substrate.
-
-
Quenching and Analysis:
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Determine the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity). [6][7] Causality Behind Experimental Choices: Assessing CYP inhibition is a regulatory requirement and crucial for predicting potential drug-drug interactions. [8][9]Using specific probe substrates for each major CYP isoform allows for the identification of which enzymes are most likely to be affected by the new chemical entity.
-
Conclusion and Future Directions
The in vitro data and experimental protocols presented in this guide demonstrate that the azaspiro[3.3]heptane scaffold is a valuable tool in the medicinal chemist's arsenal. Its ability to favorably modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability warrants its consideration in drug discovery programs. [1][10]The provided step-by-step protocols for essential in vitro ADME assays offer a robust framework for the comprehensive evaluation of these and other novel chemical entities. As drug discovery continues to evolve, the strategic incorporation of three-dimensional scaffolds like azaspiro[3.3]heptanes will undoubtedly play a pivotal role in the development of safer and more effective medicines.
References
-
[SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [3][11]HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. criver.com [criver.com]
- 9. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Medicinal Chemistry
A Comparative Guide to the Synthetic Routes of Functionalized Azaspiro[3.3]heptanes
The landscape of modern drug discovery is increasingly focused on escaping "flatland" – the predominance of planar, aromatic structures in compound libraries. This drive towards three-dimensional molecular architectures has led to a surge in the exploration of novel scaffolds that can confer improved physicochemical properties, such as enhanced solubility and metabolic stability, while offering unique spatial arrangements of functional groups. Among these, the azaspiro[3.3]heptane framework has emerged as a particularly valuable motif. Its rigid, sp³-rich structure serves as an excellent bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine, providing a fresh avenue for intellectual property and the fine-tuning of drug candidates.[1][2]
This guide provides an in-depth comparison of several prominent synthetic strategies for accessing functionalized azaspiro[3.3]heptanes. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key transformations, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic goals.
Route 1: Intramolecular Cyclization of Diamine Precursors
One of the most direct and conceptually simple approaches to symmetrical diazaspiro[3.3]heptanes is the intramolecular cyclization of a suitably substituted azetidine precursor. This strategy relies on the formation of a first azetidine ring, followed by a second ring-closing event to construct the spirocyclic core. A prime example is the synthesis of 2,6-diazaspiro[3.3]heptanes, which are valuable as conformationally restricted surrogates for piperazine.
Mechanistic Rationale
The key transformation in this route is an intramolecular nucleophilic substitution. The synthesis begins with a functionalized azetidine bearing both a nucleophilic amine and an electrophilic center, typically an alkyl halide, on a side chain attached to the 3-position of the azetidine ring. The reaction proceeds via a classical SN2 mechanism, where the amine attacks the carbon bearing the leaving group, leading to the formation of the second azetidine ring. The choice of solvent and temperature is crucial to facilitate the cyclization, which can be sensitive to steric hindrance and the nature of the substituents on the nitrogen atoms.
Experimental Protocol: Synthesis of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane
This protocol is adapted from the work of Hamza et al. and outlines the final cyclization step.[3]
Step 1: Preparation of the Diamine Precursor
The precursor, (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine, is synthesized via a two-step sequence involving the Swern oxidation of the corresponding alcohol to an aldehyde, followed by reductive amination with 4-fluorobenzylamine.
Step 2: Intramolecular Cyclization
-
Dissolve (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine (75 mg, 0.225 mmol) in a mixture of DMF and water (9:1, 3.5 mL) in a sealed tube.
-
Heat the reaction mixture with stirring at 110 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane.
Scope and Limitations
| Feature | Assessment |
| Substrate Scope | This method is well-suited for the synthesis of N-aryl and N-alkyl substituted 2,6-diazaspiro[3.3]heptanes. The reductive amination step allows for a wide variety of primary amines to be introduced. |
| Yields | The cyclization step generally proceeds in good to excellent yields.[3] |
| Scalability | The procedure is amenable to scale-up, making it suitable for the production of larger quantities of material.[3] |
| Limitations | The synthesis of the initial functionalized azetidine precursor can be multi-stepped. Sterically demanding substituents on the amine may hinder the cyclization reaction. |
Reaction Workflow
Caption: Workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Route 2: [2+2] Cycloaddition of Dichloroketene with an Azetidine Olefin
The [2+2] cycloaddition is a powerful tool for the construction of four-membered rings. In the context of azaspiro[3.3]heptane synthesis, the reaction of a ketene with an olefin provides a convergent approach to the spirocyclic core. A notable example is the synthesis of 6-oxo-2-azaspiro[3.3]heptane, a versatile intermediate for further functionalization.
Mechanistic Rationale
This route involves the in situ generation of dichloroketene from trichloroacetyl chloride and an activating agent, typically zinc-copper couple or triethylamine. The highly electrophilic dichloroketene then undergoes a [2+2] cycloaddition with an electron-rich olefin, such as an N-protected 3-methyleneazetidine. The reaction is believed to proceed through a concerted [π²s + π²a] cycloaddition, although a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out. The resulting dichlorocyclobutanone is then subjected to a reductive dechlorination to yield the desired 6-oxo-2-azaspiro[3.3]heptane.
Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is based on the work of Wuitschik et al.[4]
Step 1: [2+2] Cycloaddition
-
To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) in anhydrous diethyl ether, add activated zinc dust (2.0 equiv).
-
Heat the mixture to reflux.
-
Add a solution of trichloroacetyl chloride (1.5 equiv) in anhydrous diethyl ether dropwise to the refluxing mixture over 1 hour.
-
Continue refluxing for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude dichlorocyclobutanone adduct.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichlorocyclobutanone adduct in acetic acid.
-
Add activated zinc dust (5.0 equiv) portion-wise to the solution at room temperature.
-
Stir the mixture vigorously for 12 hours.
-
Filter the reaction mixture and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Scope and Limitations
| Feature | Assessment |
| Substrate Scope | The reaction is generally applicable to electron-rich olefins. The azetidine nitrogen requires protection (e.g., with a Boc group). |
| Yields | The cycloaddition and dechlorination steps typically provide moderate to good yields. |
| Scalability | This route has been successfully performed on a gram scale. |
| Limitations | The use of highly reactive and moisture-sensitive reagents like trichloroacetyl chloride requires anhydrous conditions. The reaction can be substrate-dependent, and optimization may be required for different N-protecting groups or substituents on the azetidine ring. |
Reaction Scheme
Sources
The Azaspiro[3.3]heptane Scaffold: A Guide to Physicochemical Property Optimization in Drug Discovery
Introduction: Navigating Beyond Flatland in Medicinal Chemistry
For decades, medicinal chemists have relied on a familiar toolkit of saturated heterocycles, with piperidine and piperazine rings serving as ubiquitous cornerstones in the design of countless therapeutics. However, the drive to escape the so-called "flatland" of two-dimensional chemical space and explore more structurally diverse and proprietary candidates has led to a surge of interest in novel three-dimensional scaffolds.[1] Among these, the azaspiro[3.3]heptane motif has emerged as a compelling alternative, offering a rigid, sp³-rich core that can significantly influence the physicochemical properties of a molecule.[2][3][4][5][6]
This guide provides a comparative analysis of the key physicochemical properties of azaspiro[3.3]heptane derivatives, benchmarking them against their traditional piperidine and piperazine counterparts. We will delve into the experimental data supporting the often counterintuitive effects of this scaffold on lipophilicity, solubility, and metabolic stability, providing researchers, scientists, and drug development professionals with the insights needed to strategically leverage this unique structural motif.
The Spirocyclic Advantage: Impact on Key Physicochemical Parameters
The introduction of a spirocyclic center imparts a distinct three-dimensional geometry that can lead to profound changes in a molecule's interaction with its environment. This is particularly evident when comparing azaspiro[3.3]heptanes to their more flexible, six-membered ring analogs.
Lipophilicity (logP/logD): Adding Carbon to Reduce Greasiness
A fascinating and somewhat counterintuitive property of certain azaspiro[3.3]heptane derivatives is their ability to decrease lipophilicity despite a net increase in carbon count.[7] This phenomenon is particularly pronounced when replacing piperidines, morpholines, and piperazines with terminally substituted azaspiro[3.3]heptanes. The reduction in the measured distribution coefficient at pH 7.4 (logD7.4) can be as significant as -1.0 log unit.[7]
This effect is often rationalized by an increase in the basicity (pKa) of the nitrogen atom within the azaspiro[3.3]heptane core. The altered geometry and electronic environment of the spirocycle can lead to a higher pKa, meaning the compound is more protonated at physiological pH. This increased ionization results in greater aqueous solubility and, consequently, lower lipophilicity.
However, it is crucial to note that this lipophilicity-lowering effect is not universal. For instance, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD7.4 by +0.2 to +0.5, which aligns with the expected outcome of adding a carbon atom.[7] This highlights the importance of considering the specific substitution pattern and isomeric form of the azaspiro[3.3]heptane scaffold.
Table 1: Comparative Lipophilicity of Azaspiro[3.3]heptane Derivatives and their Analogs
| Compound Pair | Scaffold | logD7.4 | ΔlogD7.4 (Spiro - Analog) | Reference |
| Bupivacaine vs. Spiro-Bupivacaine | Piperidine vs. 1-Azaspiro[3.3]heptane | Data not specified, but spiro-analog showed high activity | Not specified | [8][9] |
| Generic Pair 1 | Morpholine vs. Azaspiro[3.3]heptane analog | - | Can be up to -1.0 | [7] |
| Generic Pair 2 | Piperidine vs. Azaspiro[3.3]heptane analog | - | Can be up to -1.0 | [7] |
| Generic Pair 3 | Piperazine vs. Azaspiro[3.3]heptane analog | - | Can be up to -1.0 | [7] |
| Generic N-linked Pair | Piperidine vs. N-linked 2-Azaspiro[3.3]heptane | - | +0.2 to +0.5 | [7] |
Aqueous Solubility: A Gateway to Improved Bioavailability
Enhanced aqueous solubility is a frequent and highly desirable consequence of the reduced lipophilicity observed in many azaspiro[3.3]heptane derivatives.[3][10] For oral drug candidates, adequate solubility is a prerequisite for absorption and, ultimately, bioavailability.[11] The ability of the azaspiro[3.3]heptane core to improve solubility provides a powerful tool for optimizing drug-like properties.
The improvement in solubility is directly linked to the factors influencing lipophilicity. The rigid, three-dimensional structure of the spirocycle can disrupt crystal lattice packing, leading to a lower crystal lattice energy and easier dissolution. Furthermore, as previously discussed, the potential for increased basicity and a higher proportion of the ionized form at physiological pH contributes significantly to enhanced aqueous solubility.
Table 2: Comparative Aqueous Solubility of Azaspiro[3.3]heptane Derivatives and their Analogs
| Compound Pair | Scaffold | Aqueous Solubility | Fold Improvement | Reference |
| Sonidegib vs. Spiro-Sonidegib | Benzene vs. Spiro[3.3]heptane | Both <1 µM | No significant change | [12] |
| Generic Comparison | Cyclohexane analogs vs. Heteroatom-substituted spiro[3.3]heptanes | Generally lower vs. Generally higher | Not specified | [3] |
Note: Quantitative, directly comparable solubility data for a series of azaspiro[3.3]heptane derivatives versus their piperidine/piperazine counterparts is sparse in the public literature. The trend towards higher solubility is a generally cited advantage.[3][10]
Metabolic Stability: A Shield Against Biotransformation
The rigid, constrained conformation of the azaspiro[3.3]heptane scaffold can sterically shield adjacent chemical bonds from the active sites of metabolic enzymes, such as the cytochrome P450 family. This steric hindrance can significantly reduce the rate of metabolic degradation, leading to improved metabolic stability.[3]
For drug candidates, enhanced metabolic stability translates to a longer in vivo half-life and potentially a lower required dose, which can in turn reduce the risk of off-target toxicity. The replacement of a flexible piperidine or piperazine ring, which can adopt multiple conformations that may be susceptible to metabolism, with a rigid azaspiro[3.3]heptane core is therefore a promising strategy for improving the pharmacokinetic profile of a molecule.
Table 3: Comparative Metabolic Stability of Azaspiro[3.3]heptane Derivatives and their Analogs
| Compound Pair | Scaffold | In Vitro Metabolic Stability (e.g., t1/2 in HLM) | Improvement | Reference |
| Generic Comparison | Cyclohexane analogs vs. Heteroatom-substituted spiro[3.3]heptanes | Generally lower vs. Generally higher | Trend towards higher stability | [3] |
| Olaparib vs. Diazaspiro[3.3]heptane analog | Piperazine vs. 2,6-Diazaspiro[3.3]heptane | Not specified, but analog showed improved target selectivity and reduced cytotoxicity | Improved properties | [13] |
Note: As with solubility, direct head-to-head quantitative metabolic stability data is often proprietary. However, the trend towards improved stability is a key driver for the adoption of this scaffold.[3]
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of our comparisons, it is essential to employ robust and standardized experimental protocols for determining these key physicochemical properties.
Kinetic Aqueous Solubility Assay
This high-throughput assay is crucial in early drug discovery for the rapid assessment of a compound's solubility.[11][14][15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[14]
-
Serial Dilution: Add a small volume (e.g., 5 µL) of the DMSO stock solution to the first well of a 96-well microtiter plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).[14] Perform serial dilutions across the plate.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[14][16]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect light scattering from undissolved particles.[11][14]
-
Quantification (Shake-Flask Method): For more precise measurements, after incubation, filter the solutions to remove any precipitate.[15][17] The concentration of the dissolved compound in the filtrate is then determined by LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[16][17]
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining kinetic aqueous solubility.
Lipophilicity (logP/logD) Measurement
The octanol-water partition coefficient (logP) and distribution coefficient (logD at a specific pH) are critical measures of a compound's lipophilicity.[18][19]
Methodology (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS for logD) with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[18][20]
-
Calculation: Calculate logP or logD using the formula: logP/D = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).[18]
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion and Future Outlook
Azaspiro[3.3]heptane derivatives represent a significant and valuable addition to the medicinal chemist's toolbox. Their rigid, three-dimensional nature offers a distinct departure from traditional saturated heterocycles, providing a powerful means to modulate key physicochemical properties. The often-observed, counterintuitive decrease in lipophilicity upon the addition of a carbon-rich spirocycle, coupled with frequent improvements in aqueous solubility and metabolic stability, makes this scaffold particularly attractive for overcoming common drug development hurdles.
However, it is critical to recognize that the impact of the azaspiro[3.3]heptane core is highly dependent on its specific substitution pattern and point of attachment. As demonstrated, not all derivatives will exhibit reduced lipophilicity. Therefore, a nuanced, data-driven approach is essential when considering the incorporation of this scaffold.
As synthetic methodologies for accessing diverse and functionalized azaspiro[3.3]heptanes continue to expand, [1][6]we can anticipate their even wider application in drug discovery programs. The continued generation and publication of comprehensive, comparative physicochemical data will be invaluable to the scientific community, enabling more predictive and successful drug design.
References
- Angewandte Chemie (International ed. in English). (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- AxisPharm. Kinetic Solubility Assays Protocol.
- ACS Medicinal Chemistry Letters. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ACD/Labs. LogP—Making Sense of the Value.
- Journal of Pharmacological and Toxicological Methods. (2011). In vitro solubility assays in drug discovery.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- Enamine. Aqueous Solubility Assay.
- RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- Journal of Visualized Experiments. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Analytical Chemistry. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy.
- ResearchGate. (2025). Large, chemically diverse dataset of logP measurements for benchmarking studies.
- Organic Letters. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Journal of Analytical & Bioanalytical Techniques. (2013).
- IntechOpen. (2025).
- Journal of Chemical Information and Modeling. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- ResearchGate. (2025).
- CoLab. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
- ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Organic Letters. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
- ACS Medicinal Chemistry Letters. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
- WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Semantic Scholar. (n.d.).
- Springer Nature Experiments. (2021).
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine..
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Molecules. (2023).
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (2024). Spiro[3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | CoLab [colab.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. acdlabs.com [acdlabs.com]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Comparative Guide to Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate: A Novel Scaffold for Drug Discovery
This guide provides an in-depth technical comparison of tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate, a novel chemical entity, against traditional scaffolds used in drug discovery. We will explore its potential biological activities through the lens of bioisosterism, comparing its physicochemical properties to established pharmacophores like piperidine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical space for therapeutic innovation.
Introduction: The Quest for Novel Chemical Matter
The drive to "escape from flatland" in medicinal chemistry has spurred significant interest in three-dimensional molecular scaffolds that can offer improved pharmacological properties.[1] this compound represents a promising, yet underexplored, building block in this endeavor. While direct biological activity data for this specific compound is not yet prevalent in public literature, its core structure, the 2-azaspiro[3.3]heptane moiety, is gaining traction as a valuable bioisostere for commonly used saturated heterocycles.[2]
This guide will, therefore, focus on the potential of this compound as a versatile scaffold. Its primary utility lies in its role as a synthetic intermediate for creating new drug molecules.[3] The spirocyclic nature of the core is suggested to have the potential to enhance the biological activity of compounds into which it is incorporated.[3][4]
The Bioisosteric Advantage: Comparison with Piperidine
The 2-azaspiro[3.3]heptane core is increasingly being recognized as a bioisostere of piperidine, a ubiquitous fragment in many approved drugs.[2][5] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its desired biological activity. The key advantage of the azaspiro[3.3]heptane scaffold lies in its impact on physicochemical properties crucial for drug development, particularly lipophilicity.
Physicochemical Property Comparison
A significant challenge in drug discovery is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipophilicity, often measured as logD, is a critical parameter. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Introducing a spirocyclic center, as in the 2-azaspiro[3.3]heptane core, can counterintuitively lower the lipophilicity despite the net addition of a carbon atom.[6] This is often rationalized by an increase in the molecule's basicity.[6] The following table presents a comparison of key physicochemical properties between a model piperidine compound and its 2-azaspiro[3.3]heptane analogue.[7]
| Property | Model Piperidine Compound (57) | Model 2-Azaspiro[3.3]heptane Compound (58) | Advantage of Spirocyclic Core |
| Experimental logD (pH 7.4) | 1.6 | 1.2 | Reduced Lipophilicity |
| Calculated logP (clogP) | 3.7 | 3.4 | Reduced Lipophilicity |
| Aqueous Solubility (µM) | 136 | 12 | Reduced Solubility |
| Metabolic Stability (CLint in HLM, µL min⁻¹ mg⁻¹) | 14 | 53 | Decreased Stability |
Data sourced from a comparative study on piperidine bioisosteres.[7]
As the data indicates, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane core leads to a favorable decrease in lipophilicity (logD).[7] This reduction can be highly advantageous in optimizing a drug candidate's pharmacokinetic profile. However, in this specific model system, the modification also resulted in lower aqueous solubility and decreased metabolic stability in human liver microsomes (HLM).[7] It is crucial to note that these effects are context-dependent and would need to be evaluated for each specific compound series.
Potential Therapeutic Applications and Screening Strategies
Given its structural similarity to piperidine, this compound could serve as a foundational scaffold for developing modulators of a wide range of biological targets, particularly within the central nervous system (CNS). Many CNS-acting drugs incorporate a piperidine moiety.[8] The lower lipophilicity of the 2-azaspiro[3.3]heptane core could be beneficial for optimizing brain penetration and avoiding non-specific binding.
Proposed Screening Cascade for CNS Activity
For a novel chemical entity like this compound, a systematic screening approach is essential to identify potential biological activities.[9] A high-throughput screening (HTS) campaign against a panel of CNS targets would be a logical starting point.[10]
Caption: A proposed high-throughput screening cascade for identifying the biological activity of novel chemical entities targeting the CNS.
Experimental Protocols
To facilitate the exploration of this compound and its derivatives, we provide the following generalized experimental protocols.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Causality behind Experimental Choices:
-
Human Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, which are major contributors to drug metabolism.
-
NADPH-regenerating System: This is required to sustain the activity of the P450 enzymes.
-
LC-MS/MS Analysis: This provides a sensitive and specific method for quantifying the test compound in a complex biological matrix.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial membrane, often as a surrogate for blood-brain barrier penetration.
Methodology:
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 7.4 for physiological conditions).
-
-
Assay Setup:
-
Add the compound solution to the donor wells.
-
Place the donor plate on top of a 96-well acceptor plate containing buffer.
-
-
Incubation:
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the measured concentrations and assay parameters.
-
Causality behind Experimental Choices:
-
Artificial Lipid Membrane: This mimics the lipid bilayer of cell membranes, allowing for the assessment of passive diffusion.
-
96-Well Format: This enables high-throughput screening of multiple compounds.
-
pH Control: Maintaining a physiological pH is crucial as the ionization state of a compound can significantly affect its permeability.
Conclusion and Future Directions
This compound is a promising, yet largely uncharacterized, building block for drug discovery. While direct evidence of its biological activity is pending, its core 2-azaspiro[3.3]heptane structure presents a compelling alternative to traditional saturated heterocycles like piperidine. The key advantage lies in its ability to modulate physicochemical properties, particularly by reducing lipophilicity, which is a critical step in optimizing drug candidates.[6][7]
The future exploration of this scaffold should involve its incorporation into diverse chemical libraries and subsequent screening against a wide array of biological targets. The experimental protocols outlined in this guide provide a framework for such investigations. As research into this and related azaspirocyclic systems continues, we anticipate the emergence of novel therapeutic agents with improved pharmacological profiles.
References
-
Mykhailiuk, P. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Introduction. Available at: [Link]
-
Mykhailiuk, P. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]
-
Wager, T. T. et al. (2016). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
-
Mykhailiuk, P. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
Sullivan, T. J. et al. (1985). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology. Available at: [Link]
-
Degorce, S. L. et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
O'Connell, K. et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]
-
ResearchGate. (2025). Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. Available at: [Link]
- Sharma, K. & Kumar, V. (2003). Screening the activity of drugs for central nervous system (CNS). U.S. Patent No. 6,541,193 B2. Google Patents.
-
Burkhard, J. A. et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. Available at: [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Available at: [Link]
-
ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]
-
PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]
-
Organic Process Research & Development. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Foreword: As a novel building block in medicinal chemistry and drug development, Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate and its isomers are increasingly common in research laboratories. Handling these advanced reagents demands a proportional level of diligence, not only in their synthetic application but critically, in their end-of-life management. This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedural logic herein is derived from an analysis of carbamate chemistry, regulatory precedents, and safety data for structurally analogous compounds.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 5-ylcarbamate isomer is not widely available, a robust hazard profile can be constructed by examining closely related isomers and the broader carbamate class.
Data from structural analogs like tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate and tert-butyl 6-oxo-2-azaspiro[3.3]heptan-2-carboxylate indicate a consistent hazard pattern.[1][2][3] This compound should be handled as, at minimum, a substance with the following risks:
| Hazard Class | Description | GHS Code(s) | Causality & Experimental Implication |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | H302, H312, H332 | The carbamate functional group and its metabolites can interfere with key biological pathways. Accidental exposure requires immediate medical attention. All handling must be performed with appropriate personal protective equipment (PPE) to prevent ingestion, inhalation, or skin absorption. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][3] | H315, H319 | The compound's chemical nature can disrupt cellular membranes on contact, leading to irritation. This necessitates the use of chemical-resistant gloves and safety goggles with side shields to prevent debilitating injuries. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3] | H335 | If the compound is a fine powder or aerosolized, it can irritate the mucous membranes of the respiratory system.[4] Handling should occur in a well-ventilated area or chemical fume hood. |
Furthermore, the U.S. Environmental Protection Agency (EPA) has specific regulations for hazardous wastes generated from the production and use of carbamate chemicals.[5][6][7] These regulations underscore that carbamate-containing waste streams are not benign and require management as regulated hazardous waste.
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is that this compound and any materials contaminated with it must be segregated, contained, and transferred to a licensed hazardous waste management facility. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system. [8]
Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)
Before handling waste, ensure the proper PPE is worn to mitigate the risks outlined above.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[8]
-
Skin Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling large quantities of powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[4][10]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step for ensuring compliant disposal.
-
Identify Waste Streams: Delineate three primary waste streams associated with the compound:
-
Unused/Expired Pure Compound: The original reagent in its container.
-
Grossly Contaminated Labware: Items such as weighing boats, pipette tips, and gloves that have direct contact with the solid chemical.
-
Trace Contaminated Materials: Items used for cleanup of minor spills or general workspace maintenance.
-
-
Select Waste Containers:
-
Use only dedicated, leak-proof hazardous waste containers that are compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-on lid is appropriate.
-
For empty, unrinsed original containers, the packaging itself should be treated as hazardous waste.[8]
-
-
Collect Waste:
-
Place all grossly and trace contaminated solid materials directly into the designated solid hazardous waste container.
-
Do not mix this waste with other waste streams (e.g., solvents, sharps) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Step 3: Container Labeling and Temporary Storage
Accurate labeling is a legal requirement and essential for safe handling.
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
Step 4: Final Disposal via Professional Services
The terminal step for this waste stream is destruction by a licensed and qualified hazardous waste contractor.
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS office or a contracted waste vendor.
-
Method of Destruction: The material will be disposed of at a licensed chemical destruction plant.[8] For carbamate wastes, the EPA-recognized best demonstrated available technology (BDAT) is typically high-temperature incineration with flue gas scrubbing.[8][11] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess the Spill: Do not approach the spill without the proper PPE, including respiratory protection if the material is a dust.
-
Containment & Cleanup:
-
For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[9][10] Avoid creating dust.[8][9]
-
Decontaminate the area with an appropriate cleaning solution and collect all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS office.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . (2011). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste . (1995). U.S. Environmental Protection Agency. [Link]
-
tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Safety Information . (2024). ChemBK. [Link]
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule . (1994). U.S. Environmental Protection Agency. [Link]
-
Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions . (1997). U.S. Environmental Protection Agency. [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - Safety and Hazards . PubChem, National Institutes of Health. [Link]
-
Land Disposal Restrictions; Notice of intent to grant a variance . (2000). U.S. Environmental Protection Agency. [Link]
-
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety and Hazards . PubChem, National Institutes of Health. [Link]
-
MSDS of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate . (2025). Capot Chemical. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.com [capotchem.com]
- 10. aksci.com [aksci.com]
- 11. govinfo.gov [govinfo.gov]
Personal protective equipment for handling Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
An Essential Guide to the Safe Handling of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The novel chemical structures we work with, such as this compound, are key to unlocking new therapeutic possibilities. However, their unique properties necessitate a thorough understanding of their handling requirements. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe use of this compound, ensuring that your focus remains on your research, underpinned by a robust culture of safety.
Hazard Identification: Understanding the Compound
This compound (CAS No. 1118786-85-8) is an organic compound featuring a spirocyclic scaffold, a structure of increasing interest in drug development for its ability to enhance the biological activity of molecules.[1] Before handling any chemical, a comprehensive risk assessment is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[2]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2]
These classifications are not merely labels; they are directives that inform every aspect of our handling protocol. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, mandates the use of specific engineering controls and personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is a critical control point in mitigating exposure. The principle is to establish multiple barriers, assuming that any single barrier could fail. For this compound, the following PPE is required, as stipulated by safety data sheets.[2][3]
PPE Selection Logic
The following diagram illustrates the decision-making process for ensuring adequate protection when handling the compound.
Caption: PPE selection workflow based on the task being performed.
Summary of Required PPE
| Task | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves | Lab Coat | Safety Goggles | Recommended if outside of a ventilated enclosure to prevent inhaling dust.[4] |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Safety Goggles & Face Shield | Not required if performed in a fume hood. |
| Running Reactions/Transfers | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Safety Goggles | Not required if performed in a fume hood. |
| Handling Waste | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Safety Goggles & Face Shield | Not required if performed in a fume hood. |
Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is as crucial as selecting it. Contamination often occurs during the removal process.
Donning Sequence (Putting On):
-
Lab Coat: Select the appropriate size and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles. If a splash risk exists, add a face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. Inspect each glove for rips or tears before use.[4]
Doffing Sequence (Taking Off): This sequence is designed to minimize self-contamination.
-
Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand, then slide the fingers of the ungloved hand under the remaining glove's cuff and peel it off, turning it inside out over the first glove. Dispose of immediately in the designated waste stream.
-
Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.
-
Lab Coat: Unbutton and roll it inside out as you remove it, only touching the inside surface.
-
Respirator (if used): Remove from the back of the head.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[2]
Operational Plan: Safe Handling and Engineering Controls
PPE is the last line of defense. The primary methods for ensuring safety are engineering controls and standardized procedures.
Engineering Controls
-
Ventilation: All work with this compound, whether in solid or solution form, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][5] This is critical to mitigate the risk of respiratory tract irritation from dust or vapors.[2]
-
Eye Wash and Safety Shower: An ANSI-approved emergency eye wash station and safety shower must be immediately accessible in the laboratory.[6]
Standard Operating Procedures
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.[7]
-
Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, do so in a ventilated enclosure or with extreme care to avoid creating dust.
-
Transfers: When transferring solutions, do so slowly and carefully to avoid splashing and the generation of aerosols.[7]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2][6] Always wash hands thoroughly after removing gloves and before leaving the laboratory.[2]
Emergency and Disposal Plan
Preparedness is key to managing unexpected events.
Spill Management
For a minor spill within a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Absorb the spill with a liquid-binding material such as diatomite or universal binders.[2]
-
Clean: Decontaminate the surface by scrubbing with alcohol.[2]
-
Dispose: Collect all contaminated materials (absorbent, gloves, bench paper) in a sealed, clearly labeled container for hazardous waste disposal.[2]
First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin thoroughly with large amounts of soap and water. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Waste Disposal
Chemical waste must be handled in accordance with all local, state, and federal regulations.[2]
-
Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.[2]
-
Collection: Arrange for pickup by your institution's certified hazardous waste management personnel.[5]
By integrating these safety protocols into your daily workflow, you create a self-validating system of protection. This allows the full potential of novel compounds like this compound to be explored with confidence and security.
References
-
MedChemExpress. tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate Safety Data Sheet.
-
ChemBK. tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate - Introduction.
-
ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
-
PubChem, National Institutes of Health. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Capot Chemical. MSDS of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate.
-
Fisher Scientific. Safety Data Sheet.
-
Agilent Technologies, Inc. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
SynQuest Laboratories. tert-Butyl 2-azaspiro[3.3]hept-6-ylcarbamate.
-
J&K Scientific. tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate.
-
Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
Sources
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. jefferson.edu [jefferson.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

